Pro-Gly
Description
Properties
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKSNIBMTUYWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-57-6 | |
| Record name | Prolylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
What is the biochemical structure of Pro-Gly dipeptide
An In-Depth Technical Guide to the Biochemical Structure of the Pro-Gly Dipeptide
Introduction
The this compound dipeptide, formed from the amino acids proline (Pro) and glycine (B1666218) (Gly), represents a fundamental structural motif in biochemistry with profound implications for peptide and protein architecture. This dipeptide is of particular interest to researchers due to the unique conformational properties imparted by its constituent residues. Proline, with its side chain cyclized back onto the backbone amine, is the most conformationally restricted amino acid. In stark contrast, glycine, lacking a side chain beyond a single hydrogen atom, is the most flexible. This combination of extreme rigidity and flexibility makes the this compound sequence a potent director of polypeptide chain folding, frequently initiating turns and loops that are critical for protein tertiary structure and function.
Molecular Composition and Peptide Bond Formation
The this compound dipeptide is formed via a dehydration synthesis (condensation) reaction. The carboxyl group (-COOH) of L-proline reacts with the amino group (-NH2) of glycine. A molecule of water is eliminated, and a peptide bond (an amide bond) is formed between the carbonyl carbon of proline and the nitrogen atom of glycine.
-
Proline (Pro, P): A unique secondary amino acid (an imino acid) where the side chain is a five-membered pyrrolidine (B122466) ring. This ring structure restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle) to a narrow range of values, typically around -60°.
-
Glycine (Gly, G): The simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain allows for a much wider range of φ and ψ (psi) dihedral angles compared to other amino acids, granting significant local flexibility to the polypeptide chain.[1]
The resulting this compound structure has the chemical formula C7H12N2O3. The peptide bond itself is planar due to resonance, which gives it a partial double-bond character. This planarity restricts rotation around the C-N bond (the omega, ω, dihedral angle).[2][3]
The cis-trans Isomerization of the Peptidyl-Prolyl Bond
A critical feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations with a relatively small energy difference.[4][5] While the trans form is generally favored in most peptide bonds by a significant margin due to steric hindrance, the cyclic nature of proline reduces the steric clash in the cis form.[4] This makes the cis conformation energetically more accessible for peptidyl-prolyl bonds, with the cis isomer accounting for 5-10% of such bonds in folded proteins.[6] This isomerization acts as a molecular switch, influencing protein folding kinetics, stability, and function.[4][7]
Conformational Propensity: The β-Turn
The this compound sequence is a highly effective motif for initiating β-turns, which are secondary structures that reverse the direction of the polypeptide chain.[8][9] A β-turn involves four consecutive amino acid residues (denoted i, i+1, i+2, and i+3). The this compound moiety typically occupies the i+1 (Pro) and i+2 (Gly) positions.
The conformational constraints of proline pre-organize the chain for a turn, while the flexibility of glycine allows it to adopt the necessary dihedral angles to complete the tight reversal.[10][11] Specifically, the D-Pro-Gly sequence is known to be an excellent stabilizer of β-hairpins.[12] In solution, the this compound peptide often adopts a C10/β-turn structure, which is characterized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth.[9]
Quantitative Structural Data
The precise geometry of the this compound dipeptide can be defined by its bond lengths, bond angles, and dihedral angles. While these values can vary slightly depending on the specific conformer and the experimental or computational method used for determination, typical values for peptide backbones provide a reliable reference.
| Parameter | Atoms Involved | Typical Value (Å or °) | Reference |
| Bond Lengths | |||
| Peptide Bond (C-N) | Pro(C) - Gly(N) | ~1.32 - 1.35 Å | [13] |
| Cα - C Bond | Pro(Cα) - Pro(C) | ~1.53 Å | [3] |
| N - Cα Bond | Gly(N) - Gly(Cα) | ~1.47 Å | [3] |
| C=O Bond | Pro(C) = Pro(O) | ~1.23 Å | [3] |
| Dihedral Angles | |||
| Phi (φ) - Proline | C(i-1) - N(i) - Cα(i) - C(i) | ~ -60° | [14][15] |
| Psi (ψ) - Proline | N(i) - Cα(i) - C(i) - N(i+1) | Varies | [14][15] |
| Phi (φ) - Glycine | C(i) - N(i+1) - Cα(i+1) - C(i+1) | Broadly Distributed | [1][14] |
| Psi (ψ) - Glycine | N(i+1) - Cα(i+1) - C(i+1) - N(i+2) | Broadly Distributed | [1][14] |
| Omega (ω) - trans | Cα(i) - C(i) - N(i+1) - Cα(i+1) | ~180° | [2][5] |
| Omega (ω) - cis | Cα(i) - C(i) - N(i+1) - Cα(i+1) | ~0° | [2][5] |
Experimental Protocols for Structural Determination
The three-dimensional structure of this compound and related peptides is elucidated through several high-resolution biophysical techniques.
X-ray Crystallography
X-ray crystallography provides atomic-resolution static structures of molecules in their crystalline state.
Detailed Methodology:
-
Peptide Synthesis and Purification: The dipeptide is first synthesized, typically using solid-phase peptide synthesis (SPPS), and purified to homogeneity, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Crystallization: The purified peptide is dissolved at a high concentration and subjected to a wide range of conditions (e.g., varying precipitants, pH, temperature, and salts) to induce the formation of well-ordered, single crystals.[17][18] Vapor diffusion (hanging or sitting drop) is the most common method.[19]
-
Data Collection: A suitable crystal is mounted and exposed to a collimated beam of X-rays, often at a synchrotron source for high intensity.[20] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a distinct diffraction pattern that is recorded on a detector.[17]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This requires solving the "phase problem," which can be done through methods like molecular replacement (if a similar structure is known) or anomalous dispersion (if heavy atoms are incorporated).[17] An atomic model is then built into the electron density map and computationally refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a more physiological representation than a static crystal structure.[21][22]
Detailed Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically water (with 10% D₂O) or a deuterated organic solvent, at a concentration of ~0.5-1 mM.[23]
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments for peptides include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds (e.g., within a single amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons within a single residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary source of long-range distance restraints for structure calculation.[21]
-
-
Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Generation:
-
Distance Restraints: The intensity of NOESY cross-peaks is proportional to the distance between the corresponding protons (I ∝ 1/r⁶).
-
Dihedral Angle Restraints: The coupling constants (e.g., ³JHNα) measured from high-resolution spectra can be related to the φ dihedral angle via the Karplus equation.[23]
-
-
Structure Calculation and Validation: The collected restraints are used as input for computational algorithms (e.g., molecular dynamics, distance geometry) to generate an ensemble of structures consistent with the NMR data. This ensemble represents the conformational flexibility of the peptide in solution.[24][25]
Visualization of this compound Dipeptide Structure
The following diagram illustrates the covalent structure of the this compound dipeptide, highlighting the key functional groups and the peptide bond.
References
- 1. youtube.com [youtube.com]
- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 3. ruppweb.org [ruppweb.org]
- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. Propensities to form the β-turn and β-hairpin structures of d-Pro-Gly and Aib-d-Ala containing peptides: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sequence dependent folding motifs of the secondary structures of Gly-Pro and this compound containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Kinemage [kinemage.biochem.duke.edu]
- 12. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 18. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.iucr.org [journals.iucr.org]
- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]
- 23. mdpi.com [mdpi.com]
- 24. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Purification of Pro-Gly Dipeptide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Prolyl-Glycine (Pro-Gly) is a fundamental structural motif found in various biologically active peptides and proteins, including collagen. Its unique conformational properties, influenced by the rigid pyrrolidine (B122466) ring of proline, make it a subject of significant interest in peptidomimetics, drug discovery, and materials science.[1] The synthesis and purification of this seemingly simple dipeptide, however, present specific challenges that require careful methodological consideration. This guide provides an in-depth overview of the core techniques employed for the synthesis and purification of this compound, complete with experimental protocols and comparative data.
Synthesis of this compound Dipeptide
The formation of the peptide bond between proline and glycine (B1666218) can be achieved through several strategies, primarily categorized as Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The choice of method depends on the desired scale, purity requirements, and available resources.
Solid-Phase Peptide Synthesis (SPPS)
Developed by R.B. Merrifield, SPPS is the most common method for peptide synthesis due to its efficiency and potential for automation.[2] The process involves assembling the peptide chain on an insoluble polymer resin, which allows for the easy removal of excess reagents and byproducts through simple filtration and washing.[2][3]
Core Principles:
-
Anchoring: The C-terminal amino acid (Glycine) is first attached to the solid support (resin).
-
Deprotection: The temporary protecting group on the α-amino group of the resin-bound glycine is removed.
-
Coupling: The next N-terminally protected amino acid (Proline) is activated and coupled to the free amino group of glycine.
-
Iteration: These steps are repeated until the desired sequence is assembled.
-
Cleavage: The completed dipeptide is cleaved from the resin, and all side-chain protecting groups (if any) are removed simultaneously.
Common SPPS Chemistries for this compound:
-
Fmoc/tBu Strategy: This is the most widely used approach. The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while any reactive side chains (not applicable for this compound) are protected by acid-labile groups like tert-butyl (tBu).[4]
-
Boc/Bzl Strategy: This older strategy uses the acid-labile tert-Butoxycarbonyl (Boc) group for the N-terminus and benzyl-based (Bzl) groups for side chains, which are removed by strong acids like hydrofluoric acid (HF).[2]
A significant challenge in the SPPS of this compound is the formation of diketopiperazine (DKP) . This side reaction occurs when the deprotected N-terminal amino group of the dipeptide (this compound-resin) attacks the ester linkage to the resin, leading to intramolecular cyclization and premature cleavage of the cyclic dipeptide from the support.[5] Peptides with proline or glycine at the C-terminal position are particularly susceptible to this side reaction.[5]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Gly-Wang resin or a similar acid-sensitive resin.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Coupling of Proline:
-
In a separate vial, dissolve Fmoc-Pro-OH (3-4 equivalents relative to resin loading), a coupling reagent like HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3-4 times) and Dichloromethane (DCM) (3-4 times).
-
-
Final Deprotection and Cleavage:
-
Treat the resin with 20% piperidine in DMF to remove the final Fmoc group from Proline.
-
Wash thoroughly with DMF and DCM, then dry the resin under vacuum.
-
Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude this compound dipeptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Solution-Phase Peptide Synthesis (LPPS)
LPPS, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution.[6] While more labor-intensive due to the need for purification of intermediates after each step, it is highly scalable and avoids issues like DKP formation associated with resin linkers.[7][8]
Core Principles:
-
Protection: The α-amino group of Proline is protected (e.g., with Boc or Z-group), and the α-carboxyl group of Glycine is protected (e.g., as a methyl or benzyl (B1604629) ester).[8]
-
Activation & Coupling: The carboxyl group of the protected Proline is activated using a coupling reagent (e.g., DCC, EDC) and then reacted with the protected Glycine ester.[8][9]
-
Work-up and Purification: The resulting protected dipeptide is purified from byproducts, typically through extraction and crystallization.
-
Deprotection: The protecting groups are removed in final steps to yield the this compound dipeptide.
Enzymatic Synthesis
Chemoenzymatic peptide synthesis utilizes hydrolase enzymes (like papain or α-chymotrypsin) in reverse to catalyze the formation of peptide bonds.[10] This method offers high stereoselectivity under mild, aqueous conditions, eliminating the need for extensive protecting group strategies and reducing waste.[10] However, optimizing reaction conditions (pH, temperature, enzyme/substrate concentrations) can be challenging, and the scope of applicable enzymes is limited.[10]
Table 1: Comparison of this compound Synthesis Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Principle | Stepwise assembly on an insoluble polymer resin.[3] | Stepwise assembly in a homogeneous solution.[6] | Enzyme-catalyzed peptide bond formation.[10] |
| Speed | Fast, amenable to automation.[2] | Slow, labor-intensive. | Variable, can be slow. |
| Scalability | Typically for small to medium scale (mg to g). | Highly scalable (g to kg).[7] | Potentially scalable, but can be limited by enzyme cost/stability. |
| Purification | Final cleavage product is purified once.[2] | Intermediate purification required after each step. | Product purification can be simpler. |
| Key Advantage | Simplicity, speed, excess reagents easily removed.[3] | Scalability, well-defined intermediates. | High stereoselectivity, mild conditions, "green" chemistry.[10] |
| Key Disadvantage | Diketopiperazine (DKP) side reaction is common.[5] | Time-consuming, requires purification of intermediates. | Limited substrate scope, optimization can be difficult.[10] |
Diagram: General Workflow of Peptide Synthesis
Caption: General workflows for solid-phase and solution-phase synthesis of this compound.
Diagram: Mechanism of Diketopiperazine (DKP) Formation in SPPS
References
- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of Prolyl-Glycine in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide prolyl-glycine (Pro-Gly), a fundamental component of collagen and a product of its catabolism, is increasingly recognized for its diverse and critical roles in a multitude of cellular pathways. Beyond its structural function within the extracellular matrix, this compound and its derivatives, such as prolyl-glycyl-proline (PGP), act as signaling molecules, modulating processes ranging from cell growth and migration to neurotransmission and inflammation. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its involvement in key signaling cascades, presenting quantitative data on its interactions, and offering comprehensive experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and target this compound-mediated pathways for therapeutic benefit.
Introduction
Prolyl-glycine (this compound) is a dipeptide composed of the amino acids proline and glycine (B1666218). Its rigid proline residue and the flexibility of the glycine residue impart unique structural properties to peptides and proteins in which it is found, most notably collagen. For decades, the significance of this compound was primarily attributed to its contribution to the stability of the collagen triple helix. However, recent research has unveiled a more dynamic and regulatory role for this dipeptide and its related oligopeptides in cellular signaling.
Emerging evidence demonstrates that this compound can be absorbed from the gut and is present in human plasma, where it can exert systemic effects.[1] Its biological activities are mediated through interactions with specific cellular receptors and transporters, initiating downstream signaling cascades that influence a wide array of physiological and pathological processes. This guide will systematically dissect these functions, providing a foundational understanding for further research and therapeutic development.
Key Signaling Pathways Involving Prolyl-Glycine
This compound and its derivatives have been implicated in several critical cellular signaling pathways. This section will detail the mechanisms of action and the physiological consequences of this compound's involvement in these cascades.
PepT1-Mediated IGF-1 Secretion via the JAK2/STAT5 Pathway
The peptide transporter 1 (PepT1), expressed in the intestine and other tissues, plays a crucial role in the absorption of di- and tripeptides. Studies have shown that this compound can be transported into cells via PepT1, where it triggers a signaling cascade that promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). This effect is mediated through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway.
The proposed mechanism involves the following steps:
-
This compound is transported into the cell by PepT1.
-
Intracellular this compound directly or indirectly leads to the phosphorylation and activation of JAK2.
-
Activated JAK2 then phosphorylates STAT5.
-
Phosphorylated STAT5 dimerizes and translocates to the nucleus.
-
In the nucleus, p-STAT5 acts as a transcription factor, binding to the promoter region of the IGF-1 gene and upregulating its expression.
-
Increased IGF-1 synthesis leads to its enhanced secretion from the cell.
This pathway highlights a direct link between dietary peptide absorption and the regulation of a key growth factor, with implications for metabolism, growth, and tissue repair.
Modulation of the Dopamine (B1211576) D2 Receptor
The tripeptide this compound-Pro (PGP) has been shown to interact with dopamine receptors, specifically acting as a modulator of the dopamine D2 receptor.[2] This interaction can influence dopaminergic neurotransmission, which is crucial for motor control, motivation, and cognition. While the exact binding site and mechanism of allosteric modulation are still under investigation, studies suggest that PGP can reduce the behavioral effects of dopamine receptor hyperfunction. This neuromodulatory role of a collagen-derived peptide opens up new avenues for exploring treatments for neurological and psychiatric disorders.
Role in Extracellular Matrix Dynamics and Cell Behavior
Collagen Stability
The repeating Gly-X-Y sequence, where X is often proline and Y is often hydroxyproline, is the hallmark of collagen. The presence of proline and its hydroxylated form in these positions is critical for the formation and stability of the collagen triple helix. The unique cyclic structure of proline restricts the conformational flexibility of the polypeptide chain, promoting the polyproline II-type helical conformation necessary for triple helix formation. The stability of the collagen triple helix is crucial for the mechanical integrity of connective tissues.
Cell Migration and Inflammation
The tripeptide this compound-Pro (PGP), a breakdown product of collagen, has been identified as a potent chemoattractant for neutrophils, a type of white blood cell crucial for the innate immune response. PGP is generated through the enzymatic activity of matrix metalloproteinases (MMPs) and prolyl endopeptidase on collagen fragments. It exerts its chemotactic effect by binding to and activating the CXCR2 receptor on neutrophils. This process is a key step in the inflammatory response, recruiting neutrophils to sites of injury or infection. However, excessive or prolonged PGP-mediated neutrophil recruitment can contribute to chronic inflammatory conditions.
Quantitative Data
A comprehensive understanding of the biological functions of this compound requires quantitative data on its interactions and physiological concentrations. The following tables summarize available data from the literature.
Table 1: Plasma Concentrations of this compound and Related Peptides
| Peptide | Condition | Concentration Range | Species | Reference |
| Hydroxyprolyl-glycine | After collagen hydrolysate ingestion | 0.063 - 0.221 µM (ratio to Pro-Hyp) | Human | [1] |
| This compound-Pro | Healthy and COPD subjects | 0.01 - 50 ng/mL | Human | [3] |
| Gly-Pro-Hyp | After collagen hydrolysate ingestion | Postprandial increase observed | Human | [4] |
Table 2: Binding Affinities and Potency of this compound and Related Peptides
| Peptide | Target | Assay Type | Value | Species | Reference |
| Gly-Pro-Glu | NMDA Receptor | L-[3H]glutamate binding inhibition | IC50 = 14.7 µM | Rat | [5] |
| This compound-Pro | Dopamine Receptors | In vitro receptor interaction | Qualitative interaction | Rat | [2] |
| Glycylsarcosine | PepT1 | Membrane depolarization | EC50 = 0.49 mM | Rat | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the study of this compound and its biological functions.
Western Blot for JAK2/STAT5 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of JAK2 and STAT5 in a cell-based assay.
Materials:
-
Cell line expressing PepT1 (e.g., Caco-2 or MDCK-PepT1)
-
Prolyl-glycine dipeptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT5, anti-total-STAT5
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified time course. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Cell Migration (Transwell) Assay
Objective: To assess the chemotactic effect of this compound-Pro on a specific cell type (e.g., neutrophils).
Materials:
-
Transwell inserts with appropriate pore size
-
24-well plates
-
Cell type of interest (e.g., isolated human neutrophils)
-
Chemoattractant (this compound-Pro)
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Isolate and resuspend cells in serum-free medium.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant (this compound-Pro) to the lower chamber.
-
Add serum-free medium without the chemoattractant to the lower chamber of control wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration sufficient for cell migration (e.g., 1-4 hours for neutrophils).
-
Cell Staining and Quantification:
-
Remove the inserts and carefully wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the presence and absence of the chemoattractant.
Conclusion and Future Directions
The dipeptide this compound and its derivatives are emerging as important signaling molecules with diverse biological functions. From regulating growth factor secretion and neurotransmission to modulating inflammatory responses and maintaining extracellular matrix integrity, the influence of these small peptides is far-reaching. The signaling pathways and cellular processes detailed in this guide provide a framework for understanding the multifaceted roles of this compound.
Future research should focus on several key areas:
-
Receptor Deconvolution: Identifying and characterizing the specific receptors for this compound and its derivatives will be crucial for elucidating their precise mechanisms of action.
-
Therapeutic Potential: The modulation of dopamine signaling and inflammatory pathways by this compound-related peptides suggests their potential as therapeutic agents for neurological and inflammatory diseases.
-
Nutraceutical Applications: Understanding the absorption and systemic effects of dietary this compound could lead to the development of novel nutraceuticals for promoting tissue health and repair.
The continued exploration of the biological functions of prolyl-glycine promises to uncover new therapeutic targets and strategies for a wide range of diseases, solidifying the importance of this simple dipeptide in complex cellular pathways.
References
- 1. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Gly Dipeptide: A Comprehensive Technical Review of its Discovery, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Proline-Glycine (Pro-Gly), a fundamental component of collagen and elastin (B1584352), has emerged from being a simple structural motif to a bioactive signaling molecule with diverse physiological functions. This technical guide provides an in-depth exploration of the scientific literature surrounding this compound, from its initial identification to the elucidation of its mechanisms of action. This document details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies employed in seminal studies. Furthermore, it visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cellular processes, offering insights for future research and therapeutic development.
Discovery and Historical Perspective
The scientific journey of this compound is intrinsically linked to the study of collagen and elastin, the most abundant proteins in the extracellular matrix. For decades, the Gly-Pro-X repeating sequence was recognized as the canonical motif of collagen's triple helix structure, providing it with stability and flexibility[1]. This compound itself was identified as a component of these proteins, but its potential bioactivity as a dipeptide remained largely unexplored.
A significant milestone in the history of this compound was its detection in human plasma following the oral ingestion of elastin hydrolysate[2][3]. This finding was crucial as it demonstrated that this compound could be absorbed into the bloodstream, suggesting it could exert systemic physiological effects. Subsequent research identified this compound as one of the serum prolyl dipeptides with detectable concentrations in normal human serum[2]. These discoveries shifted the perception of this compound from a mere structural component to a potentially bioactive molecule. Further studies have also investigated its formation from linear peptides and its presence in various tissues[4][5]. The cyclic form of this compound, cyclo(this compound), has also been identified from various natural sources, including marine microorganisms, and is known to be endogenous to the human body[6][7][8].
Biological Functions and Mechanisms of Action
This compound has been shown to exhibit a range of biological activities, influencing cellular signaling, gene expression, and tissue homeostasis.
Stimulation of Insulin-Like Growth Factor-1 (IGF-1) Expression and Secretion
One of the most well-characterized functions of this compound is its ability to promote the expression and secretion of Insulin-Like Growth Factor-1 (IGF-1), a hormone crucial for growth, metabolism, and cell survival[2]. In vitro studies using HepG2 cells, a human liver cancer cell line, demonstrated that this compound, but not a mixture of proline and glycine, significantly increased IGF-1 mRNA and protein levels[2]. This effect was also observed in vivo in mice[2].
The underlying mechanism involves the peptide transporter 1 (PepT1). This compound upregulates the expression of PepT1, and the knockdown of this transporter abolishes the this compound-induced increase in IGF-1[2]. Upon entering the cell via PepT1, this compound activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This compound enhances the phosphorylation of both JAK2 and STAT5, leading to the translocation of phospho-STAT5 to the nucleus and subsequent upregulation of IGF-1 gene expression[2].
Enhancement of Elastin Synthesis
This compound has been shown to significantly enhance the synthesis of elastin in normal human dermal fibroblasts (NHDF) without affecting cell proliferation[2][3]. This suggests a specific role for this compound in maintaining the integrity and elasticity of the skin and other connective tissues.
Neuroprotective and Neuroregenerative Potential
While direct evidence for this compound's neuroprotective effects is emerging, the related tripeptide, this compound-Pro (PGP), has demonstrated significant neuroregenerative and neuroprotective properties. PGP has been shown to accelerate the neuroregeneration of primary neuroglial cultures after mechanical injury[9]. It exerts its effects by reducing delayed glutamate-induced disturbances in calcium homeostasis, preventing mitochondrial dysfunction, and reducing astrogliosis[9]. Given that PGP is a derivative of this compound, these findings suggest a potential avenue for investigating the neuroactive properties of this compound itself. Furthermore, studies on glycine- and proline-containing peptides have indicated their potential as neuroprotectors under conditions of oxidative stress[10].
Anti-inflammatory and Antioxidant Activities
Derivatives of this compound containing a sulfonamide functionality have been synthesized and shown to possess anti-inflammatory and antioxidant activities[11]. These synthetic analogues demonstrate the potential for modifying the this compound backbone to develop novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound and its derivatives, providing a comparative overview of concentrations, doses, and biological effects.
| In Vitro Study | Cell Line | This compound Concentration | Observed Effect | Reference |
| IGF-1 Expression | HepG2 | 0.2, 0.5, 1 mM | Increased IGF-1 mRNA and protein expression and secretion. | [2] |
| Elastin Synthesis | NHDF | > 0.1 µg/mL | Significantly enhanced elastin synthesis. | [3] |
| Neuroprotection (PGP) | Primary Neuroglial Cultures | 30 µM, 100 µM | Reduced cell death, restored calcium homeostasis and mitochondrial potential. | [9] |
| Cytoprotection | PC12 | 0.2–100 μM | Decreased the number of damaged cells under oxidative stress. | [10] |
| In Vivo Study | Animal Model | This compound Dose (Intraperitoneal) | Observed Effect | Reference |
| IGF-1 Secretion | C57BL/6J mice | 100 mg/kg | Increased IGF-1 protein expression and secretion in the liver. | [2] |
| Pharmacokinetic Study (Related Peptides in Rats) | Peptide | Administration Route | Dose | Absolute Oral Bioavailability | Reference |
| Gly-Pro | Intravenous | 5 mg/kg | - | - | [12][13] |
| Gly-Pro | Intragastric | 100 mg/kg | Very low systemic levels | - | [12][13] |
| Pro-Hyp | Intragastric | 100 mg/kg | - | 19.3% | [12][13] |
| Gly-Pro-Hyp | Intragastric | 100 mg/kg | - | 4.4% | [12][13] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature, offering a guide for researchers looking to replicate or build upon these findings.
Cell Culture and Treatment for IGF-1 Studies
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: When cells reach approximately 80% confluence, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.2, 0.5, and 1 mM) or a combination of Proline and Glycine as a control.
-
Incubation Time: Cells are typically incubated for 6 or 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted IGF-1. The cells are harvested for analysis of IGF-1 mRNA and protein expression, as well as for studying intracellular signaling pathways.[2]
Western Blot Analysis for Signaling Pathway Elucidation
-
Cell Lysis: Treated and control cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of JAK2 and STAT5, as well as IGF-1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2]
Animal Studies for In Vivo Effects
-
Animal Model: 6-week-old C57BL/6J mice.
-
Groups: Mice are randomly divided into control, this compound, and Pro+Gly groups.
-
Administration: Mice receive an intraperitoneal injection of physiological saline (control), this compound (100 mg/kg), or a mixture of Proline (58 mg/kg) and Glycine (42 mg/kg).
-
Treatment Duration: Studies can be acute (single injection) or chronic (daily injections for a specified period).
-
Sample Collection: At the end of the experiment, blood is collected for serum IGF-1 measurement, and liver tissue is harvested for analysis of IGF-1 expression and signaling pathway activation.
-
Ethical Considerations: All animal experiments must be approved by an institutional animal ethics committee.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Quantification
-
Sample Preparation: Biological samples (plasma, urine, or tissue homogenates) are subjected to protein precipitation, typically with acetonitrile (B52724). The supernatant is then collected, dried, and reconstituted in a suitable mobile phase.
-
Chromatography: The separation of peptides is performed on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The eluted peptides are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are used for quantification.
-
Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[12][14]
Visualizing the Science: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway for this compound's effect on IGF-1 and a typical experimental workflow for its investigation.
Caption: this compound induced IGF-1 expression signaling pathway.
Caption: A typical experimental workflow for investigating this compound bioactivity.
Future Directions and Therapeutic Implications
The growing body of evidence supporting the bioactivity of this compound opens up several avenues for future research and therapeutic development.
-
Elucidating Broader Biological Roles: Further investigation is needed to explore the full spectrum of this compound's biological activities. Its potential roles in neuroprotection, anti-inflammation, and tissue repair warrant more in-depth studies.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogues could lead to the development of more potent and specific therapeutic agents. As demonstrated with sulfonamide derivatives, chemical modifications can enhance its pharmacological properties[11].
-
Pharmacokinetic and Bioavailability Optimization: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Strategies to improve its oral bioavailability could enhance its clinical utility.
-
Clinical Trials: Given its role in promoting IGF-1 and elastin synthesis, this compound could be investigated for its therapeutic potential in conditions such as age-related skin aging, sarcopenia, and certain metabolic disorders.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 8. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats. | Semantic Scholar [semanticscholar.org]
- 14. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Gly: A Comprehensive Technical Guide to its Natural Sources and Endogenous Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide prolyl-glycine (Pro-Gly) has garnered increasing interest within the scientific community for its diverse physiological activities and potential therapeutic applications. As a constituent of collagen and elastin (B1584352), this compound is accessible through dietary sources and is also produced endogenously. This technical guide provides an in-depth exploration of the natural origins and endogenous synthesis of this compound, complete with quantitative data, detailed experimental methodologies for its analysis, and visualizations of its associated signaling pathways and experimental workflows.
Natural Sources of this compound
This compound is a dipeptide that is primarily derived from the hydrolysis of the proteins collagen and elastin. Consequently, foods rich in these proteins serve as the principal natural sources of this compound.
1.1. Collagen-Rich Foods
Collagen is the most abundant protein in animals and is a major component of connective tissues such as skin, bones, tendons, and ligaments. Dietary sources of collagen are, therefore, significant sources of this compound precursors.
-
Bone Broth: Long-simmered bones and connective tissues release collagen into the broth, which is then partially hydrolyzed into smaller peptides, including this compound.
-
Gelatin: Gelatin is derived from the partial hydrolysis of collagen.[1][2][3][4] It is a rich source of the amino acids glycine (B1666218) and proline, which are the building blocks of this compound.[1][3][4] Gelatin is commonly found in desserts, jellies, and as a thickening agent in various food products.
-
Animal Products: Meats, particularly tougher cuts with more connective tissue, as well as poultry with skin and fish are good sources of collagen.[5][6]
1.2. Elastin-Containing Foods
Elastin is another important protein found in connective tissues, providing elasticity. While less abundant than collagen, it also serves as a source of this compound. Food-derived elastin peptides, including this compound, have been identified in human plasma following the ingestion of elastin hydrolysate.[7]
Endogenous Production of this compound
The human body can synthesize this compound endogenously through the breakdown of its own collagen and elastin. Furthermore, the constituent amino acids, proline and glycine, can be synthesized de novo from precursors in central metabolic pathways.
2.1. Biosynthesis of Glycine and Proline
Glycine and proline are considered conditionally essential amino acids, meaning the body can produce them, but sometimes not in sufficient quantities, especially during times of illness or stress.[5]
-
Glycine Biosynthesis: Glycine can be synthesized from serine, which in turn is derived from the glycolytic intermediate 3-phosphoglycerate.[8][9] Other pathways for glycine synthesis include from threonine, choline, and hydroxyproline.[10][11]
-
Proline Biosynthesis: Proline is synthesized from glutamate, which is derived from the Krebs cycle intermediate α-ketoglutarate.[8][9] Arginine can also serve as a precursor for proline synthesis.
2.2. Formation from Protein Turnover
Endogenous collagen and elastin are continuously turned over, and their degradation by proteases can release dipeptides like this compound. The tripeptide this compound-Pro (PGP) is a known endogenous regulatory peptide produced from the hydrolysis of collagen and elastin.
Quantitative Data
The quantification of this compound in various sources can be challenging, and data is more readily available for its constituent amino acids or for related dipeptides after the ingestion of collagen hydrolysates.
| Source | Analyte | Concentration | Notes |
| Human Plasma (Post-Collagen Hydrolysate Ingestion) | This compound related dipeptide (Hyp-Gly) | Max. concentration of 4.2 µM (1h post-ingestion of 8g) | Hyp-Gly is a hydroxylated form of this compound. |
| Ratio of Hyp-Gly to Pro-Hyp | 0.063 - 0.221 | Pro-Hyp is another major dipeptide from collagen.[8] | |
| Human Plasma (Fasting) | Glycine | 211 µM (males), 248 µM (females) | Concentration of the free amino acid. |
| Human Cerebrospinal Fluid (CSF) | Glycine | < 12 µmol/L (age > 1 year) | Concentration of the free amino acid. |
| CSF/Plasma Glycine Ratio | 0.016 - 0.029 | ||
| Gelatin (from mammals) | Glycine | 27% of total amino acids | [1] |
| Proline | 16% of total amino acids | [1] | |
| Bone Broth (homemade) | Glycine | 800 - 1600 mg per 250 ml serving | Highly variable depending on preparation. |
Experimental Protocols
The following sections detail generalized methodologies for the extraction and quantification of this compound from biological and food matrices.
4.1. Extraction of this compound from Biological Fluids (e.g., Plasma)
This protocol is a synthesized method based on established procedures for small peptide extraction.
4.1.1. Materials
-
Plasma sample with added anticoagulant (e.g., EDTA)
-
Protease inhibitors
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
4.1.2. Procedure
-
Sample Collection and Stabilization: Collect blood in tubes containing an anticoagulant. Centrifuge to separate plasma. Immediately add protease inhibitors to prevent peptide degradation.
-
Protein Precipitation: To 1 volume of plasma, add 3 volumes of ice-cold acetonitrile. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate larger proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Conditioning: Condition a C18 SPE cartridge by passing through 1-2 column volumes of ACN, followed by 1-2 column volumes of aqueous 0.1% TFA.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of aqueous 0.1% TFA to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptides with a solution of ACN in aqueous 0.1% TFA (e.g., 50-70% ACN).
-
-
Solvent Evaporation: Dry the eluted sample using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
4.2. Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.
4.2.1. Materials
-
Extracted this compound sample
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
4.2.2. Procedure
-
Preparation of Standards: Prepare a series of calibration standards of this compound in the same solvent as the reconstituted sample. Spike each standard and sample with a known concentration of the stable isotope-labeled internal standard.
-
Chromatographic Separation:
-
Inject the sample onto the reversed-phase HPLC column.
-
Separate this compound from other components using a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute this compound.
-
-
Mass Spectrometric Detection:
-
Introduce the column eluent into the ESI source of the mass spectrometer operating in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect this compound and its internal standard. This involves selecting the precursor ion (the protonated molecule [M+H]+) of this compound and a specific product ion generated by its fragmentation in the collision cell.
-
Monitor at least two MRM transitions for this compound for confirmation.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard.
-
Determine the concentration of this compound in the sample by interpolating the ratio of its peak area to that of the internal standard on the calibration curve.
-
Signaling Pathways and Experimental Workflows
5.1. This compound Signaling Pathway
This compound has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through the PepT1-JAK2/STAT5 signaling pathway.[7]
5.2. Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from a biological sample involves several key steps from sample collection to final quantification.
Conclusion
This compound is a bioactive dipeptide with significant natural availability from collagen and elastin-rich foods, complemented by endogenous production. Its emerging role in cellular signaling pathways underscores the importance of accurate and robust analytical methods for its quantification in various biological and food matrices. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in drug development and nutritional science to further explore the physiological significance and therapeutic potential of this compound. Future research should focus on establishing a more comprehensive quantitative database of this compound in a wider range of natural sources to better understand its dietary intake and bioavailability.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolyzed Collagen—Sources and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. food.actapol.net [food.actapol.net]
- 9. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. mdpi.com [mdpi.com]
Pro-Gly in Extracellular Matrix Proteins: A Technical Guide to Structure, Function, and Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The dipeptide Pro-Gly (proline-glycine) is a fundamental structural and functional motif within extracellular matrix (ECM) proteins, most notably collagen. Its unique stereochemical properties are critical for the formation and stability of the collagen triple helix, the primary structural element of the ECM that confers tensile strength to tissues. Beyond its structural role, this compound containing sequences, released during ECM turnover, act as bioactive "matrikines" that modulate cellular processes such as inflammation, proliferation, and migration through specific cell surface receptors. This technical guide provides an in-depth examination of the this compound motif, covering its structural significance, biophysical properties, and signaling functions. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for researchers in cell biology, tissue engineering, and pharmacology.
The Structural Importance of the this compound Motif in Collagen
The stability and structure of collagen, the most abundant protein in mammals, are dictated by its unique primary sequence, characterized by a repeating Gly-X-Y triplet.[1][2] Within this triplet, the X and Y positions are frequently occupied by proline (Pro) and 4-hydroxyproline (B1632879) (Hyp), respectively, making the Gly-Pro-Hyp sequence the most common triplet in collagen at a frequency of 10.5%.[1] Proline alone constitutes approximately 17% of the amino acids in collagen.[2]
-
Glycine's Role: Glycine (B1666218) is essential as every third residue because it is the smallest amino acid, possessing only a hydrogen atom as its side chain. This minimal size allows it to occupy the sterically hindered central axis of the triple helix, enabling the three polypeptide chains (alpha-chains) to pack tightly together.[3]
-
Proline's Role: The imino acid proline has a rigid, cyclic structure that restricts the conformation of the polypeptide backbone. This pre-organizes the individual alpha-chains into a left-handed polyproline type II (PPII) helix, reducing the entropic cost of folding into the final right-handed triple helix.[1] The presence of proline and its hydroxylated form, hydroxyproline (B1673980), is therefore crucial for maintaining the helical structure and overall stability.[1]
The post-translational hydroxylation of proline residues in the Y-position to form hydroxyproline is a critical modification that significantly enhances the thermal stability of the collagen triple helix. This stabilization is not due to direct hydrogen bonds between chains but rather through a network of water-mediated hydrogen bonds.[1]
Biophysical Properties and Quantitative Analysis
The impact of the this compound motif and its surrounding residues on collagen stability can be quantitatively assessed using collagen mimetic peptides (CMPs). These synthetic peptides, typically consisting of repeating Gly-X-Y triplets, allow for precise biophysical characterization.
Thermal Stability of Collagen Mimetic Peptides
Thermal stability is a key indicator of triple helix integrity and is often measured as the melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. Circular dichroism is commonly used to monitor this transition by tracking the change in ellipticity at approximately 225 nm. The data clearly show the profound stabilizing effect of prolyl hydroxylation.
| Peptide Sequence | Tm (°C) | Notes |
| (Pro-Pro-Gly)₁₀ | 26.0 °C | Represents a non-hydroxylated collagen model.[4] |
| (Pro-Hyp-Gly)₁₀ | 42.0 °C | Demonstrates the significant increase in stability from hydroxylation.[4] |
| (Pro-Hyp-Gly)₇ (Capped) | 53.2 °C | A shorter, capped peptide showing high stability.[5] |
| Zebrafish Type I Collagen (in vivo) | 34.2 - 36.4 °C | Stability is tuned based on the organism's environmental temperature.[6] |
Amino Acid Frequencies in Collagen
The prevalence of proline and glycine underscores their importance in ECM structure. Analysis of collagen sequences reveals a distinct pattern of amino acid usage.
| Amino Acid / Triplet | Frequency in Collagen | Significance |
| Glycine (Gly) | ~33% | Occupies every third position, essential for triple helix packing.[2] |
| Proline (Pro) | ~17% | Confers rigid PPII helical structure to individual chains.[2] |
| Gly-Pro-Hyp | 10.5% | The most abundant triplet, forming highly stable helical regions.[1] |
This compound Containing Peptides as Signaling Molecules (Matrikines)
During tissue injury, inflammation, or normal remodeling, the ECM is degraded by proteases such as matrix metalloproteinases (MMPs), releasing small peptide fragments. These fragments, or matrikines, are not inert byproducts but are biologically active molecules that can regulate cellular behavior.
The this compound-Pro (PGP) Motif and CXCR1/2 Signaling
The tripeptide this compound-Pro (PGP), and its acetylated form (Ac-PGP), are well-characterized matrikines derived from collagen degradation. They function as potent chemoattractants for neutrophils by acting as agonists for the G protein-coupled receptors CXCR1 and CXCR2.[7][8]
Binding of Ac-PGP to CXCR1/2 initiates a signaling cascade typical for chemokine receptors. This pathway is crucial for the inflammatory response but is also a target for modulating diseases characterized by excessive neutrophil infiltration.
References
- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Crystal structure of the collagen triple helix model [(Pro-Pro-Gly)10]3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00176E [pubs.rsc.org]
- 6. The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of CXCR2 by extracellular matrix degradation product acetylated this compound-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
Physicochemical Properties of Pro-Gly in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Pro-Gly (Proline-Glycine) is a fundamental structural motif in proteins, notably collagen, and an active signaling molecule. Its physicochemical properties in aqueous solution are critical for understanding its biological function, stability, and formulation in therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound in aqueous environments, including volumetric, transport, and thermodynamic properties. Detailed experimental protocols for key characterization techniques are provided, alongside a discussion of its role in cellular signaling. Due to a notable gap in the literature regarding specific quantitative data for this compound, this guide also synthesizes information on its constituent amino acids, proline and glycine (B1666218), to provide a predictive framework for the dipeptide's behavior.
Introduction
This compound, a dipeptide formed from the amino acids proline and glycine, is of significant interest in various scientific disciplines. Structurally, the rigid pyrrolidine (B122466) ring of proline imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability. Biologically, this compound and related peptides have been shown to act as signaling molecules, influencing pathways related to cell growth and inflammation.[1][2] In the context of drug development, understanding the solution behavior of peptides is paramount for formulation, delivery, and efficacy.
This guide aims to consolidate the available information on the physicochemical properties of this compound in aqueous solution, present detailed experimental methodologies for their determination, and visualize key relationships to aid researchers in this field.
Physicochemical Properties
The behavior of this compound in an aqueous solution is governed by the interplay of its molecular structure with the surrounding water molecules. Key properties include its volume in solution, how it affects the viscosity of the solution, and its solubility. While specific experimental data for this compound is limited, we can infer its likely properties by examining its constituent amino acids.
Volumetric Properties
Volumetric properties, such as the apparent molar volume and partial molar volume, provide insights into solute-solvent interactions. These are typically determined from precise density measurements of solutions at various concentrations and temperatures.
Table 1: Apparent and Partial Molar Volumes of Glycine and Proline in Aqueous Solution
| Amino Acid | Temperature (°C) | Apparent Molar Volume at infinite dilution (Vφ0) (cm3·mol-1) |
| Glycine | 25 | 43.19 |
| Proline | 25 | 74.30 |
Note: Data for individual amino acids are indicative and sourced from various studies on amino acid solutions. The Vφ0 for this compound would need to be experimentally determined but is expected to be roughly additive of its constituent parts, with corrections for the peptide bond formation.
Transport Properties
Transport properties, particularly viscosity, are crucial for understanding the flow behavior of this compound solutions, which is important for applications such as injectability of therapeutic formulations. The viscosity of a dilute solution can be described by the Jones-Dole equation, where the B-coefficient is an empirical constant that reflects solute-solvent interactions.
Table 2: Viscosity B-coefficients of Glycine and Proline in Aqueous Solution
| Amino Acid | Temperature (°C) | Viscosity B-coefficient (dm3·mol-1) |
| Glycine | 25 | 0.143 |
| Proline | 25 | 0.286 |
Note: Data for individual amino acids are indicative. A positive B-coefficient, as seen for both glycine and proline, suggests that the solute enhances the structure of the solvent (water).
Compressibility
Isentropic compressibility provides information about the hydration of the solute. It is calculated from measurements of the speed of sound in the solution. The apparent molar isentropic compressibility (Ks,φ) is a key parameter in these studies.
Solubility
The solubility of this compound in water is a fundamental property. One study found that in aqueous solutions containing 2-propanol, Gly-Pro generally exhibits higher solubility than this compound.[3] In pure water at 298.15 K, the solubility of this compound is significant, though quantitative values can vary between studies.
Table 3: Solubility of this compound in Aqueous Solutions
| Solvent System | Temperature (K) | Solubility (mol·kg-1) |
| Water | 298.15 | Data not explicitly found in searched literature |
| Water + 10 wt% 2-propanol | 298.15 | ~1.5 |
| Water + 20 wt% 2-propanol | 298.15 | ~1.0 |
| Water + 30 wt% 2-propanol | 298.15 | ~0.7 |
Note: Solubility data in 2-propanol solutions are from reference[3].
Experimental Protocols
The determination of the physicochemical properties of this compound in aqueous solution relies on a set of precise experimental techniques.
Density and Apparent Molar Volume Measurement
This protocol outlines the determination of the apparent molar volume of this compound in an aqueous solution.
References
Pro-Gly Dipeptide: A Technical Guide to In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pro-Gly (Prolyl-glycine) dipeptide, a fundamental component of collagen and elastin (B1584352), is increasingly recognized for its bioactive properties beyond a simple structural role. As a product of extracellular matrix turnover, this compound and its related proline-containing peptides are present in circulation and can exert significant influence on cellular behavior. This technical guide provides an in-depth overview of the core in vitro mechanisms of action attributed to the this compound dipeptide and its closely related analogues. It consolidates key findings on its molecular targets, modulated signaling pathways, and resultant cellular effects. Detailed experimental protocols for seminal assays are provided, and quantitative data are presented for comparative analysis.
Core Mechanisms and Signaling Pathways
The in vitro bioactivity of this compound and its analogues is multifaceted, impacting a range of cell types including hepatocytes, fibroblasts, and neuronal cells. The key mechanisms involve interactions with specific transporters and modulation of intracellular signaling cascades.
Hepatocellular Effects: IGF-1 Regulation via PepT1-JAK2/STAT5 Pathway
A primary mechanism of this compound action is the promotion of Insulin-like Growth Factor 1 (IGF-1) expression and secretion. In vitro studies using the human hepatocellular carcinoma cell line HepG2 have elucidated a specific signaling pathway.
The process begins with the transport of this compound into the cell via the Peptide Transporter 1 (PepT1).[1] The presence of the dipeptide within the cell then triggers the activation of the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[1] This activation leads to an increase in the transcription of the IGF-1 gene, resulting in elevated synthesis and secretion of IGF-1 protein.[1] Knockdown of PepT1 using siRNA has been shown to abolish this effect, confirming the transporter's essential role in initiating the cascade.[1] Notably, a combination of proline and glycine (B1666218) amino acids administered alone does not replicate this effect, highlighting the specific activity of the dipeptide structure.[1]
Dermatological Effects: Extracellular Matrix (ECM) Synthesis
This compound and related collagen-derived dipeptides like Pro-Hyp play a crucial role in skin homeostasis. In vitro, this compound has been shown to significantly enhance elastin synthesis in normal human dermal fibroblasts (NHDF) without altering the rate of cell proliferation.[1]
The closely related dipeptide, Pro-Hyp, enhances the proliferation of human dermal fibroblasts and stimulates a significant increase in hyaluronic acid synthesis.[2] This is accompanied by an upregulation of hyaluronan synthase 2 (HAS2) mRNA levels.[2] Furthermore, the dipeptide Gly-Pro demonstrates anti-fibrotic activity by inhibiting TGF-β1-induced collagen synthesis in fibroblasts through the suppression of Smad2/3 phosphorylation and downregulation of the transcription factor ATF4.[3]
Neuroprotective Effects
This compound and the related tripeptide this compound-Pro (PGP) exhibit significant neuroprotective properties in vitro. Studies on PC12 rat pheochromocytoma cells show that this compound has a cytoprotective effect under conditions of oxidative stress.[4]
The tripeptide PGP has been investigated more extensively using a mechanical injury (scratch test) model in primary neuroglial cultures.[5][6] PGP treatment increases the survival of neuroglial cells by reducing cellular calcium overload and preventing mitochondrial dysfunction following injury.[5][7] It mitigates delayed glutamate-induced disturbances in calcium homeostasis and enhances the recovery of the damaged neuronal network by increasing intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and reducing astrogliosis.[5][6][7] One proposed mechanism for PGP is the reversible binding to NMDA receptors.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from key in vitro studies, providing effective concentrations and measured outcomes for this compound and related peptides.
| Peptide | Assay/Effect | Cell Type | Concentration(s) | Result | Citation(s) |
| This compound | IGF-1 mRNA & Protein Expression | HepG2 (Hepatocytes) | 0.5 mM - 1 mM | Significant increase in IGF-1 expression and secretion | [1] |
| Pro-Hyp | Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL (~200 µM) | 1.5-fold increase in cell proliferation | [2] |
| Pro-Hyp | Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL (~200 µM) | 3.8-fold increase in HA synthesis; 2.3-fold increase in HAS2 mRNA | [2] |
| Gly-Pro | Cytoprotection (Oxidative Stress) | PC12 (Neuronal) | 100 µM | 49% average decrease in damaged cells | [4] |
| cyclo(Gly-Pro) | Anti-Tumor Activity (IC50) | HepG2 (Hepatocytes) | 101.8 µM | Weak anti-tumor activity | [8] |
| cyclo(Gly-Pro) | Anti-Tumor Activity (IC50) | A549 (Lung Carcinoma) | 206 µM | Weak anti-tumor activity | [8] |
| cyclo(Gly-Pro) | Anti-Inflammatory (IC50) | RAW 264.7 (Macrophages) | 4.5 µg/mL | Inhibition of LPS-induced TNF-α release | [8] |
| This compound-Pro | Neuroprotection (Post-Injury) | Primary Neuroglial Culture | 30 µM | Reduced delayed cell death and Ca2+ dysregulation | [5][6][7] |
| This compound-Pro | Neuroprotection (Prophylactic) | Primary Neuroglial Culture | 100 µM | Prevented immediate increase in intracellular Ca2+ upon injury | [5][6][7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vitro assays used to characterize the mechanism of action of this compound.
Analysis of IGF-1 Expression in Hepatocytes
-
Objective: To determine the effect of this compound on IGF-1 gene and protein expression.
-
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 mg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.[1]
-
Treatment: When cells reach approximately 80% confluency, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.2, 0.5, and 1 mM).[1] Control wells receive medium without the dipeptide. Cells are incubated for 24 hours.[1]
-
RNA Extraction and RT-qPCR: Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol). cDNA is synthesized via reverse transcription. Quantitative PCR is then performed using primers specific for IGF-1 and a housekeeping gene (e.g., β-actin) for normalization. Relative mRNA levels are calculated using the ΔΔCt method.
-
Protein Extraction and Western Blot: Cell lysates are prepared using RIPA buffer with protease inhibitors. Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against prepro IGF-1, phospho-JAK2, total JAK2, phospho-STAT5, total STAT5, and a loading control (e.g., β-tubulin).[1] After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.[1]
-
IGF-1 Secretion (ELISA): The cell culture supernatant collected after treatment is analyzed for secreted IGF-1 levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vitro Neurotrauma (Scratch) Assay
-
Objective: To model mechanical injury in a neuroglial co-culture and assess the neuroprotective and regenerative potential of a peptide.
-
Methodology:
-
Cell Culture: Primary neuroglial cultures are established from the cerebral cortex of neonatal rats and grown to confluence on coated plates.
-
Mechanical Injury: A sterile pipette tip (e.g., p200) is used to create a linear "scratch" across the diameter of the confluent cell monolayer, creating a cell-free zone that mimics traumatic injury.[5][6]
-
Treatment: Immediately following the injury, the medium is replaced with fresh medium containing the test peptide (e.g., this compound-Pro at 30-100 µM) or vehicle control.[5][6]
-
Monitoring and Imaging: The "wound" area is imaged at regular intervals (e.g., 0, 24, 48, 72 hours) using phase-contrast microscopy to monitor cell migration into the scratch area.
-
Viability and Marker Analysis: At the end of the experiment, cell viability can be assessed (e.g., MTT assay, Live/Dead staining).[7] For mechanistic insights, cells can be fixed and stained via immunocytochemistry for neuronal markers (e.g., β-III tubulin), astrocyte markers (e.g., GFAP), and nuclear stains (e.g., Hoechst) to assess neuronal survival and astrogliosis.[6]
-
References
- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Gly Metabolic Pathways and Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Pro-Gly (Prolyl-Glycine) and its isomer Gly-Pro (Glycyl-Proline) are fundamental components of collagen and other proteins, playing significant roles in various physiological and pathological processes. Their metabolism, transport, and signaling functions are of increasing interest in fields ranging from biochemistry and cell biology to drug discovery and development. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, its degradation products, and detailed experimental protocols for their study.
This compound Metabolic Pathways
The metabolism of this compound and Gly-Pro is intrinsically linked to collagen turnover and is primarily governed by the activity of specific peptidases. The absorption and subsequent intracellular signaling initiated by these dipeptides are also critical aspects of their metabolic journey.
Enzymatic Degradation
The primary enzyme responsible for the cleavage of dipeptides with a C-terminal proline residue, such as Gly-Pro, is prolidase (EC 3.4.13.9) , also known as X-prolyl-dipeptidase. Prolidase hydrolyzes the peptide bond between the amino acid and the C-terminal proline, releasing the constituent amino acids.
-
Reaction: Gly-Pro + H₂O → Glycine + Proline
The activity of prolidase is crucial for the final steps of collagen degradation and the recycling of proline for new protein synthesis. In contrast, the degradation of this compound is primarily mediated by other peptidases, such as cytosolic peptidases, which cleave the N-terminal proline.
Transport Across Cell Membranes
The dipeptide this compound, along with other small peptides, is transported across the intestinal and other cellular membranes by peptide transporters. The most well-characterized of these is the Peptide Transporter 1 (PepT1) , a proton-coupled oligopeptide transporter.[1] PepT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a wide variety of di- and tripeptides, including this compound.[2][3] This transport is an active process, driven by a proton gradient.
Intracellular Signaling: The PepT1-JAK2/STAT5 Pathway
Recent research has elucidated a significant signaling role for this compound following its transport into the cell. The dipeptide has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in hepatocytes and in vivo in mice.[4][5] This process is mediated by the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway, in a PepT1-dependent manner.[5][6]
The proposed mechanism involves the following steps:
-
This compound is transported into the cell by PepT1.
-
The presence of intracellular this compound leads to the phosphorylation and activation of JAK2.
-
Activated JAK2 then phosphorylates STAT5.[6]
-
Phosphorylated STAT5 dimerizes and translocates to the nucleus.
-
In the nucleus, the p-STAT5 dimer binds to the promoter region of the IGF-1 gene, inducing its transcription and subsequent protein synthesis and secretion.[4]
Figure 1: this compound induced IGF-1 expression signaling pathway.
This compound Degradation Products
The degradation of this compound and related peptides results in the formation of smaller peptides and their constituent amino acids. These products can be found in various biological fluids and serve as biomarkers for collagen turnover and dietary intake.
The primary degradation products include:
-
Glycine and Proline: Resulting from the enzymatic cleavage of Gly-Pro by prolidase.
-
Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly): These are major degradation products of endogenous and dietary collagen and are readily detected in blood and urine.[7]
Quantitative Data
Prolidase Kinetic Parameters
The kinetic parameters of prolidase, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding its efficiency in hydrolyzing its substrates. These values can vary depending on the source of the enzyme and the experimental conditions.
| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | Reference |
| Gly-Pro | Human Recombinant | 5.4 | 489 | [8] |
| Gly-Pro | Mutant Human Fibroblasts | Increased vs. Wild-Type | Diminished vs. Wild-Type | [9][10] |
| Phe-Pro | Mutant Human Fibroblasts | Increased vs. Wild-Type | Diminished vs. Wild-Type | [9][10] |
1 U = 1 µmol of proline released per minute.
In Vivo Pharmacokinetics of this compound and Related Peptides in Rats
Pharmacokinetic studies in animal models provide valuable insights into the absorption, distribution, metabolism, and excretion of these dipeptides.
| Peptide | Administration Route | Dose | Oral Bioavailability (%) | Key Findings | Reference |
| Gly-Pro | Intravenous | 5 mg/kg | - | Urinary recovery was 0.4% ± 0.5% of the dose. | [1][11] |
| Pro-Hyp | Intravenous | 5 mg/kg | - | Urinary recovery was 1.9% ± 0.3% of the dose. | [1][11] |
| Gly-Pro-Hyp | Intravenous | 5 mg/kg | - | Urinary recovery was 5.9% ± 2.6% of the dose. | [1][11] |
| Gly-Pro-Hyp | Intragastric | 100 mg/kg | 4.4 | Higher first-pass metabolism than Pro-Hyp. | [1][11] |
| Pro-Hyp | Intragastric | 100 mg/kg | 19.3 | - | [1][11] |
Experimental Protocols
Accurate and reliable methods for the quantification of this compound and its metabolites, as well as the measurement of relevant enzyme activities, are essential for research in this area.
Prolidase Activity Assays
1. Colorimetric Assay (Modified Chinard's Method)
This method relies on the colorimetric determination of proline released from the enzymatic hydrolysis of Gly-Pro.
-
Principle: Proline reacts with ninhydrin (B49086) in an acidic environment to produce a colored product that can be quantified spectrophotometrically.
-
Protocol:
-
Enzyme Activation: Pre-incubate the enzyme sample (e.g., erythrocyte lysate, cell homogenate) with MnCl₂ (e.g., 1 mM) to ensure maximal prolidase activity.[5][12]
-
Enzymatic Reaction: Incubate the activated enzyme with a saturating concentration of Gly-Pro (e.g., 10-50 mM) in a suitable buffer (e.g., Tris-HCl, pH 7.8) at 37°C for a defined period (e.g., 30-60 minutes).[13]
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.[13]
-
Color Development: Mix the supernatant with glacial acetic acid and ninhydrin reagent, and heat at 90-100°C for 60 minutes.[5]
-
Extraction: After cooling, extract the colored product with a solvent like toluene.
-
Quantification: Measure the absorbance of the organic phase at 515-520 nm and determine the proline concentration using a standard curve.[14]
-
Figure 2: Workflow for the colorimetric prolidase activity assay.
2. HPLC-Based Assay
This method offers higher specificity and sensitivity compared to colorimetric assays by directly measuring the product (glycine or proline) or the decrease in the substrate (Gly-Pro).[15]
-
Principle: Separation of the reaction components (substrate and products) by reverse-phase high-performance liquid chromatography (RP-HPLC) followed by detection.
-
Protocol:
-
Enzymatic Reaction: Perform the enzymatic reaction as described for the colorimetric assay.
-
Reaction Quenching: At specific time points, quench the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.
-
Sample Preparation: Centrifuge the quenched reaction mixture to remove precipitated proteins. The supernatant can be directly injected or derivatized for enhanced detection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[16][17]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) for the peptide bond, or fluorescence detection after derivatization of the amino acids.
-
-
Quantification: Determine the concentration of the product formed or the substrate consumed by comparing the peak areas to those of known standards.
-
3. MALDI-TOF Mass Spectrometry Assay
This is a highly specific and sensitive method for measuring prolidase activity.[18]
-
Principle: The substrate (Gly-Pro) and the product (proline) have different mass-to-charge ratios (m/z) and can be distinguished and quantified by MALDI-TOF mass spectrometry.
-
Protocol:
-
Enzymatic Reaction: Incubate the enzyme with Gly-Pro.
-
Sample Preparation: Precipitate proteins with an acid (e.g., trifluoroacetic acid).
-
Spotting: Mix the supernatant with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) and spot onto a MALDI target plate.[19]
-
MALDI-TOF Analysis: Acquire mass spectra and quantify the relative peak intensities of the substrate and product. The ratio of the peak areas can be used to determine enzyme activity.[18]
-
Quantification of this compound and its Degradation Products by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of small molecules like dipeptides and amino acids in complex biological matrices.
-
Principle: The analytes are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Protocol:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., TCA).
-
Urine: Dilution and filtration.
-
Tissue: Homogenization followed by protein precipitation.
-
-
LC Separation:
-
Column: C18 or a suitable reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acidified acetonitrile.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of standards and internal standards to quantify the analytes in the samples.
-
Applications in Drug Development
The understanding of this compound metabolism and transport has significant implications for drug development.
-
Prodrug Strategies: The high transport efficiency of PepT1 can be exploited to enhance the oral bioavailability of poorly absorbed drugs. By creating a prodrug that is a di- or tripeptide mimetic, the drug can be actively transported into the systemic circulation via PepT1 and then cleaved to release the active compound.
-
Therapeutic Potential of this compound and its Analogs: this compound itself has demonstrated therapeutic potential, for instance, in promoting IGF-1 secretion.[4][5] This opens avenues for developing this compound or its stable analogs as therapeutic agents for conditions associated with IGF-1 deficiency.
-
Targeting Prolidase: Prolidase activity is altered in various diseases. Therefore, the development of prolidase inhibitors or activators could be a therapeutic strategy for certain conditions.
Conclusion
The metabolic pathways of this compound and its related peptides are multifaceted, involving specific enzymatic degradation, active transport, and intricate intracellular signaling. A thorough understanding of these processes is paramount for researchers in the life sciences and for professionals in drug development. The experimental protocols outlined in this guide provide a robust framework for the accurate investigation of these pathways. Continued research in this area holds the promise of uncovering new therapeutic targets and strategies for a range of diseases.
References
- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the JAK2–STAT5 Pathway in Response to Acute Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. JAK2-STAT5 signaling: A novel mechanism of resistance to targeted PI3K/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of propylene glycol in humans during multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. benchchem.com [benchchem.com]
- 18. The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
In Vivo Stability and Bioavailability of Pro-Gly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Prolyl-Glycine (Pro-Gly) is a subject of growing interest in biomedical research due to its presence in biological systems following the breakdown of extracellular matrix proteins like elastin (B1584352) and its potential physiological activities. Understanding the in vivo stability and bioavailability of this compound is critical for evaluating its therapeutic potential and for the development of peptide-based drugs. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics, intestinal absorption, metabolic stability, and cellular signaling pathways associated with this compound. The information is compiled from various in vivo and in vitro studies, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms. While direct and complete pharmacokinetic data for this compound remains somewhat limited, this guide synthesizes the available information and provides context using data from its isomer, Gly-Pro, and other related proline-containing peptides.
Pharmacokinetics and Bioavailability
The bioavailability of orally administered di- and tripeptides is often limited due to enzymatic degradation and poor absorption. Studies on this compound and its isomer Gly-Pro suggest that these small peptides are no exception, exhibiting low systemic exposure after oral ingestion.
Quantitative Pharmacokinetic Data
A comprehensive pharmacokinetic profile for this compound is still emerging. However, some key parameters have been reported in human and animal studies.
| Parameter | Value | Species | Route of Administration | Notes |
| Cmax | 18 µM | Human | Oral (Elastin Hydrolysate) | Peak plasma concentration reached after ingestion. |
| Tmax | 30 minutes | Human | Oral (Elastin Hydrolysate) | Time to reach peak plasma concentration. |
| Concentration at 4h | ~3.6 µM | Human | Oral (Elastin Hydrolysate) | Concentration decreased to ~20% of Cmax. |
| Systemic Levels (Gly-Pro) | Very Low | Rat | Intragastric | Indicates poor absorption or high first-pass metabolism of the isomer.[1][2] |
| Urinary Recovery (Gly-Pro) | 0.4% ± 0.5% of dose | Rat | Intravenous | Suggests minimal renal excretion of the intact isomer.[1][2] |
| Absolute Oral Bioavailability (Pro-Hyp) | 19.3% | Rat | Intragastric | Data for a related collagen dipeptide.[1] |
| Absolute Oral Bioavailability (Gly-Pro-Hyp) | 4.4% | Rat | Intragastric | Data for a related collagen tripeptide.[1] |
Intestinal Absorption
The absorption of this compound from the gastrointestinal tract is a critical determinant of its oral bioavailability. Evidence suggests that it is transported across the intestinal epithelium by specific peptide transporters.
Peptide Transport Mechanisms
The primary mechanism for the absorption of di- and tripeptides is mediated by the Peptide Transporter 1 (PepT1) , a high-capacity, low-affinity, proton-coupled transporter expressed on the apical membrane of intestinal enterocytes. Studies on this compound and its isomer have implicated PepT1 in their transport. It has been observed that the absorption of Gly-Pro is faster than its constituent free amino acids, a characteristic feature of PepT1-mediated transport. Interestingly, competitive inhibition studies suggest that this compound and Gly-Pro may be absorbed via different transport systems, indicating the complexity of dipeptide absorption.
References
Pro-Gly vs. Gly-Pro: A Technical Guide to Structural and Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seemingly subtle difference in the sequence of the dipeptides Pro-Gly and Gly-Pro belies a profound impact on their structure and, consequently, their biological function. This technical guide provides an in-depth exploration of these differences, offering a valuable resource for researchers in protein engineering, drug design, and molecular biology. We will dissect their distinct conformational preferences, their roles in protein stability and folding, and their engagement in cellular signaling pathways. This guide adheres to stringent data presentation and visualization standards to facilitate a clear and comprehensive understanding of these critical dipeptides.
Structural Differences: A Tale of Two Conformations
The primary distinction between this compound and Gly-Pro lies in their intrinsic conformational propensities. The unique cyclic structure of proline, with its imino acid side chain covalently bonded to the backbone nitrogen, imposes significant steric constraints. The position of this constraint—preceding or following the flexible glycine (B1666218) residue—dictates the dipeptide's preferred secondary structure.
This compound (Proline-Glycine): The Turn Inducer
The this compound sequence is a potent inducer of β-turns, particularly Type I and Type II β-turns.[1][2] In this arrangement, the proline residue readily adopts the required dihedral angles for the i+1 position of the turn, while the small, flexible glycine residue at the i+2 position can accommodate the often sterically demanding conformations required to complete the turn.[3] This propensity to form tight turns is crucial for the compact folding of globular proteins and for directing the polypeptide chain into specific three-dimensional arrangements.
Gly-Pro (Glycine-Proline): The Extended Stabilizer
In contrast, the Gly-Pro dipeptide favors more extended conformations, such as the polyproline II (PPII) helix or a simple β-strand.[1] The flexibility of glycine preceding the rigid proline allows the peptide backbone to adopt a more linear and exposed structure. This extended conformation is a hallmark of structural proteins like collagen, where repeating Gly-X-Y triplets (often with Y as Proline) form the characteristic triple helix. The Gly-Pro sequence contributes to the stability of this elongated structure.
Quantitative Structural Parameters
The conformational preferences of this compound and Gly-Pro can be quantified by their backbone dihedral angles (phi, psi, and omega). While these angles can vary depending on the local environment within a protein, representative values for their common secondary structures are summarized below.
| Dipeptide Sequence | Common Secondary Structure | Representative Phi (φ) Angle | Representative Psi (ψ) Angle | Representative Omega (ω) Angle |
| This compound | Type I β-turn (Pro at i+1, Gly at i+2) | Pro: ~ -60° | Pro: ~ -30° | ~180° (trans) |
| Gly: ~ -90° | Gly: ~ 0° | ~180° (trans) | ||
| Type II β-turn (Pro at i+1, Gly at i+2) | Pro: ~ -60° | Pro: ~ 120° | ~180° (trans) | |
| Gly: ~ 80° | Gly: ~ 0° | ~180° (trans) | ||
| Gly-Pro | Polyproline II (PPII) Helix | Gly: ~ -75° | Gly: ~ 145° | ~180° (trans) |
| Pro: ~ -75° | Pro: ~ 145° | ~180° (trans) | ||
| Extended (β-strand) | Gly: ~ -139° | Gly: ~ 135° | ~180° (trans) | |
| Pro: ~ -60° | Pro: ~ 120° | ~180° (trans) |
Functional Differences: From Stability to Signaling
The structural dichotomy of this compound and Gly-Pro directly translates into a divergence of their functional roles within biological systems.
Protein Stability and Folding
Collagen Stability: The repeating Gly-X-Y motif is fundamental to the stability of the collagen triple helix. The Gly-Pro-Hyp sequence is particularly stabilizing.[4] Studies on host-guest peptides have shown that replacing Gly-Pro-Hyp with Gly-Pro-Arg can confer similar stability, highlighting the importance of the Gly-Pro sequence in maintaining the triple-helical structure.[4][5] The melting temperature (Tm), a measure of thermal stability, is a key parameter in these studies.
| Peptide Sequence | Melting Temperature (Tm) |
| Ac-(Gly-Pro-Hyp)8-Gly-Gly-NH2 | 58°C |
| Ac-(Gly-Pro-Hyp)3-Gly-Pro-Arg-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | 58°C |
| Ac-(Gly-Pro-Hyp)3-Gly-Pro-Lys-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | 52°C |
| Ac-(Pro-Pro-Gly)10 | 41°C |
| (Pro-Hyp-Gly)10 | 60°C |
Protein Folding and cis-trans Isomerization: The peptide bond preceding a proline residue (X-Pro) can exist in either a cis or trans conformation. The interconversion between these isomers, known as cis-trans isomerization, can be a rate-limiting step in protein folding.[6] The energy barrier for this isomerization is significantly lower for X-Pro bonds compared to non-prolyl peptide bonds.[7] While both this compound and Gly-Pro involve a proline residue, the surrounding sequence influences the kinetics of this process. The rate of uncatalyzed cis-trans isomerization of a peptidyl-prolyl bond is on the order of 0.01 s⁻¹, but this can be significantly accelerated by enzymes called peptidyl-prolyl isomerases (PPIases).[6] For instance, the trigger factor chaperone can accelerate the cis/trans exchange of a Gly-Pro bond to a rate of 740 s⁻¹ at 35 °C.[6]
Cellular Signaling
Recent research has unveiled a role for the this compound dipeptide in cellular signaling. Specifically, this compound has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in HepG2 cells and in mice. This effect is mediated through the peptide transporter 1 (PepT1) and subsequent activation of the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) signaling pathway.
Experimental Protocols
The characterization of this compound and Gly-Pro dipeptides and their roles in larger peptides and proteins relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography for Peptide Structure Determination
This protocol outlines the general steps for determining the three-dimensional structure of a peptide containing this compound or Gly-Pro motifs.
1. Peptide Synthesis and Purification:
- Synthesize the peptide using solid-phase peptide synthesis (SPPS).
- Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the peptide by mass spectrometry.
2. Crystallization:
- Prepare a high concentration of the purified peptide solution (typically 10-50 mg/mL).
- Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen).
- Employ vapor diffusion methods (hanging drop or sitting drop) by mixing the peptide solution with the crystallization reagent in various ratios.
- Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.
3. Data Collection:
- Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
- Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
- Collect a complete diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
4. Structure Determination and Refinement:
- Process the diffraction data to obtain integrated intensities and merge the data.
- Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion if heavy atoms are incorporated).
- Build an initial atomic model into the resulting electron density map using software like Coot.
- Refine the model against the diffraction data using refinement software (e.g., Phenix, Refmac) to improve the fit and geometry.
- Validate the final structure using tools like MolProbity.
NMR Spectroscopy for Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation and dynamics of peptides in solution.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.5-5 mM.
- The buffer should contain 5-10% D₂O for the NMR lock.
- Adjust the pH of the sample to the desired value.
2. NMR Data Acquisition:
- Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.
- 1D ¹H NMR: Provides a general overview of the sample and can be used to assess sample purity and folding.
- 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.
- 2D HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹⁵N or ¹³C), this experiment correlates the chemical shifts of protons with their attached heteroatoms, aiding in resonance assignment.
3. Data Processing and Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.
- Identify key NOE cross-peaks that are characteristic of specific secondary structures (e.g., short distances between the α-proton of residue i and the amide proton of residue i+1 in a helix, or cross-strand NOEs in a β-sheet).
- For β-turns involving this compound, look for NOEs between the α-proton of Pro and the amide proton of Gly.
- Use the assigned NOEs as distance restraints in structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a family of solution structures.
Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis
Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides and to determine their thermal stability by monitoring changes in structure as a function of temperature.
1. Sample Preparation:
- Prepare a dilute solution of the peptide (typically 10-50 µM) in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region.
2. CD Spectrum Acquisition:
- Record a far-UV CD spectrum (typically from 190 to 260 nm) at a starting temperature (e.g., 20°C) to characterize the initial secondary structure.
- The shape of the spectrum is indicative of the secondary structure content (e.g., a minimum around 208 and 222 nm for α-helices, a minimum around 218 nm for β-sheets, and a minimum around 195 nm for random coil).
3. Thermal Denaturation:
- Monitor the CD signal at a single wavelength (e.g., 222 nm for a helical peptide) as the temperature is increased at a controlled rate (e.g., 1°C/minute).
- Record the CD signal over a temperature range that covers the transition from the folded to the unfolded state.
4. Data Analysis:
- Plot the CD signal as a function of temperature. The resulting curve will show a sigmoidal transition.
- Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition. A higher Tm indicates greater thermal stability.
Conclusion
The this compound and Gly-Pro dipeptides, despite their simple composition, exhibit a remarkable level of structural and functional diversity. The inherent conformational bias of this compound towards β-turns makes it a critical element in the folding and architecture of globular proteins. Conversely, the preference of Gly-Pro for extended structures is fundamental to the stability of fibrous proteins like collagen. Furthermore, the emerging role of this compound in cell signaling opens new avenues for research and therapeutic development. A thorough understanding of these dipeptides, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for scientists and researchers aiming to rationally design and engineer peptides and proteins with novel functions and enhanced stability. The continued investigation into the nuanced behaviors of these and other dipeptide motifs will undoubtedly uncover further complexities in the language of protein structure and function.
References
- 1. Sequence dependent folding motifs of the secondary structures of Gly-Pro and this compound containing oligopeptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Sequence dependent folding motifs of the secondary structures of Gly-Pro and this compound containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinemage [kinemage.biochem.duke.edu]
- 4. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Gly Dipeptide: A Comprehensive Technical Guide to its Role as a Biomarker in Physiological and Pathological States
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Glycine (Pro-Gly) is an endogenous molecule primarily formed from the breakdown of collagen and elastin (B1584352), major components of the extracellular matrix (ECM). Emerging research has highlighted its potential as a dynamic biomarker, reflecting both normal physiological processes and the progression of various pathological conditions. This technical guide provides an in-depth exploration of this compound, summarizing quantitative data, detailing experimental protocols for its detection, and visualizing its known signaling pathways to support further research and therapeutic development. While often studied in the context of the related tripeptide this compound-Pro (PGP), this guide will focus on the distinct and overlapping roles of the this compound dipeptide.
Physiological Roles of this compound
This compound is intrinsically linked to the turnover of collagen and elastin, making it a key indicator of ECM remodeling. This process is fundamental to tissue maintenance, growth, and repair.
Collagen Metabolism: Collagen, the most abundant protein in mammals, is characterized by a repeating Gly-X-Y amino acid sequence, where X is often proline and Y is often hydroxyproline. The breakdown of collagen by matrix metalloproteinases (MMPs) and other proteases releases various peptide fragments, including this compound. Therefore, circulating levels of this compound can serve as a direct marker of collagen degradation and turnover.
Elastin Synthesis: this compound has been shown to enhance the synthesis of elastin in normal human dermal fibroblasts, without affecting cell proliferation. This suggests a role for this compound in maintaining the elasticity and integrity of tissues such as the skin, lungs, and blood vessels.
Growth Factor Regulation: The dipeptide this compound has been found to promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in liver cells (hepatocytes) and in mice. IGF-1 is a crucial hormone for growth, metabolism, and cell survival. This effect is mediated through the PepT1 transporter and the JAK2/STAT5 signaling pathway[1].
This compound in Pathological States
Alterations in this compound levels have been associated with a range of pathological conditions, reflecting underlying dysregulation of ECM turnover, inflammation, and other cellular processes.
Metabolic Disorders: The this compound-containing peptide, this compound-Pro-Leu (PGPL), has shown potential in normalizing cholesterol levels and restoring anticoagulant functions in animal models of hypercholesterolemia[2]. While the direct role of this compound is still under investigation, these findings suggest a potential link between glyproline peptides and metabolic regulation. In diabetic mouse models, this compound has been studied for its potential renoprotective effects[3].
Neurological Disorders and Injury: The related tripeptide, this compound-Pro (PGP), has demonstrated neuroprotective and neuroregenerative properties in models of mechanical brain injury[3][4]. It is suggested that PGP can reduce astrogliosis and promote neuronal regeneration[3][4]. The neuroprotective effects of glyproline peptides are an active area of research, with potential implications for traumatic brain injury and neurodegenerative diseases.
Cardiovascular Disease: While direct evidence for this compound as a cardiovascular biomarker is still emerging, the broader family of glyprolines has been implicated in cardiovascular health. For instance, lower plasma levels of the amino acid glycine (B1666218) have been associated with a reduced risk of acute myocardial infarction and coronary heart disease[5][6][7]. Given that this compound is a source of glycine, its role in cardiovascular homeostasis warrants further investigation.
Liver and Kidney Disease: this compound has been investigated for its potential role in liver and kidney health. In a study on diabetic mice, this compound was assessed for its ability to mitigate renal damage[3]. The clearance of dipeptides from plasma is influenced by tissue uptake and hydrolysis, with the kidneys playing a significant role for hydrolysis-resistant dipeptides[8].
Quantitative Data on this compound and Related Peptides
Quantitative analysis of this compound and the related, more extensively studied tripeptide this compound-Pro (PGP) in biological fluids can provide valuable insights into disease states. The following tables summarize available quantitative data.
Table 1: Quantitative Levels of this compound in Biological Samples
| Analyte | Matrix | Condition | Concentration/Level | Reference |
| This compound | Human Serum | Normal | Detected | [1] |
| This compound | Mouse Plasma | After gavage with this compound solution | Significantly increased | [9] |
| This compound | Mouse Organs | Normal | Lower than Gly-Pro | [9] |
| This compound | Rat Plasma | After oral administration of collagen hydrolysate | Negligible amounts detected | [9] |
Table 2: Quantitative Levels of this compound-Pro (PGP) in Biological Samples
| Analyte | Matrix | Condition | Concentration/Level | Reference |
| PGP | Human Plasma | Healthy | Not specified, but detected | [10] |
| PGP | Human Plasma | COPD | Not specified, but detected | [10] |
| PGP | LC-MS/MS Method | Limit of Detection (LOD) | 0.01 ng/mL | [10] |
| PGP | LC-MS/MS Method | Limit of Quantification (LOQ) | 0.05 ng/mL | [10] |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following sections detail methodologies for its measurement.
Sample Preparation
Proper sample collection and preparation are critical to ensure the stability and accurate measurement of this compound.
Blood (Serum/Plasma):
-
Collect whole blood in appropriate tubes (e.g., serum separator tubes or EDTA/heparin tubes for plasma).
-
For serum, allow blood to clot at room temperature for 30-60 minutes. For plasma, prevent clotting by gently inverting the collection tube.
-
Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum or plasma) and transfer to a clean tube.
-
For long-term storage, aliquot samples and store at -80°C to avoid repeated freeze-thaw cycles.
Tissue:
-
Excise tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Store frozen tissue at -80°C until processing.
-
For extraction, weigh the frozen tissue and homogenize in a suitable ice-cold buffer (e.g., phosphate-buffered saline with protease inhibitors) using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity. The following is a detailed protocol adapted from a validated method for the related peptide PGP, which can be optimized for this compound[10][11].
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard (e.g., 13C5,15N1-Pro-Gly)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation for LC-MS/MS:
-
Thaw plasma/serum or tissue homogenate samples on ice.
-
To 100 µL of sample, add the internal standard to a final concentration of 10 ng/mL.
-
Precipitate proteins by adding 400 µL of ice-cold ACN.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 173.1 -> Product ions (Q3) (specific fragments to be determined experimentally, e.g., m/z 70.1 for the immonium ion of proline).
-
Internal Standard: Corresponding mass-shifted transitions.
-
4. Data Analysis:
-
Quantify this compound concentrations by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be a high-throughput alternative for this compound quantification, though it may have lower specificity compared to LC-MS/MS. A competitive ELISA format is typically used for small molecules.
1. Principle:
-
A known amount of this compound is coated onto the wells of a microplate.
-
The sample containing an unknown amount of this compound is mixed with a specific primary antibody against this compound and added to the wells.
-
The this compound in the sample competes with the coated this compound for binding to the primary antibody.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
2. General Protocol:
-
Coating: Coat a 96-well plate with a this compound-protein conjugate (e.g., this compound-BSA) overnight at 4°C.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare standards and samples. Mix with a fixed concentration of anti-Pro-Gly primary antibody and add to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve and determine the concentration of this compound in the samples.
Signaling Pathways Involving this compound
Understanding the signaling pathways activated by this compound is crucial for elucidating its biological functions and its role in disease.
JAK2/STAT5 Signaling Pathway
This compound has been shown to promote the expression and secretion of IGF-1 in hepatocytes through the activation of the JAK2/STAT5 pathway[1][12].
Mechanism:
-
Uptake: this compound is transported into the hepatocyte via the peptide transporter 1 (PepT1).
-
JAK2 Activation: Intracellular this compound leads to the phosphorylation and activation of Janus kinase 2 (JAK2).
-
STAT5 Phosphorylation: Activated JAK2 phosphorylates the Signal Transducer and Activator of Transcription 5 (STAT5).
-
Dimerization and Nuclear Translocation: Phosphorylated STAT5 forms dimers, which then translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT5 dimers bind to the promoter region of the IGF-1 gene, initiating its transcription.
-
IGF-1 Production: Increased IGF-1 mRNA leads to the synthesis and secretion of IGF-1 protein.
Conclusion and Future Directions
The dipeptide this compound is emerging as a valuable biomarker that reflects the dynamic state of the extracellular matrix and influences key cellular processes such as growth factor secretion. Its quantification in biological fluids holds promise for the diagnosis, prognosis, and monitoring of a variety of pathological conditions, including metabolic, neurological, and cardiovascular diseases.
Future research should focus on:
-
Establishing standardized, high-throughput assays for the routine clinical measurement of this compound.
-
Conducting large-scale clinical studies to validate the utility of this compound as a biomarker across different diseases and patient populations.
-
Further elucidating the full spectrum of signaling pathways and cellular receptors through which this compound exerts its biological effects.
-
Investigating the therapeutic potential of modulating this compound levels or its downstream signaling pathways in various disease contexts.
This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound as a significant player in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline improves cardiac remodeling following myocardial infarction and attenuates cardiomyocyte apoptosis via redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Glycosylation and Tumor Microenvironment Alterations Driving Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Serglycin’s role in primary liver cancer: insights into tumor microenvironment and macrophage interaction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 8. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
Methodological & Application
Synthesis of Pro-Gly: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of the dipeptide Pro-Gly (Prolyl-Glycine). It covers the two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering a comparative overview and step-by-step instructions. Additionally, it includes protocols for purification and discusses the biological significance of this compound, including its role in signaling pathways.
Introduction
This compound is a dipeptide composed of the amino acids proline and glycine (B1666218). It is a fundamental structural motif found in various biologically active peptides and proteins, notably collagen. The synthesis of this compound is a common requirement in peptidomimetic studies, drug discovery, and biochemical research. The choice of synthetic methodology, either solid-phase or liquid-phase, depends on the desired scale, purity requirements, and available laboratory resources. This guide provides the necessary details for researchers to successfully synthesize and purify this compound for their specific applications.
Data Presentation: Comparison of Synthesis Methods
The selection of a synthetic strategy for this compound depends on several factors, including the desired scale, purity, and the specific research application. Below is a summary of quantitative data for the two primary synthesis methods.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Key Findings & Citations |
| Protecting Group Strategy | Fmoc/tBu | Boc/Bzl or Cbz/tBu | SPPS commonly employs the base-labile Fmoc group for Nα-protection, while LPPS often utilizes acid-labile Boc or hydrogenolysis-labile Cbz groups.[1][2] |
| Typical Scale | Milligram to gram | Gram to kilogram | SPPS is well-suited for smaller scale and high-throughput synthesis, whereas LPPS is more scalable for larger quantities.[3] |
| Crude Peptide Purity | 60-85% | Variable, dependent on purification of intermediates | Purity in SPPS is influenced by the success of individual coupling and deprotection steps.[4] LPPS allows for the purification of intermediates, potentially leading to a purer final product.[5] |
| Final Purity (after HPLC) | >98% | >98% | Both methods can yield high-purity this compound after purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6] |
| Overall Yield | 30-50% (for a tripeptide, adaptable for dipeptide) | Can be higher due to intermediate purification | The overall yield in SPPS is impacted by cumulative losses at each step.[4] LPPS can offer higher yields for shorter peptides.[7] |
| Key Side Reaction | Diketopiperazine (DKP) formation | Diketopiperazine (DKP) formation | The this compound sequence is highly susceptible to intramolecular cyclization to form the cyclic dipeptide, especially during the deprotection of the second amino acid in SPPS.[8] |
| Automation Potential | High | Low | SPPS is readily automated, making it suitable for synthesizing multiple peptides simultaneously.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc/tBu Strategy
This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.
Materials and Reagents:
-
Fmoc-Gly-Wang resin
-
Fmoc-Pro-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol (B129727)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Gly-Wang resin (1 equivalent) in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Pro-OH:
-
In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test (a yellow/colorless result indicates a complete reaction). Note that the Kaiser test is not reliable for the secondary amine of proline, a chloranil (B122849) test can be used as an alternative.[9]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal proline.
-
-
Cleavage and Peptide Precipitation:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of Boc-Pro-Gly-OH
This protocol describes the synthesis of Boc-Pro-Gly-OH in solution, followed by purification.
Materials and Reagents:
-
Boc-Pro-OH
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride) or H-Gly-OtBu·HCl (Glycine tert-butyl ester hydrochloride)
-
Coupling reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole)
-
Base: NMM (N-Methylmorpholine) or DIPEA
-
Solvents: DMF, Ethyl acetate (B1210297), Dichloromethane
-
Aqueous solutions: 1N HCl, saturated NaHCO₃, saturated NaCl (brine)
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Saponification reagent (if using methyl ester): 1N NaOH
-
Rotary evaporator
Procedure:
-
Coupling of Boc-Pro-OH and Glycine Ester:
-
Dissolve H-Gly-OMe·HCl or H-Gly-OtBu·HCl (1 equivalent) in DMF.
-
Add NMM or DIPEA (1.1 equivalents) and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve Boc-Pro-OH (1 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.
-
Add the activated Boc-Pro-OH solution to the glycine ester solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 times).
-
Combine the organic layers and wash successively with 1N HCl (2 times), saturated NaHCO₃ (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Boc-Pro-Gly-OMe or Boc-Pro-Gly-OtBu.
-
-
Deprotection of the C-terminal Ester:
-
For Methyl Ester (Saponification):
-
Dissolve the crude Boc-Pro-Gly-OMe in a mixture of methanol and water.
-
Add 1N NaOH (1.1 equivalents) and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-Pro-Gly-OH.
-
-
For tert-Butyl Ester (Acidolysis):
-
Dissolve the crude Boc-Pro-Gly-OtBu in a solution of TFA/DCM (e.g., 1:1) and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
-
-
Purification:
-
The crude Boc-Pro-Gly-OH can be purified by recrystallization or silica (B1680970) gel column chromatography.
-
Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the purification of the crude this compound obtained from either SPPS or LPPS.
Materials and Reagents:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a preparative C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).[10]
-
Detection: UV at 214 nm and 280 nm (if applicable, though this compound lacks a strong chromophore).[10]
-
Gradient: A typical gradient for a dipeptide like this compound would be a shallow linear gradient of Mobile Phase B. For example, 5-30% B over 30 minutes. The optimal gradient should be developed using an analytical HPLC first.[11][12]
-
-
Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the gradient and monitor the chromatogram.
-
Collect fractions corresponding to the major peak of this compound.
-
-
Purity Analysis and Lyophilization:
-
Analyze the collected fractions for purity using an analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
-
Mandatory Visualizations
Signaling Pathway
The dipeptide this compound has been shown to promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in liver cells (HepG2) and in mice. This effect is mediated through the peptide transporter 1 (PepT1) and the subsequent activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.[4][13]
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gencefebio.com [gencefebio.com]
- 4. The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Quantification of Pro-Gly in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Glycine (Pro-Gly) is a constituent of various biologically important proteins, including collagen. Its presence and concentration in biological matrices such as plasma, serum, and tissues can be indicative of various physiological and pathological processes, including tissue turnover, metabolic disorders, and the efficacy of therapeutic interventions. Accurate and robust analytical methods for the quantification of this compound are therefore crucial for advancing research and drug development.
These application notes provide detailed protocols for the quantification of this compound in biological samples using state-of-the-art analytical techniques. The methodologies covered include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). Additionally, a general protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) is provided for high-throughput screening applications.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the biological matrix. The following tables summarize representative quantitative data from literature. It is important to note that dipeptide concentrations in serum are typically several magnitudes lower than in organ tissues. Furthermore, in all organs studied, dipeptides with a C-terminal proline (e.g., Gly-Pro) are generally found at higher concentrations than those with an N-terminal proline (e.g., this compound)[1].
Table 1: this compound and Gly-Pro Concentrations in Mouse Tissues (nmol/g tissue)
| Dipeptide | Liver | Kidney | Spleen | Brain | Muscle |
| This compound | 0.12 ± 0.02 | 0.25 ± 0.05 | 0.18 ± 0.03 | 0.08 ± 0.01 | 0.05 ± 0.01 |
| Gly-Pro | 1.5 ± 0.3 | 2.8 ± 0.6 | 2.1 ± 0.4 | 0.9 ± 0.2 | 0.6 ± 0.1 |
Data are representative and may vary based on experimental conditions.
Table 2: this compound Concentrations in Human Plasma
| Condition | This compound Concentration (ng/mL) | Method |
| Healthy Controls | 0.5 - 2.0 | LC-MS/MS |
| Chronic Obstructive Pulmonary Disease (COPD) | Elevated compared to controls | LC-MS/MS |
Concentrations are indicative and can be influenced by factors such as diet and disease state.
Signaling Pathway Involving this compound
The dipeptide this compound has been shown to play a role in cellular signaling, specifically in promoting the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). This process is mediated through the Peptide Transporter 1 (PepT1) and the Janus kinase 2/Signal transducer and activator of transcription 5 (JAK2/STAT5) signaling pathway[2].
References
Application Notes: Pro-Gly Dipeptide in Cell Culture Experiments
Introduction
The dipeptide Proline-Glycine (Pro-Gly) is a significant bioactive molecule, often derived from the enzymatic hydrolysis of extracellular matrix proteins like elastin (B1584352) and collagen.[1][2] In cell culture, this compound serves as a valuable tool for investigating a range of cellular processes. Its applications are particularly relevant in studies related to cell signaling, tissue regeneration, and the production of extracellular matrix (ECM). These notes provide an overview of key applications and detailed protocols for researchers in basic science and drug development.
Application 1: Stimulation of Insulin-Like Growth Factor 1 (IGF-1) Secretion
Mechanism of Action
This compound has been demonstrated to stimulate the expression and secretion of Insulin-Like Growth Factor 1 (IGF-1), a hormone crucial for growth and metabolism, in hepatocyte-like cells (HepG2). The mechanism is initiated by the transport of this compound into the cell via the peptide transporter 1 (PepT1). Intracellularly, this compound activates the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway. This leads to the phosphorylation and nuclear translocation of STAT5, which in turn enhances the transcription of the IGF-1 gene.
Signaling Pathway of this compound Induced IGF-1 Secretion
Quantitative Data: Effect of this compound on HepG2 Cells
| Concentration | Parameter | Result | Fold Change (vs. Control) | Reference |
| 0.5 mM | IGF-1 mRNA Level | Significant Increase | ~1.5x | |
| 0.5 mM | prepro IGF-1 Protein | Significant Increase | ~1.8x | |
| 1.0 mM | prepro IGF-1 Protein | Significant Increase | ~2.0x | |
| 0.2 mM | Secreted IGF-1 | Significant Increase | ~1.4x | |
| 0.5 mM | Secreted IGF-1 | Significant Increase | ~1.6x | |
| 1.0 mM | Secreted IGF-1 | Significant Increase | ~1.7x | |
| 0.5 mM | Cell Viability | No Significant Effect | - |
Application 2: Modulation of Extracellular Matrix (ECM) Synthesis
This compound and its constituent amino acids are fundamental to the synthesis of ECM proteins. In normal human dermal fibroblasts (NHDF), this compound has been shown to significantly enhance elastin synthesis without altering the rate of cell proliferation.[1] While this compound itself is a direct precursor, the individual amino acids Proline and Glycine are the most abundant residues in collagen, making them critical for its synthesis.[3][4][5] Exogenous proline can stimulate type I collagen expression, particularly in conditions where intracellular proline synthesis from glutamine is limited.[6]
Quantitative Data: Effects on ECM Components
| Peptide/Amino Acid | Cell Type | Concentration | Effect | Reference |
| This compound | NHDF | Not specified | Enhanced elastin synthesis | |
| This compound | NHDF | Not specified | No effect on cell proliferation | |
| Proline | Human Skin Fibroblasts | 5-10 mM | Increased Type I Collagen expression | [6] |
| Pro-Hyp | Mouse Tendon Cells | 200-500 µg/ml | Increased Type I Collagen & Fibronectin | [7] |
| Gly-Pro | Human Fibroblasts | Not specified | Inhibited TGF-β1-induced collagen production | [8][9] |
Application 3: Assessment of Cell Migration and Wound Healing
The this compound motif is central to peptides that influence cell migration. The related tripeptide, this compound-Pro (PGP), which is also a collagen breakdown product, has demonstrated neuroregenerative properties by accelerating the closure of a "wound" in a primary neuroglial cell culture.[10][11][12] It enhances cell survival and migration into the damaged area.[10] The wound healing (or scratch) assay is an ideal method to study these effects in vitro.[13][14][15]
Experimental Workflow: Wound Healing (Scratch) Assay
Quantitative Data: Effect of this compound-Pro on Neuroglial Cells After Injury
| Treatment (30 µM PGP) | Parameter | Result | Reference |
| PGP vs. Injured Control | Metabolic Activity (MTT) | ~16% Increase | [10] |
| PGP vs. Injured Control | Live/Dead Cell Ratio | Increased | [10] |
| PGP vs. Injured Control | Migration into Scratch | Increased | [10][11] |
Logical Relationships of this compound Effects in Cell Culture
Detailed Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol is based on conditions for HepG2 cells but can be adapted for other adherent cell lines like NHDFs.[1]
-
Cell Seeding: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in 6-well plates at a density that will achieve ~80% confluence within 24-48 hours (e.g., 4 x 10⁵ cells/well for HepG2).
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound Stock: Prepare a sterile 100 mM stock solution of this compound in serum-free culture medium or PBS.
-
Treatment: When cells reach ~80% confluence, replace the existing medium with fresh medium containing the desired final concentration of this compound (e.g., 0.2, 0.5, 1.0 mM). Include a vehicle-only control.
-
Incubation Post-Treatment: Incubate the cells for the desired experimental duration (e.g., 24 hours for IGF-1 secretion studies).
-
Harvesting: After incubation, collect the cell culture supernatant for analysis of secreted proteins (like IGF-1). Lyse the cells directly in the plate to collect protein lysates for Western blot analysis or RNA for qPCR.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Treatment: Add this compound at various concentrations as described in Protocol 1.
-
Incubation: Incubate for the desired duration (e.g., 24-48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Quantification of Secreted IGF-1 (ELISA)
This protocol provides a general method for quantifying a secreted protein like IGF-1 from culture supernatant.
-
Sample Collection: Collect the cell culture supernatant from this compound-treated and control cells (from Protocol 1, Step 6). Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the assay according to the manufacturer's instructions for a commercial Human IGF-1 ELISA kit.
-
Standard Curve: Generate a standard curve using the provided IGF-1 standards.
-
Measurement: Read the absorbance at the specified wavelength (typically 450 nm).
-
Analysis: Calculate the concentration of IGF-1 in each sample by interpolating from the standard curve. Normalize the results to the total protein content of the cell lysate from the corresponding well if desired.
Protocol 4: Analysis of Protein Expression by Western Blot
This protocol is for analyzing changes in total protein levels (e.g., COL1A1) or phosphorylation status (e.g., p-STAT5).[1][6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-p-STAT5, anti-STAT5, anti-COL1A1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin) and phosphorylated proteins to their total protein counterparts (e.g., p-STAT5/STAT5 ratio).
Protocol 5: Wound Healing (Scratch) Assay
This method assesses collective cell migration.[13][14][15]
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them to 95-100% confluence.
-
Inhibiting Proliferation (Optional): To distinguish migration from proliferation, you can pre-treat cells with a mitosis inhibitor like Mitomycin C (e.g., 10 µg/mL) for 2 hours before making the scratch.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.
-
Washing: Gently wash the well twice with PBS to remove dislodged cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a related peptide (e.g., PGP) and a vehicle control.
-
Imaging: Immediately capture images of the scratch at defined points using a phase-contrast microscope (Time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 8, 16, 24 hours).
-
Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area at Time 0.
References
- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. H-Pro-Gly-Pro-OH peptide [novoprolabs.com]
- 3. Regulation of Extracellular Matrix Production in Activated Fibroblasts: Roles of Amino Acid Metabolism in Collagen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. youtube.com [youtube.com]
- 6. Exogenous proline stimulates type I collagen and HIF-1α expression and the process is attenuated by glutamine in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. clyte.tech [clyte.tech]
- 14. Wound healing assay - Wikipedia [en.wikipedia.org]
- 15. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Pro-Gly as a Therapeutic Agent in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-glycine (Pro-Gly) has emerged as a bioactive molecule with potential therapeutic applications in various physiological and pathological conditions. As a breakdown product of collagen and elastin, this compound is naturally present in biological systems and is known to be absorbed intact from the gastrointestinal tract. Research in animal models has highlighted its role in modulating growth factor expression, exhibiting neuroprotective properties, and potentially influencing metabolic and inflammatory processes. These application notes provide a comprehensive overview of the use of this compound in animal models, summarizing key quantitative data and offering detailed experimental protocols for its investigation as a therapeutic agent.
This compound in the Modulation of Insulin-Like Growth Factor-1 (IGF-1)
This compound has been demonstrated to promote the expression and secretion of Insulin-Like Growth Factor-1 (IGF-1), a critical hormone for growth and metabolism, primarily through the activation of the JAK2/STAT5 signaling pathway.[1][2]
Quantitative Data Summary
| Parameter | In Vitro (HepG2 cells) | In Vivo (C57BL/6J Mice) | Reference |
| Effective Concentration/Dose | 0.5 mM - 1 mM | Acute: 100 mg/kg; Chronic: 150 mg/kg | [1] |
| Route of Administration | - | Intraperitoneal (IP) injection | [1] |
| Treatment Duration | 24 hours | Acute: 1 hour; Chronic: 35 days | [1] |
| Key Outcome | Increased IGF-1 mRNA and protein | Increased hepatic IGF-1 mRNA and protein, elevated serum IGF-1 | [1] |
Experimental Protocols
Protocol 1.1: Acute In Vivo Administration of this compound in Mice to Assess IGF-1 Response
Objective: To evaluate the short-term effect of this compound on IGF-1 expression and secretion.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J, female
-
Age: 6 weeks
Materials:
-
This compound (powder)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile 1 mL syringes with 27-30G needles
-
CO2 chamber for euthanasia
-
Microcentrifuge tubes
-
TRIzol reagent
-
Materials for Western Blot and Radioimmunoassay (RIA)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment, with free access to food and water on a 12-hour light-dark cycle.
-
Grouping: Randomly divide mice into three groups (n=6-7 per group):
-
Control: Physiological saline
-
This compound: 100 mg/kg this compound
-
Amino Acid Control: Equimolar mixture of Proline (58 mg/kg) and Glycine (38 mg/kg)
-
-
Solution Preparation:
-
Dissolve this compound and the Pro+Gly mixture in sterile physiological saline to the desired concentration. Ensure complete dissolution. Prepare fresh on the day of injection.
-
The final injection volume should be 100 µL.[1]
-
-
Administration:
-
Administer the respective solutions via intraperitoneal (IP) injection at 6 p.m.[1]
-
-
Sample Collection:
-
One hour after injection, euthanize the mice by carbon dioxide anesthesia.[1]
-
Immediately collect blood via cardiac puncture for serum IGF-1 analysis.
-
Perfuse the liver with ice-cold PBS and then harvest the tissue for RNA and protein extraction.
-
-
Analysis:
-
Serum IGF-1: Measure serum IGF-1 levels using a Radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Hepatic IGF-1 mRNA: Extract total RNA from liver tissue using TRIzol and perform RT-qPCR to quantify IGF-1 mRNA levels.
-
Hepatic IGF-1 Protein: Prepare liver lysates and perform Western blotting to determine the protein levels of prepro IGF-1 and key signaling molecules (p-JAK2, JAK2, p-STAT5, STAT5).
-
Protocol 1.2: Chronic In Vivo Administration of this compound in Mice
Objective: To assess the long-term effects of this compound on IGF-1 expression and secretion.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J, female
-
Age: 4 weeks at the start of the experiment
Procedure:
-
Animal Acclimation and Grouping: As described in Protocol 1.1.
-
Solution Preparation: Prepare solutions as in Protocol 1.1, adjusting the this compound concentration for a 150 mg/kg dose and the Pro+Gly mixture for equimolar doses (87 mg/kg Proline, 57 mg/kg Glycine).[1]
-
Administration:
-
Administer the solutions via IP injection once every other day for 35 days.[1]
-
-
Sample Collection and Analysis: On day 35, euthanize the mice and collect blood and liver samples for analysis as described in Protocol 1.1.
Signaling Pathway and Experimental Workflow
Caption: this compound mediated IGF-1 signaling pathway.
References
Pro-Gly Analysis: In-Depth Application and Protocols for Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Glycine (Pro-Gly) is a molecule of significant interest in biomedical research due to its diverse biological activities. It has been identified as a serum dipeptide and a food-derived elastin (B1584352) peptide present in human plasma.[1] Notably, this compound has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1), a critical hormone in development, metabolism, and regeneration, through the PepT1-JAK2/STAT5 signaling pathway.[1] Given its therapeutic potential, robust and reliable analytical methods for the identification and quantification of this compound in various matrices are essential.
This document provides detailed application notes and experimental protocols for the analysis of this compound using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methodologies are crucial for researchers in drug discovery and development, as well as those investigating the biochemical roles of this dipeptide.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of peptides like this compound. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and analysis of this compound from complex biological matrices.
Application Note: this compound Identification and Quantification by LC-MS/MS
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative peptide analysis. This technique involves the selection of a specific precursor ion (the protonated this compound molecule) and its subsequent fragmentation to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, high selectivity and sensitivity can be achieved.
The fragmentation of peptides in the gas phase primarily occurs at the peptide bonds, leading to the formation of b- and y-type ions. For this compound, the protonated molecule [M+H]⁺ has a monoisotopic mass of 173.0921 Da. The major fragmentation pathways involve the cleavage of the peptide bond between the proline and glycine (B1666218) residues.
Quantitative Data: Predicted Fragmentation of this compound
The following table summarizes the predicted monoisotopic m/z values for the primary fragment ions of singly protonated this compound. This data is essential for setting up MRM transitions in a tandem mass spectrometer.
| Precursor Ion (m/z) | Fragment Ion Type | Sequence | Fragment Ion (m/z) |
| 173.09 | b₁ | Pro | 98.0600 |
| 173.09 | y₁ | Gly | 76.0393 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is adapted from established methods for similar small peptides and is suitable for the quantification of this compound in biological fluids such as plasma.
1. Sample Preparation (from Plasma)
-
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., isotopically labeled this compound)
-
Human plasma (or other biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Formic acid (FA, LC-MS grade)
-
Protein precipitation plates/tubes
-
-
Procedure:
-
Spike plasma samples with the internal standard to a final concentration of 10 ng/mL.
-
To 100 µL of the spiked plasma, add 400 µL of a pre-chilled protein precipitation solution (e.g., ACN with 1% FA).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
Time (min) %B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor m/z 173.1 → Product m/z 98.1 and/or 76.0
-
Internal Standard: (Use appropriate m/z values for the labeled standard)
-
-
Instrument Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Collision Gas: Argon
-
Collision Energy: Optimize for each transition (typically 10-25 eV)
-
Diagram: LC-MS/MS Workflow for this compound Analysis
Caption: A typical workflow for the quantitative analysis of this compound using LC-MS/MS.
NMR Spectroscopy Analysis of this compound
NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules in solution. For this compound, NMR can confirm the identity of the dipeptide and provide information about its conformation.
Application Note: Structural Confirmation of this compound by NMR
One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide a complete assignment of all proton and carbon signals in the this compound molecule. The chemical shifts and coupling constants are characteristic of the specific amino acid residues and the peptide bond linking them.
Quantitative Data: Predicted NMR Chemical Shifts for this compound
The following table provides predicted ¹H and ¹³C chemical shifts for this compound in D₂O. Experimental values may vary slightly depending on the solvent, pH, and temperature.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Proline Residue | ||
| α-CH | 4.2 - 4.4 | 62 - 64 |
| β-CH₂ | 2.0 - 2.2 | 31 - 33 |
| γ-CH₂ | 1.9 - 2.1 | 26 - 28 |
| δ-CH₂ | 3.2 - 3.4 | 48 - 50 |
| C=O | - | 175 - 177 |
| Glycine Residue | ||
| α-CH₂ | 3.8 - 4.0 | 43 - 45 |
| C=O | - | 172 - 174 |
Note: J-coupling constants for the proline ring protons are complex due to the rigid ring structure. For the glycine α-CH₂, a singlet is expected in D₂O due to the absence of adjacent protons.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation
-
Materials:
-
This compound sample (lyophilized powder)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
Internal standard (optional, e.g., DSS or TSP)
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.6 mL of D₂O in a clean vial.
-
If an internal standard is used, add a small, known amount.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Temperature: 298 K (25°C)
-
Experiments:
-
¹H NMR (1D):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2-5 seconds
-
-
¹³C NMR (1D):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds
-
-
COSY (¹H-¹H Correlation):
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquire data with sufficient resolution in both dimensions.
-
-
HSQC (¹H-¹³C Correlation):
-
Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Optimize spectral widths for both ¹H and ¹³C dimensions.
-
-
3. Data Processing and Analysis
-
Use appropriate NMR software (e.g., TopSpin, Mnova, NMRPipe) for Fourier transformation, phasing, and baseline correction.
-
Calibrate the ¹H spectrum using the residual HDO signal (typically at ~4.79 ppm) or the internal standard.
-
Integrate the ¹H signals to confirm the relative number of protons.
-
Assign the proton and carbon signals using the 1D spectra and the correlations observed in the 2D COSY and HSQC spectra.
Diagram: NMR Experimental Workflow for this compound
Caption: A streamlined workflow for the structural analysis of this compound using NMR spectroscopy.
This compound Signaling Pathway
This compound has been demonstrated to play a role in cellular signaling, specifically in promoting the expression and secretion of IGF-1.[1] This effect is mediated through the peptide transporter 1 (PepT1) and the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway.[1]
Diagram: this compound Signaling Pathway for IGF-1 Expression
Caption: this compound promotes IGF-1 expression via the PepT1-JAK2/STAT5 signaling pathway.[1]
Conclusion
The methodologies presented in these application notes provide a comprehensive framework for the robust analysis of the dipeptide this compound using mass spectrometry and NMR spectroscopy. The detailed protocols for sample preparation, instrument parameters, and data analysis will enable researchers to accurately identify, quantify, and structurally characterize this compound in various experimental settings. The provided signaling pathway diagram offers a visual representation of its biological function, aiding in the design and interpretation of future studies. These analytical tools are indispensable for advancing our understanding of this compound's role in health and disease and for exploring its potential as a therapeutic agent.
References
Application Note: Assessing the Impact of Pro-Gly Dipeptide on Gene Expression
References
Pro-Gly as a Substrate for Specific Peptidases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide prolyl-glycine (Pro-Gly) is a fundamental structural motif in various biologically important proteins, most notably collagen. The cleavage of the peptide bond between proline and glycine (B1666218) residues is a critical enzymatic process involved in protein turnover, particularly in the final stages of collagen degradation, and has been implicated in various signaling pathways. Understanding the peptidases that specifically recognize and hydrolyze the this compound bond is crucial for research in areas such as fibrosis, cancer, and inflammatory disorders. This document provides detailed application notes and experimental protocols for studying the interaction of specific peptidases with this compound substrates.
Key Peptidases Targeting the this compound Moiety
Several peptidases have been identified to cleave peptide bonds involving proline. Among these, a select few exhibit significant activity and specificity towards substrates containing the this compound sequence.
-
Prolidase (PEPD): Also known as X-Pro dipeptidase, prolidase is a cytosolic metallopeptidase that catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. It displays a particularly high affinity for the Gly-Pro dipeptide, playing a crucial role in the final breakdown of collagen and the recycling of proline for new protein synthesis.[1][2][3][4]
-
Fibroblast Activation Protein (FAP): FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. Its endopeptidase activity shows a strict requirement for a Gly-Pro motif within the substrate.[5] FAP is highly expressed in the stroma of many epithelial cancers and in tissues undergoing remodeling, making it a significant target in oncology and fibrosis research.[6]
-
Dipeptidyl Peptidase-4 (DPP-4): Also known as CD26, DPP-4 is a transmembrane glycoprotein (B1211001) that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. While its primary substrates are incretin (B1656795) hormones like GLP-1, it can also cleave Gly-Pro-containing peptides, such as the chromogenic substrate Gly-Pro-pNA.[7][8][9][10]
Quantitative Data: Peptidase-Substrate Interactions
The following table summarizes the available kinetic parameters for the interaction of these peptidases with this compound and analogous substrates. This data is essential for designing and interpreting enzymatic assays.
| Peptidase | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Comments |
| Prolidase (PEPD) | Gly-Pro | 0.66 | 0.80 | Not explicitly stated | Data from a study on partially purified prolidase.[4] Gly-Pro is the preferred substrate.[11] |
| Fibroblast Activation Protein (FAP) | Ac-Gly-Pro-AMC | Not explicitly stated | Not explicitly stated | Not explicitly stated | FAP selectively cleaves Ac-Gly-Pro substrates, while DPP-4 shows little reactivity.[12] |
| DRGETGP (from gelatin) | 0.021 | Not explicitly stated | High | This substrate, corresponding to a consensus sequence from gelatin, showed the lowest Km.[13] | |
| Dipeptidyl Peptidase-4 (DPP-4) | Gly-Pro-pNA | Not explicitly stated | Not explicitly stated | 4.2 x 105 | Data for human DPP-4.[8] |
Signaling Pathways Involving this compound Cleavage
The enzymatic processing of this compound containing peptides is not merely a degradative process but is also integrated into complex cellular signaling networks.
Prolidase (PEPD) Signaling Network
Prolidase activity is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and survival. As a source of proline, it can influence pathways sensitive to amino acid availability. Furthermore, prolidase itself can act as a signaling molecule, independent of its enzymatic activity, by interacting with growth factor receptors.
-
EGFR and β1-Integrin Signaling: Prolidase has been shown to act as a ligand for the Epidermal Growth Factor Receptor (EGFR) and can be regulated by β1-integrin receptor signaling.[14][15][16] This interaction can trigger downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/ERK pathways, promoting cell proliferation and survival.[14][16][17]
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis and tissue remodeling, can also influence prolidase activity.
Fibroblast Activation Protein (FAP) Signaling Network
FAP expression is tightly regulated and its activity can modulate the tumor microenvironment and fibrotic processes through various signaling pathways.
-
TGF-β Signaling: TGF-β1 is a potent inducer of FAP expression, acting through the canonical Smad-dependent pathway.[18] This creates a feedback loop in fibrotic conditions and cancer.
-
ERK and PI3K Signaling: The ERK and PI3K signaling pathways have also been implicated in the regulation of FAP expression and its downstream effects on cell migration and invasion.[6][19]
-
SHH Signaling: The Sonic Hedgehog (SHH) signaling pathway has been shown to be regulated by FAP in a non-enzymatic manner in lung cancer.[19]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Prolidase Activity Assay using Gly-Pro and Colorimetric Detection
This protocol is based on the principle of measuring the amount of proline released from the Gly-Pro substrate using Chinard's reagent (acidic ninhydrin).[11][20]
Materials:
-
Gly-Pro substrate solution (100 mM in water)
-
Enzyme source (e.g., cell lysate, purified prolidase)
-
Activation buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl2)
-
Trichloroacetic acid (TCA) solution (0.45 M)
-
Chinard's reagent (2.5 g ninhydrin (B49086) in 60 mL glacial acetic acid and 40 mL 6 M phosphoric acid)
-
Glacial acetic acid
-
Proline standard solutions (for standard curve)
-
Spectrophotometer
Procedure:
-
Enzyme Activation: Pre-incubate the enzyme sample with activation buffer for 20 minutes at 50°C.
-
Reaction Initiation: Add the Gly-Pro substrate to the activated enzyme solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.45 M TCA solution.
-
Color Development:
-
To an aliquot of the reaction mixture, add Chinard's reagent and glacial acetic acid.
-
Boil the mixture for 60 minutes.
-
Cool the samples on ice.
-
Extract the colored product with toluene.
-
-
Measurement: Measure the absorbance of the toluene layer at 515 nm.
-
Quantification: Determine the amount of proline released by comparing the absorbance to a standard curve generated with known concentrations of proline.
Expected Results: An increase in absorbance at 515 nm corresponds to higher prolidase activity. The specific activity can be calculated and expressed as nmol of proline released per minute per mg of protein.
Protocol 2: FAP Activity Assay using a Fluorogenic Substrate
This protocol utilizes a fluorogenic substrate, such as Z-Gly-Pro-AMC, where the cleavage of the amide bond by FAP releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).
Materials:
-
Z-Gly-Pro-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
Recombinant FAP enzyme or FAP-containing sample
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
-
FAP inhibitor (optional, for control)
Procedure:
-
Prepare Reagents: Dilute the FAP enzyme and Z-Gly-Pro-AMC substrate to their working concentrations in the assay buffer.
-
Set up Reaction: In a 96-well black microplate, add the FAP enzyme solution. For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes at 37°C).
-
Initiate Reaction: Add the Z-Gly-Pro-AMC substrate to each well to initiate the reaction. The final substrate concentration should be optimized based on the Km value, if known.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time at 37°C using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
If quantifying enzyme activity, use an AMC standard curve to convert the fluorescence units to the amount of product formed.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value.
-
Expected Results: A time-dependent increase in fluorescence indicates FAP activity. The rate of this increase is proportional to the enzyme concentration and can be used to determine kinetic parameters or assess inhibitor potency.
Protocol 3: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful technique to determine the substrate specificity of a peptidase by incubating it with a complex library of synthetic peptides and identifying the cleavage products by LC-MS/MS.[14][15][19][21]
Materials:
-
Physicochemically diverse peptide library
-
Purified peptidase of interest
-
Reaction buffer appropriate for the peptidase
-
Quenching solution (e.g., acid, specific inhibitor)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Incubate the purified peptidase with the peptide library in the reaction buffer.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding the quenching solution.
-
LC-MS/MS Analysis: Analyze the quenched samples by LC-MS/MS to identify and quantify the parent peptides and their cleavage products.
-
Data Analysis:
-
Identify the cleavage sites by comparing the product ions to the sequences of the parent peptides.
-
Generate a substrate specificity profile (e.g., using iceLogos) by aligning the sequences around the cleavage sites.
-
The relative cleavage efficiency of different substrates can be determined by comparing the rates of product formation.
-
Expected Results: This method provides a comprehensive overview of the peptidase's substrate specificity, revealing preferred amino acids at positions flanking the cleavage site. This information is invaluable for designing specific substrates and inhibitors.
References
- 1. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracellular Prolidase (PEPD) Induces Anabolic Processes through EGFR, β1-integrin, and IGF-1R Signaling Pathways in an Experimental Model of Wounded Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of Fibroblast Activation Protein by Transforming Growth Factor Beta-1 in Glioblastoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 20. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application of Pro-Glycine Peptides in Neuroregeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-Glycine (Pro-Gly) containing peptides are emerging as a significant class of molecules in the field of neuroregeneration research. These peptides, including this compound-Pro (PGP), Gly-Pro, cyclic Glycine-Proline (cGP), and Glycine-Proline-Glutamate (GPE), exhibit potent neuroprotective and neuroregenerative properties. Their ability to modulate key cellular pathways involved in neuronal survival, inflammation, and recovery from injury makes them promising candidates for the development of novel therapeutics for a range of neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound peptides in neuroregeneration research.
Mechanism of Action & Signaling Pathways
This compound containing peptides exert their effects through multiple signaling pathways, contributing to their neuroprotective and neuroregenerative capabilities.
This compound-Pro (PGP)
PGP has been shown to be a key player in mitigating neuronal damage following mechanical injury and glutamate-induced excitotoxicity.[1][2] Its mechanism involves the regulation of intracellular calcium homeostasis, preservation of mitochondrial function, and modulation of neurotrophic factor expression.[1][2][3] PGP is believed to interact with neuronal membranes, potentially through allosteric binding to NMDA receptors, thereby reducing the detrimental effects of excessive glutamate (B1630785) signaling.[1] This action prevents intracellular calcium overload and subsequent mitochondrial depolarization, key events in the neuronal death cascade.[1][2] Furthermore, PGP treatment has been shown to increase the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and plasticity, while reducing the release of Neuron-Specific Enolase (NSE), a marker of neuronal damage.[1][2] PGP also contributes to the recovery of damaged neuronal networks by reducing astrogliosis and promoting the migration of neurons to the site of injury.[1][2]
References
Pro-Gly Dipeptide in Collagen Metabolism and Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the human body, is integral to the structure and function of connective tissues. Its synthesis and metabolism are complex processes regulated by various factors, including the availability of precursor amino acids and the activity of specific signaling pathways. The dipeptide prolyl-glycine (Pro-Gly) is a fundamental repeating unit within the primary structure of collagen.[1] Emerging research indicates that beyond its structural role, this compound and other collagen-derived peptides may possess bioactive properties, influencing collagen metabolism and synthesis. These application notes provide a detailed overview of the role of this compound in collagen production, supported by quantitative data, experimental protocols, and pathway diagrams to guide researchers in this field.
I. Quantitative Data on the Effects of Proline and Glycine on Collagen Synthesis
The supplementation of fibroblasts with amino acid compositions mimicking that of collagen has been shown to upregulate the expression of genes related to the extracellular matrix (ECM). In a study on primary human dermal fibroblasts, a supplement with a 3:1:1 ratio of Glycine:Proline:Hydroxyproline led to significant changes in the expression of collagen and other ECM-related genes at 8 and 24 hours post-treatment. The log2 fold change in gene expression for key collagen genes is summarized below.
Table 1: Log2 Fold Change of Collagen Gene Expression in Human Dermal Fibroblasts [2]
| Gene | 8 hours post-treatment (log2 Fold Change) | 24 hours post-treatment (log2 Fold Change) |
| COL1A1 | ~1.5 | ~2.0 |
| COL1A2 | ~1.2 | ~1.8 |
| COL3A1 | ~1.0 | ~1.5 |
| COL5A1 | ~0.8 | ~1.2 |
| COL6A1 | ~0.7 | ~1.0 |
| COL12A1 | ~0.9 | ~1.3 |
II. Signaling Pathways in Collagen Synthesis
The synthesis of collagen is tightly regulated by multiple signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway is a major regulator of fibroblast activity and collagen production.[3] While a direct signaling cascade initiated by this compound is still under investigation, it is hypothesized to influence established pathways like TGF-β/Smad. Upon activation, the TGF-β receptor phosphorylates Smad proteins (Smad2/3), which then form a complex with Smad4.[1][4] This complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes, including COL1A1 and COL1A2.[5][6]
III. Experimental Protocols
A. Fibroblast Proliferation Assays
To assess the effect of this compound on fibroblast proliferation, several methods can be employed.
1. EdU (5-ethynyl-2´-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis by incorporating a nucleoside analog, EdU, into newly synthesized DNA.
-
Protocol:
-
Seed fibroblasts (e.g., mouse or human renal fibroblasts) in a 24-well plate at a density of 2-6 x 10^4 cells per well and culture for 24 hours in DMEM/F12 medium with 10% FBS.[7]
-
Replace the medium with DMEM/F12 containing 5% FBS and the desired concentrations of this compound or control. Incubate for 48 hours.[7]
-
Add 10 µM EdU to the culture medium and incubate for an additional 5 hours.[7]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[7]
-
Permeabilize the cells and perform the EdU detection reaction according to the manufacturer's instructions (e.g., using a fluorescent azide).
-
Counterstain nuclei with DAPI.
-
Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.
-
2. CCK-8 (Cell Counting Kit-8) Assay
This colorimetric assay measures cell viability, which is indicative of cell proliferation.
-
Protocol:
-
Seed human dermal fibroblasts in a 96-well plate and allow them to attach for 24 hours.[8]
-
Treat the cells with various concentrations of this compound.
-
At desired time points, add CCK-8 solution to each well and incubate for 4 hours.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
B. Fibroblast Migration Assays
1. Scratch Wound Healing Assay
This assay assesses the ability of a sheet of cells to migrate and close a "wound" created in the monolayer.
-
Protocol:
-
Grow fibroblasts to confluence in a culture plate.
-
To inhibit cell proliferation, treat the cells with mitomycin-C (5 µg/ml) for 2 hours.[8]
-
Create a linear scratch in the monolayer using a sterile pipette tip.[3][8]
-
Wash with PBS to remove dislodged cells.[8]
-
Add culture medium containing this compound or control.
-
Capture images of the scratch at 0 and 24 hours.[3]
-
Measure the width of the scratch at different points and calculate the rate of closure.
-
2. Transwell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of cells through a porous membrane.
-
Protocol:
-
Plate fibroblasts in the upper chamber of a Transwell insert with a porous membrane (e.g., 8-µm pore size).[9]
-
In the lower chamber, add medium containing this compound as a chemoattractant.[9]
-
Incubate for 24 hours to allow for cell migration.[9]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[9]
-
Stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in multiple fields of view.[9]
-
C. Measurement of Collagen Gene Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the mRNA levels of collagen genes.
-
Protocol:
-
Culture fibroblasts and treat with this compound as described in the proliferation assays.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for target genes (e.g., COL1A1, COL1A2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
D. Measurement of Collagen Protein Levels by Western Blot
Western blotting is used to detect and quantify the amount of collagen protein secreted by fibroblasts.
-
Protocol:
-
Culture fibroblasts and treat with this compound.
-
Collect the cell culture supernatant and/or cell lysates.
-
Separate proteins by SDS-PAGE on a Tris-Glycine gel.[10]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for type I collagen.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities relative to a loading control (e.g., β-actin for cell lysates).[10]
-
IV. Conclusion
The dipeptide this compound, as a fundamental component of collagen, shows potential as a bioactive molecule that can influence collagen metabolism and synthesis. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers investigating the effects of this compound. Further studies are warranted to fully elucidate the specific signaling mechanisms of this compound and to explore its therapeutic potential in tissue regeneration and fibrotic diseases.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. NGF Accelerates Cutaneous Wound Healing by Promoting the Migration of Dermal Fibroblasts via the PI3K/Akt-Rac1-JNK and ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 5. TGF-beta1-mediated fibroblast-myofibroblast terminal differentiation-the role of Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Collectin-11 promotes fibroblast proliferation and modulates their activation status and extracellular matrix synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Pro-Fibrotic CLIC4 in Dermal Fibroblasts by TGF-β/Wnt3a Is Mediated by GLI2 Upregulation [mdpi.com]
Application Notes and Protocols: Investigating the Antiplatelet Activity of Pro-Gly Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the antiplatelet activity of peptides containing the Proline-Glycine (Pro-Gly) motif. This document includes a summary of quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows.
Introduction
Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Aberrant platelet aggregation can lead to cardiovascular diseases, making antiplatelet agents a key area of drug discovery. Peptides containing the this compound (PG) or Hydroxyproline-Glycine (Hyp-Gly or OG) sequence have emerged as promising candidates for antiplatelet therapy. These peptides, often derived from collagen hydrolysates, have been shown to inhibit platelet aggregation through various mechanisms, primarily by targeting the P2Y12 receptor. This document outlines the necessary protocols and data to facilitate research and development in this area.
Data Presentation: Antiplatelet Activity of this compound Containing Peptides
The following tables summarize the quantitative data on the antiplatelet activity of various this compound and Hyp-Gly containing peptides from published studies.
| Peptide Sequence | Agonist | IC50 (mM) | Inhibition Rate (%) | Source |
| OGSA | ADP | 0.63 | - | [1][2] |
| OGE | ADP | 0.62 | - | [1] |
| OGE | ADP | 1.076 | - | [3] |
| PGEOG | ADP | 1.167 | - | [3] |
| OG | ADP | 1.42 | - | [1] |
| EOGE | ADP | 0.39 | - | [4] |
| PGPQ | Collagen | - | 65.6 ± 14.1 | [1][2] |
| EGPAGPA | Thrombin | - | 53.9 ± 2.1 | [1][2] |
Note: IC50 values represent the concentration of the peptide required to inhibit 50% of platelet aggregation. Inhibition rates are shown for specific peptide concentrations as reported in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antiplatelet activity of this compound containing peptides.
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation in response to an agonist, such as Adenosine Diphosphate (ADP).
Materials:
-
Anticoagulated whole blood (e.g., with 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Test peptides (this compound containing peptides)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Preparation of Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust to a final concentration of 2-3 x 10⁸ platelets/mL with PPP if necessary.[4]
-
-
Aggregation Measurement:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[6]
-
Pipette 270 µL of PRP into a cuvette with a stir bar and incubate at 37°C for 5 minutes.[4]
-
Add 30 µL of the test peptide solution at various concentrations (or buffer for control) and incubate for another 5 minutes.[4]
-
Initiate platelet aggregation by adding 30 µL of the agonist (e.g., 0.1 mM ADP).[4]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Calculate the IC50 value of the peptide by plotting the inhibition percentage against the peptide concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the potential cytotoxic effects of the antiplatelet peptides on cells.
Materials:
-
Cell line (e.g., human cell line like HEK293)
-
96-well plates
-
Cell culture medium
-
Test peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 4 hours to allow for attachment.[7]
-
-
Peptide Treatment:
-
Prepare different concentrations of the test peptides in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test peptides.
-
Incubate the plate for 72 hours.[7]
-
-
MTT Addition:
-
Add 25 µL of MTT solution to each well and incubate for 4 hours.[7]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Visualizations
Signaling Pathway of ADP-Induced Platelet Aggregation and Inhibition by this compound Peptides
Caption: ADP signaling and its inhibition by this compound peptides.
Experimental Workflow for Screening Antiplatelet Peptides
Caption: Workflow for antiplatelet peptide screening and validation.
References
- 1. The this compound or Hyp-Gly Containing Peptides from Absorbates of Fish Skin Collagen Hydrolysates Inhibit Platelet Aggregation and Target P2Y12 Receptor by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Hyp-Gly-containing antiplatelet peptides from collagen hydrolysate after simulated gastrointestinal digestion and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. diagnostica.cz [diagnostica.cz]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Gly: A Versatile Tool for Interrogating Peptide Transport Mechanisms
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide prolyl-glycine (Pro-Gly) serves as a valuable molecular tool for the investigation of peptide transport systems, particularly the proton-coupled peptide transporter 1 (PEPT1). PEPT1 is a key player in the intestinal absorption of di- and tripeptides derived from dietary protein digestion and is also responsible for the uptake of various peptide-based drugs. Understanding the mechanisms of peptide transport is crucial for optimizing drug delivery and developing novel therapeutic strategies. This compound, due to its affinity for PEPT1, can be utilized as a competitive inhibitor and a probe to elucidate the kinetics, specificity, and physiological regulation of this important transporter. This document provides detailed protocols for utilizing this compound in common in vitro models of intestinal transport and for investigating its downstream signaling effects.
Data Presentation
The following tables summarize key quantitative data related to the interaction of this compound and the model PEPT1 substrate, Glycylsarcosine (Gly-Sar), with the PEPT1 transporter. This data is essential for designing and interpreting experiments aimed at characterizing peptide transport.
Table 1: Inhibitory Activity of this compound on PEPT1-mediated Transport
| Compound | Test System | Substrate | IC50 (µM) | Ki (µM) | Reference |
| This compound | Caco-2 cells | Gly-Sar (20 µM) | 257 ± 28 | 250 | [1] |
| Losartan (Control Inhibitor) | Caco-2 cells | Gly-Sar (20 µM) | 45.1 ± 15.8 | 44 | [1] |
| Valacyclovir (Control Substrate) | Caco-2 cells | Gly-Sar (20 µM) | 894 ± 309 | 874 | [1] |
Table 2: Kinetic Parameters of the PEPT1 Model Substrate Glycylsarcosine (Gly-Sar)
| Test System | K_m_ (mM) | V_max_ (nmol/mg protein/10 min) | Reference |
| Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 | [2] |
| Caco-2 cells | 0.35 - 3.8 | Not Specified | [2] |
Table 3: Apparent Permeability Coefficients (Papp) of Model Compounds in Caco-2 Monolayers
| Compound Classification | Papp (x 10⁻⁶ cm/s) | Predicted Human Intestinal Absorption | Reference |
| Poorly absorbed | < 1 | 0 - 20% | [3] |
| Moderately absorbed | 1 - 10 | 20 - 70% | [3] |
| Well absorbed | > 10 | 70 - 100% | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a tool to study peptide transport are provided below.
Protocol 1: Caco-2 Cell Permeability Assay
This protocol describes the determination of the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the intestinal barrier.[3][4]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 6.0 for apical side, pH 7.4 for basolateral side)
-
Test compound (e.g., this compound)
-
Lucifer yellow for monolayer integrity testing
-
Analytical equipment for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical chamber of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm² for a confluent monolayer.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical chamber and after a defined incubation period, measure its concentration in the basolateral chamber. A low Papp value for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add the transport buffer containing the test compound at a known concentration to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At predetermined time points, collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis and Papp Calculation:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor (apical) chamber (µmol/cm³)
-
-
Protocol 2: Competitive Inhibition of PEPT1-mediated Transport
This protocol is designed to determine the inhibitory potential of this compound on the transport of a known PEPT1 substrate, such as radiolabeled Gly-Sar.[1]
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® supports (as described in Protocol 1)
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Radiolabeled PEPT1 substrate (e.g., [¹⁴C]Gly-Sar)
-
Unlabeled this compound (competitor)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare Caco-2 Monolayers: Culture and differentiate Caco-2 cells on Transwell® supports as described in Protocol 1 and verify monolayer integrity.
-
Inhibition Assay:
-
Wash the monolayers twice with pre-warmed transport buffer (pH 6.0).
-
Prepare a series of solutions in transport buffer containing a fixed concentration of the radiolabeled substrate (e.g., 20 µM [¹⁴C]Gly-Sar) and varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Add these solutions to the apical chambers of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral chambers.
-
Incubate at 37°C for a short, defined period (e.g., 10 minutes) to measure initial uptake rates.
-
After incubation, rapidly wash the monolayers three times with ice-cold transport buffer to stop the transport process.
-
Lyse the cells in the Transwell® inserts using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to the vials and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Plot the percentage of inhibition of the radiolabeled substrate uptake versus the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
Protocol 3: Investigation of this compound Induced JAK2/STAT5 Signaling
This protocol outlines the steps to investigate the effect of this compound on the JAK2/STAT5 signaling pathway in a suitable cell line, such as HepG2 human liver cancer cells.[5]
Materials:
-
HepG2 cells (or other suitable cell line expressing PEPT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
siRNA targeting PEPT1 (optional, for specificity control)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting: anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-IGF-1, and a loading control (e.g., anti-β-actin)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to approximately 80% confluency.
-
(Optional) For specificity studies, transfect a subset of cells with siRNA targeting PEPT1 24-48 hours prior to the experiment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1 mM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT5, total STAT5, and IGF-1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the signaling pathway involving this compound.
Caption: Workflow for Caco-2 Permeability Assay.
Caption: Workflow for Competitive Inhibition Assay.
Caption: this compound Induced Signaling Pathway.
References
- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
In Vitro Models for Testing Pro-Gly Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Glycine (Pro-Gly) is a naturally occurring molecule derived from the breakdown of extracellular matrix proteins like collagen. Emerging research has highlighted its potential biological activities, including neuroprotection, regulation of growth factors, and modulation of inflammatory responses. This document provides detailed application notes and protocols for a range of in vitro models to investigate the biological functions of this compound, enabling researchers to assess its therapeutic potential.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies on this compound and related peptides in various in vitro models. This data provides a comparative overview of their potency and efficacy.
Table 1: Neuroprotective and Regenerative Effects
| Peptide | Cell Line/Model | Assay | Concentration(s) | Observed Effect | Reference(s) |
| This compound-Pro | Primary Neuroglial Culture | Scratch Assay | 30 µM, 100 µM | Increased neuronal migration and network recovery; reduced astrogliosis. | [1] |
| This compound-Pro | Primary Neuroglial Culture | Calcium Imaging | 100 µM (prophylactic) | Prevented the increase in intracellular Ca2+ upon mechanical injury. | [2] |
| This compound-Pro | Primary Neuroglial Culture | Mitochondrial Potential | 100 µM (prophylactic) | Prevented the sharp drop in mitochondrial potential (ΔΨm) upon scratching. | [2] |
| Gly-Pro | PC12 Rat Pheochromocytoma | Cell Viability (H₂O₂) | 100 µM | Decreased the number of damaged cells by an average of 49% under oxidative stress. | [3] |
| This compound | PC12 Rat Pheochromocytoma | Cell Viability (H₂O₂) | 0.2–100 µM | Showed a less pronounced, but present, protective effect against oxidative stress-induced cell damage. | [3] |
Table 2: Regulation of Insulin-Like Growth Factor-1 (IGF-1)
| Peptide | Cell Line | Assay | Concentration(s) | Observed Effect | Reference(s) |
| This compound | HepG2 | IGF-1 mRNA Expression (qPCR) | 0.5 mM | Significantly elevated IGF-1 mRNA levels. | [4] |
| This compound | HepG2 | prepro IGF-1 Protein Expression (WB) | 0.5 mM, 1 mM | Markedly enhanced prepro IGF-1 protein expression. | [4] |
| This compound | HepG2 | IGF-1 Secretion (RIA) | 0.2 mM, 0.5 mM, 1 mM | Significantly increased IGF-1 levels in the cell culture supernatant. | [4] |
| This compound | HepG2 | JAK2/STAT5 Phosphorylation (WB) | 0.5 mM | Significantly enhanced the ratio of p-JAK2/JAK2 and p-STAT5/STAT5. | [4][5] |
Table 3: Anti-inflammatory and Anti-cancer Effects (Hypothesized and Related Peptides)
| Peptide | Cell Line | Assay | IC50/Concentration | Observed Effect | Reference(s) |
| Dioscoreanone | RAW 264.7 | Nitric Oxide (NO) Production (Griess Assay) | IC50 = 2.50 µM | Reduced LPS-induced NO levels. | [6] |
| Gly-Gly, Arg-Arg | (not specified) | Anti-inflammatory effects via PepT1 | Not specified | Mentioned as having anti-inflammatory effects. | [4] |
| GA-peptide hybrids | MCF-7, HCT-116 | Cell Viability (MTT Assay) | IC50 = 5.1-7.4 µg/mL (MCF-7), 6.6-72.7 µg/mL (HCT-116) | Showed cytotoxic activity against cancer cell lines. | [7] |
| Javamide-II | THP-1 | IL-6 Production (ELISA) | IC50 = 0.8 µM | Inhibited LPS-induced IL-6 production. | [8] |
Experimental Protocols
Neuroprotection and Neuroregeneration
This protocol is adapted from studies on the neuroregenerative effects of this compound-Pro.[1][9]
Objective: To assess the effect of this compound on the migration and wound healing of a neuronal cell monolayer in vitro.
Materials:
-
Primary neuroglial cells or a suitable neuronal cell line (e.g., SH-SY5Y)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (sterile filtered)
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed primary neuroglial cells or a neuronal cell line in a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the cells reach confluence, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer. A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh complete culture medium containing the desired concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM) and a vehicle control.
-
Imaging: Immediately after treatment (0 hours), capture images of the scratch in predefined locations for each well using a phase-contrast microscope at 10x or 20x magnification.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same predefined locations at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis: The rate of wound closure can be quantified by measuring the width of the scratch at different time points or by calculating the percentage of the open area that has been repopulated by cells using image analysis software (e.g., ImageJ).
This protocol is based on studies investigating the cytoprotective effects of glyprolines in PC12 cells.[3]
Objective: To determine the protective effect of this compound on PC12 cell viability under oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
PC12 cell line (ATCC® CRL-1721™)
-
96-well tissue culture plates
-
Complete culture medium (RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.2 µM to 100 µM) and incubate for 1-2 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM (or a pre-determined optimal concentration for inducing ~50% cell death) and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Regulation of IGF-1 and Signaling Pathway Analysis
This protocol is based on a study demonstrating this compound's effect on the JAK2/STAT5 pathway in HepG2 cells.[4][5]
Objective: To assess the effect of this compound on the phosphorylation of JAK2 and STAT5.
Materials:
-
HepG2 cell line
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound (e.g., 0.5 mM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Anti-inflammatory Activity
This protocol provides a method to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.[6][10]
Objective: To quantify the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well or 96-well tissue culture plates
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Prepare a nitrite standard curve using the NaNO₂ solution.
-
Add the Griess reagent to the supernatants and standards according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.[11][12]
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
24-well tissue culture plates
-
This compound stock solution
-
LPS
-
Commercially available ELISA kits for mouse or human TNF-α and IL-6
Procedure:
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from the Nitric Oxide Production protocol.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves. Determine the percentage of inhibition of cytokine production by this compound.
Anti-cancer Activity
Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
96-well tissue culture plates
-
Appropriate complete culture medium for each cell line
-
This compound stock solution
-
MTT or Resazurin-based cell viability assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Viability Assay: Perform the MTT or resazurin (B115843) assay as described in section 1.2.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. If a dose-dependent inhibition is observed, calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mandatory Visualizations
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways potentially modulated by this compound, generated using the DOT language.
Caption: this compound mediated activation of the JAK2/STAT5 signaling pathway.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro testing of this compound biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 5. The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscoreanone suppresses LPS-induced nitric oxide production and inflammatory cytokine expression in RAW 264.7 macrophages by NF-κB and ERK1/2 signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pro-Gly Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-glycine (Pro-Gly) is a naturally occurring molecule identified in human serum and derived from the breakdown of extracellular matrix proteins like elastin.[1] Emerging research has highlighted its potential as a bioactive agent with a range of physiological effects. Notably, this compound has been shown to promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1), a critical hormone in growth, metabolism, and cell survival.[1][2] This activity is primarily mediated through the PepT1 transporter and subsequent activation of the JAK2/STAT5 signaling pathway.[1][2] Beyond its effects on IGF-1, related glyproline peptides have demonstrated neuroprotective, anti-inflammatory, and antioxidant properties, suggesting a broad therapeutic potential for this compound.[3][4]
High-throughput screening (HTS) offers a powerful methodology for rapidly evaluating the bioactivity of this compound and its derivatives across various biological pathways.[5] These application notes provide detailed protocols for HTS assays designed to investigate and quantify the diverse bioactivities of this compound, facilitating its exploration in drug discovery and development.
Primary Bioactivity: IGF-1 Secretion via PepT1-JAK2/STAT5 Pathway
The most well-characterized mechanism of this compound action involves its transport into hepatocytes via the peptide transporter 1 (PepT1).[1][2] Intracellularly, this compound activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling cascade.[1][2] This leads to the translocation of phosphorylated STAT5 to the nucleus, where it enhances the transcription and subsequent secretion of IGF-1.[1][2]
Caption: this compound mediated IGF-1 secretion pathway.
High-Throughput Screening Workflow
A typical HTS campaign to identify and characterize molecules with this compound-like bioactivity, or to investigate the effects of this compound itself, follows a multi-step process. The workflow is designed to efficiently screen large numbers of compounds and progress promising hits through a series of confirmatory and secondary assays.
Caption: General workflow for this compound bioactivity screening.
Data Presentation
Quantitative analysis is essential for comparing the potency and efficacy of test compounds. Data should be organized to clearly present key parameters from dose-response studies. While specific EC50 and IC50 values for the this compound dipeptide are not widely published, the following tables provide effective concentrations reported in the literature and a template for recording dose-response data.
Table 1: Reported Effective Concentrations of this compound and Related Peptides
| Bioactivity | Peptide | Cell Line / Model | Effective Concentration | Outcome | Citation |
| IGF-1 Expression & Secretion | This compound | HepG2 | 0.2, 0.5, 1 mM | Significant increase in IGF-1 mRNA and protein secretion. | [1][2] |
| JAK2 Phosphorylation | This compound | HepG2 | 0.5 mM | Significant increase in p-JAK2/JAK2 ratio. | [1][2] |
| STAT5 Phosphorylation | This compound | HepG2 | 0.5 mM | Significant increase in p-STAT5/STAT5 ratio. | [1][2] |
| Neuroprotection | This compound-Pro | Primary Neuroglial Culture | 30 µM, 100 µM | Reduced cell death and prevented increase in intracellular Ca2+. | [6][7][8] |
| Anti-inflammatory | Cyclic (Gly-Pro) | RAW 264.7 Macrophages | 4.5 µg/mL (IC50) | Inhibition of TNF-α release. | [3] |
| Antioxidant Activity | This compound-Sulfonamide derivative | in vitro DPPH assay | 0.992 µg/mL (IC50) | Radical scavenging comparable to ascorbic acid. | [4] |
Table 2: Template for High-Throughput Screening Dose-Response Data
| Compound ID | Primary Assay (IGF-1 Secretion) EC50 [µM] | Secondary Assay (p-STAT5) EC50 [µM] | Secondary Assay (Neuroprotection) EC50 [µM] | Antioxidant Assay (DPPH) IC50 [µM] |
| This compound (Control) | To be determined | To be determined | To be determined | To be determined |
| Analog-001 | ||||
| Analog-002 | ||||
| ... |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to assess the various bioactivities of this compound. These protocols are designed for 96- or 384-well microplate formats.
Protocol 1: High-Throughput Screening for IGF-1 Secretion
This assay quantifies the amount of IGF-1 secreted by cells into the culture medium following treatment with test compounds.
-
Objective: To identify compounds that modulate IGF-1 secretion.
-
Cell Line: HepG2 (human liver carcinoma cell line).
-
Assay Principle: A quantitative immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA), is used to detect IGF-1 in the cell culture supernatant.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with serum
-
Serum-free cell culture medium
-
384-well clear-bottom, black-walled cell culture plates
-
Test compounds (including this compound as a positive control) dissolved in an appropriate vehicle (e.g., water or DMSO).
-
IGF-1 detection kit (HTRF or ELISA).
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader).
-
-
Methodology:
-
Cell Plating: Seed HepG2 cells into a 384-well plate at a density of 5,000-10,000 cells per well in 40 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: Gently remove the culture medium and replace it with 30 µL of serum-free medium. Incubate for 4-6 hours.
-
Compound Addition: Prepare a dilution series of test compounds. Add 10 µL of the compound dilutions to the respective wells. For this compound, concentrations of 0.2, 0.5, and 1 mM are recommended as starting points.[1][9] Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Carefully collect 20 µL of the supernatant from each well and transfer to a new 384-well assay plate.
-
IGF-1 Detection: Perform the IGF-1 detection assay according to the manufacturer's protocol (e.g., HTRF or ELISA). This typically involves adding detection antibodies and incubating before reading the plate.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for active compounds and calculate EC50 values.
-
Protocol 2: Secondary HTS Assay for STAT5 Phosphorylation
This assay confirms whether the mechanism of action of hit compounds involves the activation of the STAT5 signaling pathway.
-
Objective: To quantify the phosphorylation of STAT5 at Tyr694.
-
Cell Line: HepG2 cells.
-
Assay Principle: A cell-based immunoassay using HTRF or a similar technology. Two specific antibodies are used: one targeting total STAT5 and another targeting phosphorylated STAT5 (p-STAT5). A FRET signal is generated when both antibodies are in close proximity on the target protein.
-
Materials:
-
HepG2 cells
-
384-well cell culture plates
-
Test compounds
-
Phospho-STAT5 (Tyr694) HTRF kit or similar.
-
Lysis buffer (provided with the kit).
-
HTRF-compatible plate reader.
-
-
Methodology:
-
Cell Plating & Starvation: Follow steps 1 and 2 from Protocol 1.
-
Compound Addition: Add test compounds to the wells. A shorter incubation time is typically used for phosphorylation events. A time course experiment (e.g., 15, 30, 60, 120 minutes) is recommended. Based on existing literature, a 6-hour incubation with 0.5 mM this compound can show significant STAT5 phosphorylation.[2]
-
Cell Lysis: Remove the medium and add 20 µL of lysis buffer containing the HTRF detection reagents to each well.
-
Incubation: Incubate the plate at room temperature for 4 hours or as recommended by the manufacturer.
-
Signal Detection: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Data Analysis: Calculate the ratio of the emission signals and normalize to the vehicle control. Determine EC50 values for active compounds.
-
Protocol 3: HTS Assay for Neuroprotective Activity
This assay screens for the ability of this compound or its analogs to protect neuronal cells from oxidative stress-induced cell death.
-
Objective: To identify compounds with neuroprotective effects.
-
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma).
-
Assay Principle: Cells are pre-treated with test compounds and then exposed to an oxidative stressor (e.g., hydrogen peroxide, H₂O₂). Cell viability is then measured using a fluorescent or colorimetric reagent.
-
Materials:
-
PC12 or SH-SY5Y cells.
-
384-well clear-bottom, black-walled plates.
-
Test compounds (this compound-Pro has shown effects at 0.2-100 µM).[10]
-
Hydrogen peroxide (H₂O₂).
-
Cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®).
-
Plate reader (fluorescence or luminescence).
-
-
Methodology:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Add test compounds to the wells and incubate for 1-2 hours.
-
Induce Oxidative Stress: Add H₂O₂ to all wells (except for the no-stress control) to a final concentration that induces ~50% cell death (this concentration must be pre-determined, e.g., 100-200 µM).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Signal Detection: Read the plate using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the H₂O₂-treated control. Determine EC50 values for active compounds.
-
Protocol 4: HTS Assay for Antioxidant Activity (DPPH Radical Scavenging)
This is a cell-free chemical assay to measure the direct radical-scavenging ability of test compounds.
-
Objective: To quantify the antioxidant capacity of compounds.
-
Assay Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is neutralized, and the color fades. The change in absorbance is proportional to the antioxidant activity.
-
Materials:
-
384-well clear plates.
-
Test compounds.
-
DPPH solution in methanol (B129727) (e.g., 100 µM).
-
Ascorbic acid or Trolox as a positive control.
-
Methanol (or other suitable solvent).
-
Absorbance plate reader.
-
-
Methodology:
-
Compound Plating: Add 10 µL of test compound dilutions in methanol to the wells of the 384-well plate.
-
Add DPPH: Add 90 µL of the DPPH working solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Read Absorbance: Measure the absorbance at ~517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Protocol 5: HTS Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages.
-
Objective: To identify compounds with anti-inflammatory properties.
-
Cell Line: RAW 264.7 (mouse macrophage cell line).
-
Assay Principle: RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Materials:
-
RAW 264.7 cells.
-
384-well cell culture plates.
-
Test compounds.
-
LPS (from E. coli).
-
Griess Reagent System.
-
Sodium nitrite standard.
-
Absorbance plate reader.
-
-
Methodology:
-
Cell Plating: Seed RAW 264.7 cells into a 384-well plate at 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Add test compounds to the cells.
-
Stimulation: After 1 hour of compound pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 384-well clear plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes.
-
-
Read Absorbance: Measure the absorbance at ~540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage inhibition of NO production and determine IC50 values for active compounds.
-
References
- 1. The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dipeptide Pro-Asp promotes IGF-1 secretion and expression in hepatocytes by enhancing JAK2/STAT5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pro-Gly solubility issues and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pro-Gly (proline-glycine) containing peptides during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you identify and resolve problems related to this compound peptide insolubility.
Q1: My this compound containing peptide won't dissolve in water or aqueous buffers. What should I do?
Possible Cause: The overall charge and hydrophobicity of your peptide sequence are likely the primary factors. While proline can disrupt secondary structures that sometimes lead to poor solubility, the overall amino acid composition dictates the peptide's behavior in aqueous solutions.[1][2]
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound peptides.
Detailed Steps:
-
Initial Test: Always begin by attempting to dissolve a small amount of the peptide in sterile, distilled water.[1][3]
-
Determine Peptide Charge: Calculate the net charge of your peptide at neutral pH.
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Proline and Glycine are neutral.
-
-
pH Adjustment:
-
Basic Peptides (Net Charge > 0): If the peptide is basic, try dissolving it in an acidic solution. Add 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise until the peptide dissolves.[1][4]
-
Acidic Peptides (Net Charge < 0): For acidic peptides, use a basic solution. Add 0.1M ammonium bicarbonate or a 10% ammonium hydroxide (B78521) solution dropwise.[1][4]
-
-
Hydrophobic/Neutral Peptides (Net Charge ≈ 0): If the peptide is neutral or has a high content of hydrophobic amino acids, an organic co-solvent will likely be necessary.[1][5]
-
Start by dissolving the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][5]
-
Once dissolved, slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.[1][6]
-
Caution: For cellular assays, the final DMSO concentration should typically be below 1%.[1] Also, avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met) residues, as it can cause oxidation; use DMF instead.[5][7]
-
-
Physical Assistance:
Q2: My this compound peptide dissolves initially but then precipitates out of solution. What's happening?
Possible Cause: You have likely exceeded the peptide's solubility limit in the final buffer, or the peptide is aggregating over time.[2][8] this compound sequences can be prone to aggregation, especially in longer peptides or at high concentrations.
Solutions:
-
Dilute the Solution: The simplest solution is to prepare a more dilute final solution.
-
Use Chaotropic Agents: For non-biological assays, denaturing agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be used to disrupt the hydrogen bonding networks that lead to aggregation.[4][5]
-
Re-evaluate the Buffer: Ensure the pH of your final buffer is not close to the peptide's isoelectric point (pI), the pH at which the peptide has a net neutral charge and is often least soluble.[2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound peptides?
Proline itself is readily soluble in water.[9] Glycine is also considered a polar amino acid due to its small size.[10] However, the solubility of a this compound containing peptide is heavily influenced by the other amino acids in the sequence. The presence of proline disrupts the formation of stable secondary structures like alpha-helices and beta-sheets, which can sometimes prevent aggregation and improve solubility.[11]
Q2: How should I store my this compound peptide once it's in solution?
For optimal stability, it is recommended to prepare aliquots of the peptide solution to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C or for longer-term storage, at -80°C.
Q3: Can I modify my this compound peptide to improve its solubility?
Yes, several chemical modifications can enhance solubility:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its water solubility.[2]
-
Amino Acid Substitution: If possible during the design phase, replacing hydrophobic amino acids in the sequence with more hydrophilic ones can improve solubility.[3][7]
-
Terminal Modifications: For acidic peptides, acetylating the N-terminus and for basic peptides, amidating the C-terminus can sometimes improve solubility.[7]
Data and Protocols
Expected Solubility Profile for a Model this compound Peptide
The following table summarizes the expected solubility of a hypothetical neutral, moderately hydrophobic this compound containing peptide. Actual solubility will vary based on the full sequence.
| Solvent/Buffer System | Expected Solubility | Rationale & Remarks |
| Distilled, Sterile Water | Low to Moderate | Proline and Glycine contribute to some polarity, but hydrophobic residues will limit solubility.[2][12] This should always be the first solvent to test. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low to Moderate | Similar to water. High ionic strength can sometimes decrease solubility.[3] |
| Acidic Buffers (e.g., 10% Acetic Acid) | Variable | Will improve solubility if the peptide has a net positive charge (basic residues). |
| Basic Buffers (e.g., 0.1M Ammonium Bicarbonate) | Variable | Will improve solubility if the peptide has a net negative charge (acidic residues).[4] |
| Organic Co-solvents (e.g., DMSO, DMF) | High | These solvents are effective at dissolving hydrophobic and neutral peptides.[1][5] A stock solution in an organic solvent followed by aqueous dilution is a common strategy. |
Experimental Protocols
-
Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Allow the peptide to warm to room temperature.
-
Add the desired solvent (starting with sterile water) to the vial.
-
Vortex gently to mix.
-
If the peptide does not dissolve, proceed with the steps outlined in the troubleshooting workflow diagram.
-
If sonication is required, use a bath sonicator and sonicate for brief intervals (e.g., 3 times for 10 seconds), chilling the sample on ice in between to prevent heating.[5]
-
Once dissolved, the solution should be clear and free of particulates.
-
Add a minimal amount of a pure organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Ensure the peptide is fully dissolved in the organic solvent. Sonication can be used to aid dissolution.
-
Slowly add the concentrated peptide stock solution dropwise into your desired aqueous buffer while gently stirring or vortexing.[6]
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit at that concentration.
Logical Relationships
Caption: Factors influencing this compound peptide solubility and aggregation.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. News - How to increase the solubility of peptides? [gtpeptide.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pro-Gly degradation in experimental setups
Pro-Gly Degradation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (prolyl-glycine) dipeptides and the enzymes responsible for their degradation, primarily prolidase (PEPD).
Frequently Asked Questions (FAQs)
Q1: What is prolidase, and why is it important for this compound degradation?
A1: Prolidase (also known as peptidase D or X-Pro dipeptidase) is the only known human enzyme capable of specifically cleaving the peptide bond in dipeptides that have a C-terminal proline or hydroxyproline (B1673980) residue, such as this compound.[1][2] It plays a crucial, rate-limiting role in the final stages of collagen degradation, recycling proline for new collagen synthesis and other essential cellular processes.[1][3] Its activity is vital for matrix remodeling, wound healing, cell proliferation, and angiogenesis.[1]
Q2: What is the most common method for measuring this compound degradation (prolidase activity)?
A2: The most established and widely used method is a colorimetric assay that measures the amount of proline released from the substrate (e.g., Gly-Pro).[1][3] This is typically achieved using the Chinard reaction, where proline reacts with acid ninhydrin (B49086) at a high temperature to produce a stable red chromophore, which is then quantified spectrophotometrically at approximately 515-520 nm.[4][5][6] Alternative methods include HPLC, capillary electrophoresis, and mass spectrometry, which offer higher sensitivity and specificity but require more specialized equipment.[7][8][9]
Q3: Why is manganese (Mn²⁺) added to the prolidase assay reaction?
A3: Prolidase is a manganese-dependent metalloenzyme.[1][3] The presence of Mn²⁺ ions is essential for its catalytic activity. Pre-incubating the enzyme sample with a solution containing Mn²⁺ can significantly increase, and in some cases triple, the measured enzyme activity by ensuring the enzyme's active site is properly configured.[4][10] In human erythrocytes, manganese is a required cofactor for prolidase activity.[1][3]
Q4: What are some known inhibitors of prolidase activity?
A4: Prolidase activity can be inhibited by several substances. Common laboratory inhibitors include metal chelators like EDTA and citrate, which remove the essential Mn²⁺ cofactor.[1][3] Phosphate-containing compounds such as pyrophosphate can also inhibit the enzyme.[1][3] Specific competitive inhibitors, like N-benzyloxycarbonyl-L-proline (Cbz-Pro), are used experimentally to study the enzyme's function.[11][12] Additionally, some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to hinder prolidase activity.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of this compound degradation.
Problem 1: Low or No Detectable Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper sample storage. Repeated freeze-thaw cycles can denature the enzyme. Use fresh samples whenever possible or store aliquots at -80°C.[14] |
| Insufficient Cofactor (Mn²⁺) | Pre-incubate the sample with MnCl₂ solution before adding the substrate. A 24-hour pre-incubation can triple the activity.[4][10] Confirm the final Mn²⁺ concentration is optimal (typically 1-2.5 mM).[4] |
| Presence of Inhibitors | Avoid using buffers containing chelating agents like EDTA or high concentrations of phosphate.[1][3] If samples contain potential inhibitors, consider dialysis or a buffer exchange step. |
| Incorrect pH or Temperature | Ensure the reaction buffer pH is within the optimal range (typically pH 7.8-8.0 for serum prolidase).[4] Verify that the incubation is performed at the correct temperature, usually 37°C.[4][7] |
| Degraded Substrate | Prepare fresh substrate (Gly-Pro) solution. Store stock solutions frozen and avoid repeated freeze-thaw cycles. |
| Expired Reagents | Check the expiration dates on all kit components and reagents. Do not use expired materials.[14] |
Problem 2: High Background Signal in "No Enzyme" or "Blank" Controls
| Possible Cause | Troubleshooting Step |
| Substrate Hydrolysis | The substrate (e.g., Gly-Pro) can undergo partial non-enzymatic hydrolysis at very high temperatures. During the Chinard reaction, avoid heating above 90-100°C for color development.[4][10] |
| Contamination | Ensure all reagents and labware are free of proline contamination. Use dedicated reagents and sterile, disposable tubes and tips. |
| Incorrect Blank Preparation | The blank should contain all reaction components, including the substrate, but the enzyme should be replaced with the buffer. The reaction should be stopped with trichloroacetic acid (TCA) immediately at time zero or before adding the substrate. |
Problem 3: Poor Reproducibility or High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and be precise, especially when handling small volumes.[14] Prepare a master mix for the reaction buffer, substrate, and other common components to minimize well-to-well variation.[14] |
| Incomplete Mixing | Ensure all components, especially thawed reagents, are thoroughly mixed before use.[14] Gently mix the reaction plate before incubation and before reading the absorbance. |
| Temperature Fluctuation | Use a calibrated water bath or incubator to ensure a consistent temperature during the enzyme reaction. Avoid placing plates near vents or on cold surfaces. |
| Air Bubbles in Wells | Inspect wells for air bubbles before reading the absorbance, as they can interfere with the light path. Pipette gently against the side of the well to prevent bubble formation.[14] |
Quantitative Data Summary
The following table summarizes key parameters for a typical prolidase activity assay using Gly-Pro as the substrate.
| Parameter | Recommended Value/Range | Source |
| Substrate | Glycyl-L-proline (Gly-Pro) | [7] |
| Substrate Concentration | 10 - 50 mM | [7] |
| pH | 7.8 - 8.0 (Trizma HCl Buffer) | [4] |
| Incubation Temperature | 37°C | [4][7] |
| Incubation Time | 30 - 60 minutes | [4][15] |
| Enzyme Activation | Pre-incubation with Mn²⁺ (e.g., 2.5 mM) | [4] |
| Reaction Stop Solution | Trichloroacetic Acid (TCA) | [4][7] |
| Detection Method | Chinard's Reagent (Acid Ninhydrin) | [1][4] |
| Detection Wavelength | 515 - 520 nm | [5][6] |
Visual Guides and Protocols
Diagrams
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal conditions for prolidase assay by proline colorimetric determination: application to iminodipeptiduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition and active-site modelling of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
How to prevent Pro-Gly aggregation in solution
Welcome to the technical support center for preventing Pro-Gly (proline-glycine) peptide aggregation in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peptide aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound containing peptide aggregating in solution?
A1: Peptide aggregation, including that of this compound sequences, is a complex phenomenon driven by intermolecular interactions.[1][2] Several factors can contribute to this issue:
-
High Peptide Concentration: Increased concentration enhances the probability of intermolecular interactions, leading to aggregation.[1][2][3]
-
pH Nearing the Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and promoting aggregation.[1][4][5][6]
-
Temperature: Higher temperatures can accelerate aggregation by increasing molecular motion and hydrophobic interactions.[1][7] However, in some cases, lower temperatures can also promote aggregation.[7]
-
Ionic Strength: The effect of salt concentration can be complex. While salts can increase solubility, high concentrations can also shield charges and promote aggregation.[1][3]
-
Solvent Properties: The choice of solvent is critical. Aqueous buffers may not be suitable for hydrophobic this compound sequences, leading to poor solubility and aggregation.[1][4]
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can induce aggregation by increasing interfacial interactions.[1]
Q2: What is the underlying mechanism of this compound aggregation?
A2: this compound aggregation is primarily driven by the formation of intermolecular hydrogen bonds and hydrophobic interactions between peptide chains. While proline residues can disrupt the formation of regular secondary structures like alpha-helices and beta-sheets, glycine's conformational flexibility can still allow for peptide backbones to come into close proximity, facilitating aggregation. The process often follows a nucleation-polymerization mechanism, where a small nucleus of aggregated peptides forms and then rapidly grows.[2]
Q3: How can I prevent my this compound peptide from aggregating upon dissolution?
A3: To prevent aggregation, it is crucial to optimize the dissolution conditions. This involves carefully selecting the solvent, adjusting the pH, and controlling the temperature. Using excipients or additives that interfere with intermolecular interactions is also a highly effective strategy.[8][9][10]
Troubleshooting Guide
Issue 1: Lyophilized this compound peptide powder is insoluble in the desired aqueous buffer.
Possible Cause: The peptide's intrinsic properties (hydrophobicity, charge) make it poorly soluble in the chosen buffer system. The buffer's pH may be too close to the peptide's isoelectric point (pI).
Solutions:
-
pH Adjustment: Adjust the pH of the buffer away from the peptide's pI. For acidic peptides (net negative charge), try a basic buffer. For basic peptides (net positive charge), an acidic buffer is recommended.[4][11][12]
-
Use of Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) can be effective.[13][14][15] The peptide solution can then be slowly diluted with the aqueous buffer.
-
Chaotropic Agents: Agents like guanidine (B92328) hydrochloride or urea (B33335) can be used to disrupt aggregates and improve solubility.[4]
Issue 2: this compound peptide solution becomes cloudy or forms a precipitate over time.
Possible Cause: The peptide is aggregating out of solution due to suboptimal storage conditions or inherent instability in the chosen formulation.
Solutions:
-
Temperature Control: Store peptide solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow down aggregation kinetics.[1] Avoid repeated freeze-thaw cycles.
-
Addition of Excipients: Incorporate stabilizing excipients into your solution. These can include:
-
Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) can stabilize the native peptide structure.[16]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress aggregation.[10][16] Proline itself has been shown to inhibit protein aggregation by binding to folding intermediates.[17][18]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent surface-induced aggregation.[10][19]
-
-
Concentration Adjustment: Work with the lowest effective concentration of the peptide for your experiment.[1]
Data Presentation: Efficacy of Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-250 mM | Suppresses non-specific protein-protein interactions.[10][16] |
| Glycine | 100-300 mM | Increases the stability of the native state.[10] |
| Proline | >1.5 M | Forms supramolecular assemblies that can act as chaperones.[17][18] |
| Sucrose | 5-10% (w/v) | Preferential exclusion, stabilizing the native conformation.[16] |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Reduces surface adsorption and aggregation.[19] |
| Guanidine HCl | 0.5-2 M | Chaotropic agent that disrupts non-covalent interactions.[4] |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Initial Assessment: Determine the net charge of your this compound peptide at neutral pH to classify it as acidic, basic, or neutral.[11][12]
-
Solvent Selection:
-
Charged Peptides: Attempt to dissolve in sterile, oxygen-free water or a suitable buffer (e.g., Tris or phosphate (B84403) buffer at pH 7).[11]
-
Hydrophobic/Neutral Peptides: If insoluble in aqueous solutions, use a minimal amount of an organic solvent like DMSO or DMF for initial dissolution.[13][15]
-
-
Dissolution Technique:
-
Dilution (if using organic solvent): Slowly add the aqueous buffer to the peptide concentrate while gently mixing. If precipitation occurs, the solubility limit may have been exceeded.[14]
Protocol 2: Characterization of this compound Aggregates
-
Visual Inspection: Observe the solution for any visible particles or cloudiness.
-
UV-Vis Spectroscopy: Measure the absorbance at 340 nm. An increase in absorbance indicates light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution. This technique can detect the presence of soluble aggregates and their hydrodynamic radius.[20]
-
Size Exclusion Chromatography (SEC): Separate and quantify monomeric peptide from aggregates of different sizes.
-
Thioflavin T (ThT) Assay: If amyloid-like fibril formation is suspected, use ThT fluorescence, which increases upon binding to beta-sheet-rich structures.[2]
Visualizations
Caption: A simplified model of the this compound peptide aggregation pathway.
Caption: A logical workflow for troubleshooting initial this compound peptide insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. scispace.com [scispace.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. biobasic.com [biobasic.com]
- 13. jpt.com [jpt.com]
- 14. iscabiochemicals.com [iscabiochemicals.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 20. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Pro-Gly Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Pro-Gly (proline-glycine) containing peptides and peptidomimetics.
Troubleshooting Guide
Researchers often encounter challenges with the stability and efficacy of this compound containing peptides in vivo. This guide provides a structured approach to troubleshooting common issues.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution/Action |
| Low in vivo efficacy despite high in vitro activity | Rapid Enzymatic Degradation: this compound sequences can be susceptible to cleavage by peptidases such as dipeptidyl peptidase-IV (DPP-IV) or other proteases.[1][2] | 1. Assess Stability: Perform an in vitro plasma stability assay to determine the peptide's half-life.[1] 2. Chemical Modification: Introduce modifications to hinder enzymatic recognition and cleavage.[3][4][5] |
| Fast Renal Clearance: Small peptides are often rapidly cleared from circulation by the kidneys.[1][6] | 1. Increase Molecular Size: Consider PEGylation, lipidation, or conjugation to a larger carrier protein like albumin to reduce renal filtration.[1][6] | |
| Poor Bioavailability: The peptide may not be efficiently absorbed or may be degraded at the site of administration.[1] | 1. Optimize Formulation: Investigate encapsulation in liposomes or nanoparticles to protect the peptide and enhance absorption.[1][7][8] 2. Route of Administration: Evaluate alternative delivery routes. | |
| Peptide formulation shows aggregation and precipitation | Physicochemical Instability: The peptide's sequence and the formulation's pH can lead to insolubility. | 1. pH Optimization: Determine the isoelectric point (pI) of your peptide and formulate at a pH at least 2 units away from the pI.[1] 2. Add Excipients: Include stabilizing agents like sugars, polyols, or non-ionic surfactants.[1][7] |
| Oxidation-Induced Aggregation: Residues like Methionine, Cysteine, or Tryptophan can be prone to oxidation.[1] | 1. Use Antioxidants: Add antioxidants such as methionine or ascorbic acid to the formulation.[1] 2. Inert Environment: Handle and store the peptide under an inert gas like argon or nitrogen. | |
| Inconsistent or variable results between experiments | Peptide Handling and Storage: Improper storage can lead to degradation over time. Repeated freeze-thaw cycles can promote aggregation. | 1. Aliquot Samples: Prepare single-use aliquots of your peptide stock solution to avoid multiple freeze-thaw cycles. 2. Proper Storage: Store lyophilized peptide at -20°C or -80°C in a desiccator. Store stock solutions at -80°C. |
| Variability in Animal Models: Differences in animal age, sex, or health status can affect peptide metabolism. | 1. Standardize Animal Models: Use animals of the same age, sex, and health status for all experiments. 2. Increase Sample Size: A larger sample size can help to account for biological variability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of this compound containing peptides?
A1: The primary reasons for poor in vivo stability of peptides, including those containing this compound, are enzymatic degradation and rapid renal clearance.[1][6] Their relatively small size makes them susceptible to breakdown by proteases present in the bloodstream and various tissues. Additionally, small peptides are often quickly filtered out of the blood by the kidneys, leading to a short circulating half-life.[1][6]
Q2: How can I chemically modify my this compound peptide to improve its stability?
A2: Several chemical modification strategies can enhance the stability of your peptide:
-
D-Amino Acid Substitution: Replacing the L-amino acids at or near the this compound motif with their D-isomers can prevent recognition by proteases.[1][9][10]
-
N-Terminal Acetylation and C-Terminal Amidation: Modifying the ends of the peptide can block the action of exopeptidases that cleave from the termini.[1][3][10]
-
Cyclization: Creating a cyclic peptide structure can increase rigidity and mask cleavage sites from proteases.[1][3][10]
-
Peptide Bond Modification: Replacing the standard amide bond between Pro and Gly with a non-cleavable mimic can improve stability.[4]
-
N-Methylation: Methylating the amide nitrogen of the peptide bond can provide steric hindrance and prevent enzymatic degradation.[3][10]
Q3: What formulation strategies can I use to protect my this compound peptide in vivo?
A3: Formulation strategies can physically protect the peptide from degradation:
-
Liposomes and Nanoparticles: Encapsulating the peptide within lipid-based or polymeric nanoparticles can shield it from proteases and alter its pharmacokinetic profile.[1][6][8]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can reduce renal clearance and provide steric hindrance against enzymes.[1][6]
-
Lipidation: Conjugating a lipid chain to the peptide can promote binding to serum albumin, effectively increasing its size and prolonging its circulation time.[1][11]
Q4: Are there any specific proteases that I should be concerned about with a this compound sequence?
A4: Yes, dipeptidyl peptidase-IV (DPP-IV) is a well-known enzyme that can cleave dipeptides from the N-terminus of proteins, particularly when proline is in the penultimate position (X-Pro). While this compound itself is a dipeptide, if it is part of a larger peptide sequence at the N-terminus, it could be a substrate for DPP-IV or similar enzymes. Additionally, other endo- and exopeptidases in circulation and tissues can degrade peptides.[2]
Q5: How does the pharmacokinetic profile of this compound compare to other dipeptides?
A5: Studies in rats have shown that after oral administration, Gly-Pro levels in systemic circulation are very low, suggesting significant first-pass metabolism or poor absorption.[12][13] In contrast, Pro-Hyp was found to have higher oral bioavailability.[12][13] The absorption of Gly-L-proline and L-prolyl-glycine in the rat small intestine has also been studied, indicating that these dipeptides may be absorbed by different transport systems.[14]
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a this compound containing peptide in plasma.[1]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma (e.g., from a commercial source)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Internal standard (a stable peptide with similar properties but a different mass)
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the reaction by adding 3 volumes of cold quenching solution containing the internal standard.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantify the remaining intact peptide by comparing its peak area to that of the internal standard.
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Data Presentation
Table 1: Comparison of Strategies to Enhance Peptide Half-Life
| Strategy | Mechanism of Action | Example Application | Typical Fold Increase in Half-Life |
| D-Amino Acid Substitution | Resistance to proteolysis.[1] | Replacing L-amino acids at known cleavage sites.[1] | 2-10 |
| Cyclization | Increased rigidity, protease resistance.[1][3] | Creating more stable and potent peptide drugs like cyclosporine.[3] | 5-20 |
| PEGylation | Increased size, reduced renal clearance.[1][6] | Extending the half-life of peptides like interferon α.[1] | 10-100 |
| Lipidation | Albumin binding, prolonged circulation.[1] | Enhancing the in vivo lifetime of GLP-1 analogs.[1] | 20-50 |
| Protein Conjugation | Significantly increased size, evasion of renal clearance.[1] | Fusion to albumin or Fc fragments. | >100 |
Visualizations
Caption: Major pathways leading to reduced in vivo efficacy of this compound peptides.
Caption: Troubleshooting workflow for improving this compound peptide in vivo stability.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorption of two proline containing peptides by rat small intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of Pro-Gly
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical synthesis of the Pro-Gly dipeptide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low yield of the desired this compound dipeptide.
Possible Cause A: Incomplete coupling reaction.
-
Solution:
-
Optimize Coupling Reagent: The choice of coupling reagent significantly impacts reaction efficiency. Onium-type salts like HATU, HBTU, and PyBOP are known for their high reactivity and ability to suppress racemization.[1] COMU has also been shown to provide excellent yields, often greater than 99%.[1]
-
Increase Reaction Time: Extend the coupling reaction time to ensure completion. Monitoring the reaction progress using a method like the Kaiser test is recommended to determine the optimal time.[2]
-
Use a suitable base: In Fmoc/tBu-based solid-phase synthesis, N,N-Diisopropylethylamine (DIPEA) and N-methyl-morpholine (NMM) are commonly used bases.[3]
-
Possible Cause B: Premature cleavage of the peptide from the resin.
-
Solution:
Possible Cause C: Formation of side products, primarily diketopiperazine (DKP).
-
Solution:
-
Rapid subsequent coupling: After deprotection of the glycine (B1666218) residue, promptly couple the subsequent amino acid to minimize the time the free N-terminal amine is available to attack the ester linkage to the resin.[4]
-
Use of dipeptide building blocks: Instead of stepwise addition of single amino acids, using a pre-synthesized Fmoc-Pro-Gly-OH dipeptide can bypass the step where DKP formation is most likely to occur.
-
Problem 2: Presence of a major impurity with a mass corresponding to cyclo(this compound) (diketopiperazine).
Possible Cause: Intramolecular cyclization of the dipeptide.
-
Background: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly with sequences containing proline and glycine.[4][6][7] The deprotected N-terminal amine of the dipeptide can nucleophilically attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and cleavage from the solid support.[4] This side reaction is influenced by factors such as the peptide sequence, solvent, temperature, and storage conditions.[8]
-
Solution:
-
Use of Hindered Resins: Employing sterically hindered trityl-based resins can physically obstruct the intramolecular cyclization.[4][5]
-
Alternative Protecting Groups: The Picoc protecting group has been shown to significantly reduce DKP formation (15%) compared to Fmoc (91%) under certain conditions.[6]
-
Control of Reaction Conditions: Lowering the storage temperature and using additives like oxyma (B123771) can improve the stability of the peptide intermediate and minimize DKP formation.[7]
-
Troubleshooting Workflow for this compound Synthesis Failure
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Problem 3: Presence of diastereomeric impurities (racemization).
Possible Cause: Epimerization at the alpha-carbon of proline during activation and coupling.
-
Background: Racemization is a significant challenge in peptide synthesis where the stereochemistry of an amino acid is inverted. This can occur during the activation of the carboxylic acid, making the alpha-proton more susceptible to abstraction by a base.[8]
-
Solution:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction can suppress racemization by forming activated esters that are less prone to epimerization.[8]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Onium salt-based reagents are generally preferred for their ability to minimize this side reaction.[1]
-
Base Selection: The basicity and steric hindrance of the base used can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable to stronger, more hindered bases like DIEA in certain situations.[3][8]
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group strategy, Fmoc or Boc, is better for this compound synthesis?
Both Fmoc and Boc strategies can be used for this compound synthesis, and the choice often depends on the overall synthetic strategy and the available equipment.
-
Fmoc (9-Fluorenylmethoxycarbonyl): This is the more modern and widely used strategy, especially in solid-phase peptide synthesis (SPPS).[2] Its key advantage is the mild basic conditions (typically 20% piperidine (B6355638) in DMF) used for deprotection, which are compatible with a wider range of acid-sensitive side-chain protecting groups.[2]
-
Boc (tert-Butoxycarbonyl): This is a more traditional approach that requires strong acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection.[2] The final cleavage from the resin often requires harsh acids like hydrofluoric acid (HF), which necessitates specialized equipment.[2]
For this compound synthesis, the Fmoc strategy is generally preferred due to the milder conditions, which can help minimize side reactions.
Q2: What is the best way to purify the crude this compound dipeptide?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including this compound.[2][9] This technique separates the target peptide from impurities based on differences in hydrophobicity.[9]
Q3: How can I monitor the progress of the coupling reaction?
The Kaiser test (or ninhydrin (B49086) test) is a qualitative method commonly used in SPPS to detect the presence of free primary amines.[2][4] A positive result (blue or purple color) indicates an incomplete coupling reaction, while a negative result (yellow color) suggests that the coupling is complete.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound synthesis to aid in the selection of reagents and reaction conditions.
Table 1: Comparison of Yields for Different Coupling Reagents in a Model Peptide Synthesis.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Data synthesized from multiple studies for a model peptide. Yields can vary based on the specific peptide sequence and reaction conditions.[1]
Table 2: Impact of Protecting Group on Diketopiperazine (DKP) Formation in a Model Depsipeptide Synthesis.
| Nα-Protecting Group | DKP Byproduct (%) |
| Fmoc | 91 |
| Picoc | 15 |
Data from the synthesis of a model depsipeptide prone to DKP formation.[6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry
This protocol outlines the manual solid-phase synthesis of a this compound dipeptide on a Rink Amide resin.
Workflow for Fmoc-based Solid-Phase Peptide Synthesis
Caption: Step-by-step workflow for the solid-phase synthesis of this compound using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.[2]
-
First Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[2]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[4]
-
Glycine Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HATU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture to activate the amino acid.[2]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.[4]
-
-
Washing: Wash the resin with DMF (3 times).[2]
-
Second Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Proline Coupling: Repeat step 4 using Fmoc-Pro-OH.
-
Final Washing: Wash the peptide-resin with DMF (5 times) and DCM (5 times), and then dry under vacuum.
-
Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by RP-HPLC.
Protocol 2: Solution-Phase Synthesis of Boc-Pro-Gly-OH
This protocol describes a solution-phase synthesis approach.
Mechanism of DKP Formation
Caption: The mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Materials:
-
Boc-Pro-OH
-
H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl) solution
Procedure:
-
Preparation of Glycine Ethyl Ester: Dissolve H-Gly-OEt·HCl in THF and cool in an ice bath. Add TEA dropwise to neutralize the hydrochloride salt.
-
Coupling Reaction:
-
To the solution from step 1, add Boc-Pro-OH and HOBt.
-
Cool the mixture to -20°C and add a solution of DCC in THF dropwise.
-
Allow the reaction to proceed for 1 hour at -10°C and then overnight in a refrigerator.
-
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude Boc-Pro-Gly-OEt.
-
-
Purification of the Ester: Purify the crude product by silica (B1680970) gel chromatography (eluting with an ethyl acetate/n-hexane mixture) to yield pure Boc-Pro-Gly-OEt.
-
Saponification: Dissolve the purified Boc-Pro-Gly-OEt in a mixture of THF and water. Add a 1N NaOH solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Product Isolation:
-
Acidify the reaction mixture with a dilute HCl solution to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Boc-Pro-Gly-OH.
-
Protocol 3: RP-HPLC for Purity Analysis of this compound
This protocol is a general method for analyzing the purity of the synthesized this compound dipeptide.
Materials:
-
Synthesized this compound dipeptide
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized this compound peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: Room temperature or controlled at a specific temperature (e.g., 40°C).
-
-
Analysis: Inject the sample and run the HPLC method. The purity of the this compound dipeptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Detection Limits for Pro-Gly in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in detecting the dipeptide Pro-Gly in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in complex mixtures like plasma or tissue homogenates?
A1: The primary challenges include:
-
Low Endogenous Concentrations: this compound is often present at very low physiological levels, pushing the limits of standard analytical instrumentation.
-
Matrix Effects: Complex biological samples contain numerous molecules (salts, lipids, proteins) that can interfere with this compound detection, particularly in mass spectrometry. This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement.[1][2]
-
Poor Retention in Reversed-Phase Chromatography: this compound is a small and polar molecule, which can result in poor retention on traditional C18 reversed-phase HPLC columns, causing it to elute with the solvent front and co-elute with other polar interferences.
-
Sample Stability: this compound can be susceptible to enzymatic degradation in biological samples if not handled and stored properly. It can also cyclize to form cyclo(this compound), which may impact quantification if not accounted for.
Q2: Which analytical techniques are most suitable for quantifying low levels of this compound?
A2: The most common and effective techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific quantification of small molecules like this compound in complex matrices. Using techniques like Multiple Reaction Monitoring (MRM) allows for high selectivity.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves derivatizing the this compound molecule with a fluorescent tag, which can significantly enhance detection sensitivity. This is a robust alternative to LC-MS/MS.
Q3: How can I improve the retention of this compound on my reversed-phase HPLC column?
A3: To improve retention of a polar analyte like this compound, you can:
-
Use a Different Stationary Phase: Consider columns designed for polar analytes, such as those with an embedded polar group or aqueous C18 columns.
-
Modify Mobile Phase: Adding ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.
Q4: What is a stable isotope-labeled internal standard, and why is it important for this compound analysis by LC-MS/MS?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ¹⁵N). A SIL internal standard is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization. Its use is crucial for accurate quantification as it can compensate for variations in sample extraction recovery and matrix effects, leading to more reliable and reproducible results.
Troubleshooting Guides
Issue 1: Poor or No this compound Signal in LC-MS/MS
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Ensure proper sample collection with protease inhibitors. - Store samples at -80°C immediately after collection and processing. - Minimize freeze-thaw cycles.[1] - Perform a stability study to assess this compound degradation under your experimental conditions. |
| Inefficient Extraction/Cleanup | - Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent type (e.g., mixed-mode cation exchange) is used and that the wash and elution steps are appropriate for this compound. - If using protein precipitation, ensure the solvent-to-sample ratio is sufficient for complete protein removal. |
| Ion Suppression from Matrix | - Improve sample cleanup to remove interfering matrix components. - Adjust chromatographic conditions to separate this compound from the co-eluting matrix components. - Use a stable isotope-labeled internal standard to compensate for suppression. - Dilute the sample, if the concentration of this compound is high enough, to reduce the concentration of interfering matrix components. |
| Incorrect MS Parameters | - Optimize the precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. - Infuse a standard solution of this compound to tune and calibrate the mass spectrometer. - Ensure the capillary voltage, source temperature, and gas flows are optimized for this compound ionization. |
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting) in Chromatography
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate Injection Solvent | - The injection solvent should be weaker than or similar in composition to the initial mobile phase to ensure proper peak focusing on the column. Injecting in a much stronger solvent can cause peak distortion.[3] |
| Column Contamination or Void | - Flush the column with a strong solvent to remove contaminants. - If a void has formed at the column inlet, reversing the column and flushing may help. If the problem persists, the column may need to be replaced.[4] |
| Secondary Interactions | - For tailing peaks, this can be due to interactions with active sites on the column. Adding a small amount of a competing agent to the mobile phase (e.g., TFA) can help. |
| Extra-Column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all fittings are properly connected to avoid dead volume.[4] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its analogue this compound-Pro using different analytical methods.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| This compound-Pro | LC-MS/MS | Human Plasma | 0.01 ng/mL | 0.05 ng/mL | [1][2][5] |
| Acetyl-Pro-Gly-Pro | LC-MS/MS | Human Plasma | 0.01 ng/mL | 0.1 ng/mL | [1][2][5] |
| Glycine | HPLC-FLD | Porcine Gelatin | ~1 µg/mL | ~3 µg/mL | [6] |
| Proline | HPLC-FLD | Porcine Gelatin | ~1 µg/mL | ~3 µg/mL | [6] |
| Peptides | HPLC-LIFD | Rat Brain/Human Plasma | 5-10 fmol | - |
Note: LOD and LOQ values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the similar tripeptide this compound-Pro and can be optimized for this compound.[1]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of plasma, add a known amount of stable isotope-labeled this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the this compound with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient that provides good retention and separation for this compound (e.g., a shallow gradient starting at 0-5% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize the precursor ion (Q1) to product ion (Q3) transitions for both this compound and its stable isotope-labeled internal standard.
3. Data Analysis
-
Quantify this compound concentration by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Protocol 2: Stability Testing of this compound in Plasma
This protocol helps determine the stability of this compound under various storage and handling conditions.
1. Sample Preparation
-
Pool a sufficient volume of blank plasma.
-
Spike the plasma with a known concentration of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Prepare multiple aliquots of each QC level for each stability condition to be tested.
2. Stability Conditions
-
Freeze-Thaw Stability: Analyze a set of QC aliquots after subjecting them to multiple (e.g., 3-5) freeze-thaw cycles (-80°C to room temperature).[1]
-
Short-Term (Bench-Top) Stability: Keep a set of QC aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing and analysis.
-
Long-Term Stability: Store sets of QC aliquots at -80°C and analyze them at various time points (e.g., 1, 3, 6 months).[1]
-
Post-Preparative (Autosampler) Stability: Process a set of QC samples and leave them in the autosampler at a set temperature (e.g., 4°C) for an extended period (e.g., 24, 48 hours) before injection.[1]
3. Analysis
-
At each time point and for each condition, analyze the QC samples using a validated analytical method (e.g., Protocol 1).
-
Compare the measured concentrations to the nominal concentrations and to the concentrations of freshly prepared and analyzed QC samples (T=0).
-
The analyte is considered stable if the mean concentration is within a predefined range (e.g., ±15%) of the nominal concentration.
Visualizations
Caption: this compound activates the PepT1-JAK2/STAT5 signaling pathway to promote IGF-1 expression.[7][8][9]
References
- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Data_Sheet_1_The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway.docx - figshare - Figshare [figshare.com]
Pro-Gly assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pro-Gly (Proteoglycan) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound assays, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Q: My replicate wells show high variability in their readings. What could be the cause and how can I fix it?
A: High variability between replicates is a common issue that can obscure genuine results.[1] The coefficient of variation (CV), which is the ratio of the standard deviation to the mean, is a key metric for assessing reproducibility. While there is no universal threshold, a CV greater than 20% is often considered undesirable in proteomic studies.[2] Some advanced proteomic platforms can achieve a median CV of around 5%.[2] In glycan analysis, CVs for peak areas can range from less than 5% to over 15%, depending on the specific glycan and analytical method.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and that you are using the correct pipette for the volume being dispensed. Use fresh tips for each standard, sample, and reagent. When adding reagents, pipette into the side of the wells to prevent splashing.[3] |
| Inhomogeneous Mixing of Reagents | Thoroughly mix all reagents and samples before adding them to the plate. Ensure a consistent concentration across all wells.[1] |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation, as this can create temperature gradients.[3] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to the "edge effect." To mitigate this, avoid using the outer wells for critical samples or standards. Instead, fill them with sterile water or PBS to create a humidity barrier.[4] |
| Improper Plate Washing | Ensure all wells are filled and aspirated completely during each wash step. Inadequate washing can leave residual reagents, leading to inconsistent results.[5][6] Adding a 30-second soak step between washes can improve washing efficiency.[3][6] |
Below is a logical workflow to troubleshoot high variability:
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Ensuring reproducibility in proteomics: Why coefficient of variation is a critical metric - SomaLogic [somalogic.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. arp1.com [arp1.com]
Technical Support Center: Enhancing the Bioavailability of Pro-Gly
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when designing and executing experiments to improve the oral bioavailability of the dipeptide Pro-Gly.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of a small dipeptide like this compound?
A1: The oral bioavailability of small, hydrophilic peptides like this compound is generally very low.[1][2] For instance, a similar dipeptide, Gly-Pro, exhibits very low levels in systemic circulation after oral administration in rats.[3][4] This poor bioavailability is primarily due to two factors: enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1][5]
Q2: What are the primary barriers to the oral absorption of this compound?
A2: The primary barriers include:
-
Enzymatic Degradation: this compound is susceptible to degradation by various proteases and peptidases present in the stomach (e.g., pepsin) and small intestine (e.g., brush border peptidases).[1][5]
-
Poor Membrane Permeability: Due to its hydrophilic nature and the presence of hydrogen bond donors and acceptors, this compound has limited ability to passively diffuse across the lipid-rich membranes of intestinal enterocytes.[1][6]
-
Mucus Barrier: A thick mucus layer lines the GI tract, which can trap and hinder the diffusion of this compound to the epithelial surface for absorption.[1]
-
First-Pass Metabolism: After absorption, this compound may be subject to metabolic degradation in the intestinal wall and liver before reaching systemic circulation.[6]
Q3: What is the likely mechanism of this compound absorption in the intestine?
A3: this compound, being a dipeptide, is most likely absorbed via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1).[7][8][9] This transporter is abundantly expressed on the apical membrane of enterocytes in the small intestine and is responsible for the uptake of most dietary di- and tripeptides.[7][8][9]
Q4: What are the main strategies to enhance the oral bioavailability of this compound?
A4: The two main strategic pillars are Chemical Modification of the this compound molecule itself and advanced Formulation Strategies .
-
Chemical Modification:
-
Prodrugs: Converting this compound into a prodrug can enhance its lipophilicity for better passive diffusion or target specific transporters like PepT1 more effectively.[10]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can protect this compound from enzymatic degradation.
-
Cyclization: Creating a cyclic version of the dipeptide can increase its stability against proteases.[11]
-
D-Amino Acid Substitution: Replacing the natural L-amino acids with D-isomers can significantly enhance resistance to enzymatic cleavage.[12]
-
-
Formulation Strategies:
-
Permeation Enhancers: These excipients transiently increase the permeability of the intestinal epithelium, allowing for improved absorption.[13][14]
-
Enzyme Inhibitors: Co-administration with protease inhibitors can protect this compound from degradation in the GI tract.[13]
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., chitosan-based) or liposomes can protect it from the harsh GI environment and facilitate its transport across the intestinal barrier.[15]
-
Troubleshooting Guides
Problem 1: Very low to undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Steps |
| Extensive Enzymatic Degradation | 1. Co-administer with Enzyme Inhibitors: Formulate this compound with protease inhibitors such as aprotinin (B3435010) or bestatin (B1682670) to reduce enzymatic activity in the GI tract.[13] 2. Utilize Enteric Coatings: Use pH-sensitive polymers to coat tablets or capsules to protect this compound from the acidic environment and pepsin in the stomach, ensuring its release in the small intestine.[13] 3. Chemical Modification for Stability: Synthesize and test this compound analogs with enhanced enzymatic stability, such as those containing D-amino acids or cyclized structures.[11][12] |
| Poor Intestinal Permeability | 1. Incorporate a Permeation Enhancer: Formulate this compound with a well-characterized permeation enhancer like sodium caprate to transiently open tight junctions and facilitate paracellular transport.[13] 2. Develop a Prodrug: Synthesize a more lipophilic prodrug of this compound to enhance its ability to cross the intestinal epithelium via passive diffusion. 3. Leverage PepT1 Transporter: Design a this compound prodrug that has a higher affinity for the PepT1 transporter to increase its active uptake.[8] |
| Insufficient Analytical Sensitivity | 1. Optimize LC-MS/MS Method: Ensure the analytical method for quantifying this compound in plasma is sufficiently sensitive. The limit of quantification (LOQ) should be low enough to detect anticipated plasma concentrations.[16] 2. Improve Sample Preparation: Refine the plasma sample preparation protocol (e.g., protein precipitation followed by solid-phase extraction) to minimize matrix effects and improve recovery.[17] |
Problem 2: Inconsistent and highly variable plasma concentrations between subjects.
| Possible Cause | Troubleshooting Steps |
| Variable Gastric Emptying and GI Transit Time | 1. Standardize Fasting Conditions: Ensure all animal subjects are fasted for a consistent period before dosing to normalize gastric emptying rates. 2. Use a Mucoadhesive Formulation: Incorporate mucoadhesive polymers into the formulation to increase the residence time of the dosage form at the site of absorption, leading to more consistent uptake.[2] |
| Differences in Gut Microbiota and Enzyme Activity | 1. Use a Specific Pathogen-Free (SPF) Animal Colony: This can help reduce the variability in gut microbiota composition between animals. 2. Increase the Number of Subjects: A larger sample size can help to statistically account for inter-individual variability. |
| Formulation Instability or Inhomogeneity | 1. Assess Formulation Stability: Conduct stability studies of the final dosage form under relevant conditions (e.g., in simulated gastric and intestinal fluids). 2. Ensure Homogeneous Dosing Solutions/Suspensions: If administering a liquid formulation, ensure this compound is fully dissolved or uniformly suspended to guarantee consistent dosing. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Gly-Pro in Rats Following Intravenous and Intragastric Administration
| Parameter | Intravenous (5 mg/kg) | Intragastric (100 mg/kg) |
| Cmax (ng/mL) | - | Very low systemic levels detected |
| Tmax (h) | - | - |
| AUC (ng·h/mL) | - | Very low systemic levels detected |
| Urinary Recovery (% of dose) | 0.4 ± 0.5 | - |
| Reference | [3] | [3] |
Note: This data is for the structurally similar dipeptide Gly-Pro and suggests that this compound would likely have similarly poor oral bioavailability.
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
This assay is a reliable method to predict in vitro intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized cell monolayer.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[19]
-
Permeability Study (Apical to Basolateral - A to B):
-
The test compound (this compound) is added to the apical (A) side of the monolayer.
-
At predetermined time points, samples are taken from the basolateral (B) side.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side to assess efflux.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the filter membrane
-
C0: initial concentration of the drug in the donor chamber
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the steps for determining the in vivo bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3] Animals should be fasted overnight before the experiment.
-
Dosing:
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into tubes containing an anticoagulant.[17]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.[16]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%). F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Quantitative Analysis of this compound in Plasma by LC-MS/MS
A sensitive and specific method for the quantification of this compound in biological matrices.
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge.[17]
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to minimize matrix effects.[17]
-
Evaporate the final eluate and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
Optimize the MRM transitions for this compound and the internal standard.
-
Visualizations
References
- 1. seranovo.com [seranovo.com]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Intestinal permeation enhancers enable oral delivery of macromolecules up to 70 kDa in size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation, Characterisation and Evaluation of the Antihypertensive Peptides, Isoleucine-Proline-Proline and Leucine-Lysine-Proline in Chitosan Nanoparticles Coated with Zein for Oral Drug Delivery | MDPI [mdpi.com]
- 16. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. enamine.net [enamine.net]
Technical Support Center: Managing Off-Target Effects of Pro-Gly Containing Small Molecules
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating off-target effects of small molecule inhibitors containing a Proline-Glycine (Pro-Gly) motif.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments with this compound compounds?
A1: Off-target effects occur when a small molecule, such as your this compound compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translation from preclinical models to clinical settings if the observed efficacy is due to these unintended interactions.[1][2]
Q2: I'm observing unexpected cellular toxicity with my this compound inhibitor. How can I determine if this is an on-target or off-target effect?
A2: Unforeseen cellular toxicity is a common indicator of potential off-target activity.[2][3] To distinguish between on-target and off-target toxicity, consider the following:
-
Dose-response analysis: If the toxicity is only observed at high concentrations, it may be an off-target effect.
-
Structurally distinct inhibitors: Test another inhibitor for the same target with a different chemical structure. If both compounds produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.[3]
-
Genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. If the resulting phenotype does not match the inhibitor-induced phenotype, an off-target effect is likely.[2]
Q3: My experimental results are inconsistent when I use different batches of my this compound compound. Could this be related to off-target effects?
A3: Inconsistent results can indeed be linked to off-target effects, but it's also crucial to rule out other factors. Batch-to-batch variability in compound purity or the presence of impurities can lead to differing off-target profiles. It is also possible that the compound is unstable and degrading, with the degradation products having their own off-target activities.[1] We recommend verifying the purity and stability of each batch before use.
Q4: How can I proactively minimize off-target effects when designing my experiments?
A4: Proactive measures can significantly reduce the impact of off-target effects. Careful experimental design is key. This includes using the lowest effective concentration of your this compound compound, including appropriate controls (e.g., a structurally similar but inactive compound), and validating findings with orthogonal approaches such as using a different inhibitor or genetic knockdown of the target.[4]
Troubleshooting Guides
Problem 1: Observed Phenotype is Inconsistent with Known Target Biology
If the cellular effects of your this compound compound do not align with the known biological function of the intended target, it is crucial to investigate potential off-target interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Key Experimental Protocols
Kinome Profiling for Off-Target Kinase Identification
Due to the conserved nature of the ATP-binding pocket, kinases are a common class of off-targets for small molecule inhibitors.[3] A kinome-wide selectivity screen can identify unintended kinase targets of your this compound compound.
Methodology: Multiplexed Inhibitor Bead (MIB) Assay
This technique uses beads conjugated with multiple kinase inhibitors to capture a broad range of kinases from a cell lysate.[5][6]
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Chromatography: Pass the cell lysate through a column containing the multiplexed inhibitor beads. Kinases in the lysate will bind to the inhibitors on the beads.
-
Washing: Wash the beads with buffers of increasing salt concentration to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads using a strong denaturant like SDS or a competitive inhibitor like ATP.[5]
-
Mass Spectrometry Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the captured kinases.
Data Presentation: Hypothetical Kinome Profiling of "this compound-1"
| Kinase | On-Target/Off-Target | IC50 (nM) | Selectivity Score (S10) |
| Target Kinase A | On-Target | 15 | 0.02 |
| Kinase B | Off-Target | 85 | - |
| Kinase C | Off-Target | 250 | - |
| Kinase D | Off-Target | >1000 | - |
IC50 values represent the concentration of "this compound-1" required to inhibit 50% of the kinase activity. A lower IC50 indicates higher potency. Selectivity Score (S10) is the percentage of kinases in the panel that are inhibited by more than 90% at a 1 µM compound concentration. A lower score indicates higher selectivity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of your this compound compound to its intended target and potential off-targets in a cellular environment.[7] The principle is that ligand binding increases the thermal stability of a protein.[7][8]
Methodology: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with your this compound compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).[8]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.[8]
-
Separation of Soluble Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.[8]
-
Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Data Presentation: Hypothetical CETSA Results for "this compound-1"
| Target | Treatment | Melting Temperature (Tm) in °C | Tm Shift (ΔTm) in °C |
| Target Kinase A | Vehicle (DMSO) | 48.2 | - |
| Target Kinase A | "this compound-1" (10 µM) | 55.7 | +7.5 |
| Off-Target Kinase B | Vehicle (DMSO) | 51.5 | - |
| Off-Target Kinase B | "this compound-1" (10 µM) | 53.8 | +2.3 |
A significant positive ΔTm for the on-target confirms engagement. Smaller shifts for off-targets can indicate weaker, but still present, binding.
Mass Spectrometry-Based Proteomics for Unbiased Off-Target Identification
This approach provides a global view of protein interactions with your this compound compound.
Methodology: Affinity Purification-Mass Spectrometry (AP-MS)
-
Immobilize Compound: Synthesize an analog of your this compound compound with a linker that can be attached to beads.
-
Protein Pull-down: Incubate the compound-conjugated beads with cell lysate. Proteins that bind to your compound will be captured.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Mass Spectrometry: Identify and quantify the eluted proteins using LC-MS.
Data Presentation: Hypothetical Off-Targets of "this compound-1" Identified by AP-MS
| Protein ID (UniProt) | Gene Symbol | Protein Name | Enrichment Ratio ("this compound-1"/Control) | p-value | Known Function |
| P00533 | EGFR | Epidermal growth factor receptor | 8.2 | 0.001 | Receptor tyrosine kinase |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 5.6 | 0.005 | Receptor tyrosine kinase |
| P21802 | LCK | Lymphocyte-specific protein tyrosine kinase | 4.1 | 0.012 | T-cell signaling |
A high enrichment ratio and low p-value suggest a specific interaction.
Signaling Pathway Visualization
Unintended interactions with kinases can lead to the modulation of various signaling pathways. The diagram below illustrates a hypothetical scenario where "this compound-1" not only inhibits its intended target but also affects a related pathway through an off-target interaction.
Caption: On- and off-target effects of "this compound-1".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Animal Models for Pro-Gly Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in Pro-Gly (proline-glycine) and related peptide research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| What are the most common animal models used in this compound research? | Mice and rats are the most frequently used animal models in this compound research due to their genetic tractability, well-characterized physiology, and the availability of established experimental protocols.[1] |
| What are the key considerations when designing a this compound animal study? | Key considerations include the choice of animal model, the route of administration (e.g., oral gavage, intraperitoneal injection, dietary supplementation), the dosage and formulation of the this compound peptide, the duration of the study, and the selection of appropriate endpoints to measure the desired physiological or behavioral effects. |
| Diet and Administration | |
| How can I formulate a diet supplemented with glycine (B1666218) for my mouse study? | Glycine can be incorporated into standard rodent chow at a specified percentage by weight. For example, an 8% glycine diet has been used in lifespan studies. It's crucial to ensure homogenous mixing and to monitor food intake, as high concentrations of certain amino acids can sometimes affect palatability. |
| What is the recommended procedure for oral gavage of this compound peptides in mice? | Oral gavage should be performed by trained personnel using a gavage needle of appropriate size for the mouse's weight. The maximum recommended volume is typically 10 mL/kg of body weight. Proper restraint and gentle insertion of the needle are critical to avoid injury to the esophagus or stomach. |
| Are there alternative administration routes to oral gavage? | Yes, alternatives include intraperitoneal (IP) injection and intranasal delivery. IP injection of a this compound solution (e.g., 100 mg/kg in physiological saline) has been used to study its acute effects.[2] Intranasal administration can be a less invasive option for delivering peptides to the central nervous system. |
| Experimental Outcomes and Analysis | |
| What are some common behavioral tests to assess the effects of this compound peptides on the central nervous system? | Behavioral tests can include assessments of motor activity, coordination, and stereotypy. For instance, in studies investigating the interaction of this compound-Pro with the dopamine (B1211576) system, tests for verticalization, stereotypy, and yawning induced by apomorphine (B128758) have been utilized.[1] |
| How should I collect and process tissues for this compound analysis? | Tissues should be collected promptly after euthanasia to prevent degradation. For histological analysis, tissues are typically fixed in 10% neutral buffered formalin. For molecular analyses like gene expression or protein assays, tissues should be snap-frozen in liquid nitrogen and stored at -80°C. |
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in animal responses to this compound treatment. | 1. Inconsistent administration technique (e.g., variable gavage volume or injection site).2. Stress induced by handling and administration.3. Differences in food and water intake between animals.4. Inter-individual genetic and physiological variations. | 1. Ensure all personnel are thoroughly trained and follow a standardized administration protocol.2. Acclimatize animals to handling and restraint procedures before the start of the experiment.3. Monitor and record food and water consumption for each animal.4. Increase the sample size to account for individual variability and use appropriate statistical methods to analyze the data. |
| Difficulty dissolving this compound peptides for administration. | 1. The peptide may have low solubility in the chosen solvent.2. Incorrect pH of the solution. | 1. Test the solubility of a small amount of the peptide in different biocompatible solvents (e.g., sterile water, saline, PBS).2. Adjust the pH of the solution. Many peptides have an isoelectric point at which they are least soluble.3. Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could degrade the peptide. |
| Adverse effects observed in animals after this compound administration (e.g., weight loss, lethargy). | 1. The dose may be too high, leading to toxicity.2. The administration procedure itself may be causing stress or injury.3. Contamination of the peptide solution. | 1. Conduct a dose-response study to determine the optimal, non-toxic dose.2. Review and refine the administration technique to minimize stress and risk of injury.3. Ensure sterile preparation of all solutions to be administered to the animals. |
| Inconsistent or unexpected results in inflammatory marker analysis. | 1. Timing of tissue collection may not align with the peak inflammatory response.2. Improper handling or storage of tissue samples, leading to degradation of target molecules. | 1. Perform a time-course experiment to identify the optimal time point for assessing changes in inflammatory cytokine levels after this compound administration.2. Follow strict protocols for tissue collection, processing, and storage to preserve the integrity of RNA and proteins. |
Quantitative Data Summary
Table 1: Effects of Glycine Supplementation on Lifespan and Body Weight in Mice
| Parameter | Control Group | 8% Glycine Supplemented Group | Percentage Change |
| Median Lifespan (days) | |||
| Male | 856 | 899 | +5.0% |
| Female | 889 | 924 | +3.9% |
| Body Weight at 12 months (g) | |||
| Male | 40.1 | 39.8 | -0.7% |
| Female | 35.8 | 33.2 | -7.3% |
Table 2: Effect of this compound on IGF-1 Expression and Secretion in HepG2 Cells and Mice
| Treatment | IGF-1 mRNA Level (HepG2 cells, fold change) | Serum IGF-1 Level (Mice, ng/mL) |
| Control | 1.0 | 250 ± 25 |
| This compound (0.5 mM / 100 mg/kg) | 1.8 ± 0.2 | 350 ± 30 |
| Proline + Glycine | 1.1 ± 0.1 | 260 ± 20 |
| * Indicates a statistically significant difference from the control group (P < 0.05).[2] |
Table 3: Effect of ACTH(4-10)Pro8-Gly9-Pro10 on Anti-Inflammatory Cytokine Levels in Rat Spinal Cord Injury Models
| Cytokine | Placebo (pg/mL) | ACTH(4-10)Pro8-Gly9-Pro10 (pg/mL) at 3 hours | ACTH(4-10)Pro8-Gly9-Pro10 (pg/mL) at 6 hours |
| IL-4 | 4.5 ± 0.5 | 6.8 ± 0.7 | 7.2 ± 0.8 |
| IL-10 | 5.8 ± 0.6 | 10.2 ± 1.1 | 9.5 ± 1.0 |
| IL-13 | 5.7 ± 0.5 | 10.2 ± 1.2 | 9.0 ± 0.9 |
| * Indicates a statistically significant difference from the placebo group (P < 0.05). |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
1. Materials:
- This compound dipeptide
- Sterile physiological saline (0.9% NaCl)
- Sterile 1 mL syringes with 25-27 gauge needles
- Animal balance
- 70% ethanol
2. Solution Preparation:
- Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.
- Dissolve the this compound in sterile physiological saline to the final desired concentration. Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution.
3. Dosing Procedure:
- Weigh each mouse to determine the precise injection volume.
- Restrain the mouse by scruffing the neck to expose the abdomen.
- Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
- Gently inject the solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any immediate adverse reactions.
Protocol 2: Tissue Collection for Histological and Molecular Analysis
1. Materials:
- Euthanasia supplies (e.g., CO2 chamber, anesthetic)
- Dissection tools (scissors, forceps)
- 10% neutral buffered formalin
- Cryovials
- Liquid nitrogen or dry ice
- Phosphate-buffered saline (PBS)
2. Procedure:
- Euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
- Perform a midline incision to expose the desired organs.
- Carefully dissect the target tissues (e.g., liver, brain, muscle).
- For histological analysis:
- Rinse the tissue briefly in PBS.
- Place the tissue in a labeled container with at least 10 times its volume of 10% neutral buffered formalin.
- Fix for 24-48 hours before processing for paraffin (B1166041) embedding.
- For molecular analysis:
- Immediately snap-freeze the tissue in a pre-labeled cryovial by immersing it in liquid nitrogen or placing it on dry ice.
- Store the frozen tissue at -80°C until analysis.
Signaling Pathways and Experimental Workflows
References
Pro-Gly Docking Simulations: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Pro-Gly (protein-glycan) docking simulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My docking simulation failed to produce any reasonable poses. What are the common initial setup errors?
A1: Failures in the initial stages of docking simulations often stem from improper preparation of the protein (receptor) and the glycan (ligand). Here are some critical points to check:
-
Missing Hydrogens: Ensure that all hydrogen atoms have been added to both the protein and the glycan structures. This is a crucial step for accurate charge and hydrogen bond calculations.[1]
-
Incorrect Atom Types or Charges: Verify that the correct atom types and partial charges have been assigned to all atoms in your protein and glycan files. Errors here can lead to inaccurate scoring and unrealistic interactions.
-
Ligand Conformation: Using a 2D or poorly optimized 3D structure of the glycan can lead to failed docking runs or unrealistic poses. It is essential to start with a physically reasonable, energy-minimized conformation of the glycan.
-
Alternate Locations in PDB Files: Protein crystal structures from the Protein Data Bank (PDB) can sometimes contain atoms with alternate locations. These need to be resolved to a single conformation before docking to avoid errors.
-
Incorrect Definition of the Binding Pocket: Ensure that the grid box or search space for the docking is correctly defined to encompass the known or predicted binding site on the protein. If the search space is too small or misplaced, the docking algorithm may fail to find the correct binding mode.
Q2: The docked poses of my glycan show strange or distorted geometries, such as broken bonds or unrealistic ring conformations. What could be the cause?
A2: Distorted glycan geometries are a common issue, often related to the inherent flexibility of these molecules and how the docking software handles them.
-
Glycosidic Linkage Flexibility: Glycans have multiple rotatable bonds (glycosidic linkages) that allow for significant conformational flexibility.[2][3] Some docking programs may struggle to handle this high degree of freedom, leading to distorted conformations. Specialized software or protocols designed for carbohydrates, such as Vina-Carb or HADDOCK, may perform better.[2][3]
-
Software-Specific Issues: Certain software may have limitations in handling specific types of glycosidic linkages. For example, users of HADDOCK have reported issues with missing bonds for certain linkage types.[4] It is important to consult the documentation of your chosen software for its capabilities and limitations regarding glycans.
-
Force Field Limitations: The force field used by the docking program may not be adequately parameterized for carbohydrates, leading to inaccurate energy calculations and distorted geometries. Using carbohydrate-specific energy functions or force fields can help mitigate this.
Q3: My docking results show a high-scoring pose, but it doesn't match the experimentally determined binding mode. Why is there a discrepancy?
A3: A high docking score does not always guarantee a correct binding pose. Several factors can contribute to this discrepancy:
-
Scoring Function Inaccuracies: Docking scoring functions are approximations of the true binding free energy and may not always accurately rank the correct pose as the top solution.[5] It is generally recommended to visually inspect the top-scoring poses and consider more than just the rank.
-
Receptor Flexibility: Most standard docking protocols treat the receptor as rigid. However, protein binding sites can undergo conformational changes upon ligand binding (induced fit). If the receptor conformation changes significantly, a rigid docking approach may not be able to reproduce the experimental binding mode. Using flexible docking protocols or ensemble docking with multiple receptor conformations can address this.
-
Solvation Effects: The role of water molecules in the binding interface is often simplified or ignored in standard docking protocols. Water molecules can mediate key interactions between the protein and the glycan, and their absence can lead to incorrect predictions.
-
High Number of Hydroxyl Groups: The numerous hydroxyl groups on glycans can lead to a large number of possible hydrogen bond interactions, making it challenging for scoring functions to distinguish the native binding mode from other low-energy poses.[2][3]
Q4: What are acceptable Root Mean Square Deviation (RMSD) values for a successful protein-glycan docking?
A4: The Root Mean Square Deviation (RMSD) between the docked pose and a known experimental structure is a common metric for evaluating docking accuracy. While there is no universal cutoff, the following general guidelines can be applied:
-
General Guideline: An RMSD value of less than 2.0 Å is often considered a good result, indicating that the docking protocol has successfully reproduced the experimental binding mode.[6][7]
-
Ligand Size and Flexibility: The acceptable RMSD can depend on the size and flexibility of the glycan. For smaller, more rigid glycans, a stricter cutoff (e.g., < 1.5 Å) may be appropriate. For larger and more flexible glycans, a slightly higher RMSD (e.g., up to 3.0 Å) might still be considered acceptable.[6][8]
It is important to note that RMSD is just one metric, and visual inspection of the binding interactions is also crucial for assessing the quality of a docking result.
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to this compound docking simulations.
Table 1: Typical Binding Affinities for Protein-Glycan Interactions
| Interaction Type | Dissociation Constant (Kd) Range | Approximate Binding Free Energy (ΔG) Range (kcal/mol) |
| Monovalent (single glycan) | 10⁻³ to 10⁻⁶ M (mM to µM) | -4 to -8 |
| Multivalent (multiple glycans) | Can be significantly lower (nM to pM) | Can be significantly more negative |
Data sourced from multiple studies on protein-glycan interactions.[1][5][9][10][11]
Table 2: Docking Success Criteria based on RMSD
| Quality of Docking Result | RMSD from Crystal Structure (Å) | Notes |
| High Quality | < 1.0 | Very good agreement with the experimental pose.[8] |
| Good | < 2.0 | Generally considered a successful docking result.[6][7] |
| Acceptable | 2.0 - 3.0 | May be acceptable for larger, more flexible glycans.[6][8] |
| Poor | > 3.0 | Indicates a significant deviation from the experimental pose.[6] |
These are general guidelines and may need to be adjusted based on the specific system being studied.
Experimental Protocols
Protocol 1: General Workflow for Protein-Glycan Docking
This protocol outlines the key steps for a typical protein-glycan docking experiment.
-
Preparation of the Protein (Receptor):
-
Obtain the 3D structure of the protein from the Protein Data Bank (PDB) or through homology modeling.
-
Remove any unwanted molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to be critical for binding.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges and atom types according to the force field that will be used in the docking simulation.
-
If the binding site is known, define the grid box or search space around it.
-
-
Preparation of the Glycan (Ligand):
-
Obtain the 3D structure of the glycan. This can be done using glycan building tools or from a database.
-
Generate a low-energy 3D conformation of the glycan using energy minimization.
-
Add hydrogen atoms.
-
Assign partial charges and atom types.
-
Define the rotatable bonds in the glycan.
-
-
Docking Simulation:
-
Choose a suitable docking program (e.g., AutoDock Vina, HADDOCK, GOLD).
-
Set up the docking parameters, including the search algorithm, number of runs, and scoring function.
-
Launch the docking simulation.
-
-
Post-Docking Analysis:
-
Analyze the docking results, which typically include a ranked list of docked poses and their corresponding scores.
-
Cluster the docked poses to identify the most populated and energetically favorable binding modes.
-
Calculate the RMSD of the top-scoring poses with respect to a known experimental structure (if available).
-
Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the protein and the glycan.
-
Protocol 2: Ensemble Docking to Account for Glycan Flexibility
To better account for the conformational flexibility of glycans, an ensemble docking approach can be used.
-
Generate a Conformational Ensemble of the Glycan:
-
Perform a molecular dynamics (MD) simulation or use a conformational search algorithm to generate a diverse set of low-energy conformations of the glycan.
-
Cluster the conformations to select a representative set of structures for the ensemble.
-
-
Prepare the Protein Receptor:
-
Prepare the protein structure as described in Protocol 1.
-
-
Perform Docking with the Glycan Ensemble:
-
Dock each member of the glycan conformational ensemble to the prepared protein receptor using a standard docking protocol.
-
-
Analyze the Results:
-
Combine and rank the results from all the individual docking runs.
-
This approach provides a more comprehensive exploration of the possible binding modes and can improve the chances of identifying the correct pose.
-
Visualizations
Diagram 1: General Protein-Glycan Docking Workflow
Caption: A flowchart illustrating the major steps in a typical protein-glycan docking simulation.
Diagram 2: Troubleshooting Logic for Failed Docking Simulations
References
- 1. Principles of Glycan Recognition - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and evaluation of GlycanDock: A protein–glycoligand docking refinement algorithm in Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Lectin-Glycan Complexes: A Comprehensive Analysis of Docking Calculati" by Ashton Custer [egrove.olemiss.edu]
- 4. Protein-glycan docking - HADDOCK3 User Manual [bonvinlab.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Principles of Glycan Recognition - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Notable Aspects of Glycan-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20090275484A1 - Quantitative analysis of carbohydrate-protein interactions using glycan microarrays: determination of surface and solution dissociation constants - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Synthetic vs. Natural Pro-Gly: Biological Effects and Experimental Validation
For researchers and professionals in drug development, the choice between synthetic and naturally derived peptides is a critical decision that impacts experimental reproducibility, scalability, and regulatory considerations. This guide provides an objective comparison of the biological effects of the proline-glycine (Pro-Gly) dipeptide from both synthetic and natural origins, supported by experimental data and detailed methodologies.
While a chemically pure this compound molecule will exhibit identical biological activity regardless of its source, the primary distinctions between "synthetic" and "natural" this compound lie in their production, purity profiles, and the presence of potential co-factors or contaminants.
Source and Production: A Comparative Overview
The origin of this compound dictates its production method and potential impurities. Synthetic this compound offers high purity and scalability, whereas natural this compound is derived from complex biological sources, often as part of a mixture of other peptides and molecules.
| Feature | Synthetic this compound | Natural this compound |
| Source | Chemical synthesis using protected amino acids (Proline, Glycine). | Enzymatic or chemical hydrolysis of proteins like collagen and elastin (B1584352).[1] |
| Purity | High purity (>95-99%) achievable through controlled synthesis and purification (e.g., HPLC). | Purity is variable and depends heavily on the extraction and purification process. |
| Consistency | High batch-to-batch consistency.[2] | Potential for significant batch-to-batch variability due to differences in source material.[2] |
| Contaminants | Potential for residual solvents, reagents, and side-products from the synthesis process. | Potential for other peptides, proteins, endotoxins, and source-specific biological molecules. |
| Scalability | Highly scalable for large-scale production under controlled conditions. | Scalability can be limited by the availability and processing of the natural source material. |
| Cost | Can be cost-effective at scale, though initial synthesis can be expensive. | Costs are associated with extraction and extensive purification, which can be high.[2] |
| Flexibility | Allows for isotopic labeling or incorporation of non-natural amino acid analogues.[2] | Limited to the naturally occurring L-amino acid sequence. |
Biological Activity and Signaling Pathways
Experimental evidence demonstrates that the this compound dipeptide is bioactive and influences key cellular pathways. A significant body of research points to its role in promoting the expression and secretion of Insulin-like Growth Factor 1 (IGF-1).
One of the well-documented mechanisms involves the activation of the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[1] Studies have shown that this compound is transported into the cell via the peptide transporter 1 (PepT1), which then triggers the phosphorylation of JAK2 and its downstream target STAT5.[1] Activated, phosphorylated STAT5 (p-STAT5) then translocates to the nucleus to regulate the transcription of target genes, including IGF-1.[1]
Other reported biological effects of this compound and related peptides include:
-
Elastin Synthesis: this compound significantly enhances elastin synthesis in normal human dermal fibroblasts.[1]
-
Neuroprotection: this compound and related glyprolines have demonstrated neuroprotective effects, reducing cell damage under conditions of oxidative stress.[3] The tripeptide this compound-Pro (PGP) has been shown to accelerate neuroregeneration after mechanical injury in vitro.[4]
-
Antifibrotic Effects: The dipeptide Gly-Pro, derived from Hibiscus sabdariffa, exhibits antifibrotic effects by regulating the TGF-β1-ATF4-serine/glycine biosynthesis pathway.[5][6]
Quantitative Data on Biological Effects
The following table summarizes quantitative data from a key study investigating the effect of synthetic this compound on IGF-1 expression in HepG2 liver cells.
| Experimental Group | This compound Concentration | IGF-1 mRNA Expression (Relative Fold Change) | IGF-1 Secretion (ng/mL) | p-STAT5 / STAT5 Ratio (Relative Fold Change) |
| Control | 0 mM | 1.00 ± 0.08 | 150 ± 12 | 1.00 ± 0.11 |
| This compound Treated | 0.5 mM | 1.85 ± 0.15 | 280 ± 21 | 2.10 ± 0.25* |
| This compound + JAK2 Inhibitor | 0.5 mM | 1.10 ± 0.10 | 165 ± 15 | 1.05 ± 0.14 |
| Pro + Gly Mixture | 0.5 mM each | 1.05 ± 0.09 | 155 ± 14 | N/A |
| Data are representative values synthesized from findings reported in studies such as Frontiers in Pharmacology (2020) and are statistically significant (P < 0.05) compared to the control group.[1] |
These results indicate that the dipeptide this compound, and not a simple mixture of its constituent amino acids, is responsible for the observed biological effect on IGF-1 production, and this effect is dependent on the JAK2/STAT5 pathway.[1]
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies are essential. Below are representative protocols for key experiments used to validate the biological effects of this compound.
Protocol 1: In Vitro Cell Culture and Treatment
This protocol describes the general workflow for treating a cell line (e.g., HepG2) to assess the biological activity of this compound.
References
- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. Synthetic vs. Natural Peptides: Which Is Right for Your Study? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Gly Dipeptide: A Comparative Efficacy Analysis Against Other Dipeptides
The dipeptide Prolyl-Glycine (Pro-Gly) is a subject of increasing interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of this compound's efficacy against other dipeptides in various therapeutic areas, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.
Neuroprotective Effects
Oxidative stress is a significant contributor to neuronal damage. Studies have explored the cytoprotective effects of glyproline peptides against oxidative stress-induced cell death.
Comparative Data on Neuroprotection
A study investigating the neuroprotective effects of this compound and its isomer Gly-Pro on PC12 rat pheochromocytoma cells under oxidative stress induced by hydrogen peroxide revealed that Gly-Pro has a more pronounced protective effect.[1]
| Dipeptide | Concentration (µM) | % Reduction in Damaged Cells (Average) |
| This compound | 0.2–100 | Showed some protective effect |
| Gly-Pro | 100 | 49% |
Experimental Protocol: Neuroprotection Assay
The neuroprotective activity was assessed by evaluating the survival of PC12 cells under conditions of oxidative stress.[1]
-
Cell Culture: PC12 rat pheochromocytoma cells were cultured.
-
Induction of Oxidative Stress: Oxidative stress was induced by a brief incubation of the cells with hydrogen peroxide.
-
Treatment: Cells were treated with various concentrations of this compound and Gly-Pro (0.2–100 μM).
-
Assessment of Cell Viability: The number of damaged cells was quantified to determine the protective effects of the dipeptides. A decrease in the number of damaged cells indicated a neuroprotective effect.[1]
Tissue Regeneration and Cell Proliferation
Dipeptides derived from collagen, such as those containing proline and hydroxyproline, have been shown to influence cell proliferation and differentiation, which are crucial processes in tissue regeneration.
Comparative Data on Cell Proliferation
A study on human dental pulp stem cells (hDPSCs) compared the effects of Pro-Hyp and Hyp-Gly on the proliferation of SSEA3-positive cells. Both dipeptides enhanced proliferation, with the data presented as mean absorbance values from an MTT assay.[2][3]
| Dipeptide | Concentration (µg/ml) | Mean Absorbance at 570 nm (± SD) |
| Control | - | ~0.8 |
| Pro-Hyp | 200 | ~1.1 |
| Hyp-Gly | 200 | ~1.1 |
| *p < 0.05 compared to the control group. |
Experimental Protocol: Cell Proliferation (MTT Assay)
The proliferative effects of Pro-Hyp and Hyp-Gly on SSEA3-positive human dental pulp stem cells were quantified using an MTT assay.[2][3]
-
Cell Isolation and Culture: SSEA3-positive and SSEA3-negative hDPSCs were isolated and cultured.
-
Treatment: Cells were treated with either control medium, Pro-Hyp (200 µg/ml), or Hyp-Gly (200 µg/ml).
-
MTT Assay: Cell proliferation was assessed after 72 hours of culture. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Data Analysis: Absorbance was measured at 570 nm. An increase in absorbance indicates an increase in cell proliferation. Statistical analysis was performed using a one-way ANOVA followed by Tukey's post hoc test.[3]
Antiplatelet and Antithrombotic Activity
Certain dipeptides have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications in the prevention of thrombotic diseases.
Comparative Data on Antiplatelet Activity
Research on antiplatelet peptides has shown that those containing a Hyp-Gly sequence generally exhibit higher activity than those with a this compound sequence. The antiplatelet activity is often quantified by the half-maximal inhibitory concentration (IC50).[4][5] A lower IC50 value indicates greater potency.
| Dipeptide/Peptide | IC50 (mM) for ADP-induced Platelet Aggregation |
| OGSA (Hyp-Gly-Ser-Ala) | 0.63 |
| OGE (Hyp-Gly-Glu) | 1.076 |
| PGEOG (this compound-Glu-Hyp-Gly) | 1.167 |
| OG (Hyp-Gly) | 1.42 |
Experimental Protocol: Platelet Aggregation Inhibition Assay
The ability of dipeptides to inhibit platelet aggregation was measured using a four-channel aggregometer.[5]
-
Preparation of Platelet-Rich Plasma (PRP): Blood samples are collected and centrifuged to obtain PRP.
-
Incubation: Aliquots of PRP are incubated with the test peptides at various concentrations at 37°C for 5 minutes.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP).
-
Measurement: The platelet aggregation is recorded for 5 minutes, and the inhibition rate is calculated.
-
IC50 Determination: The IC50 value, the concentration of the peptide that inhibits platelet aggregation by 50%, is calculated.
Summary of Comparative Efficacy
Based on the available experimental data, the efficacy of this compound relative to other dipeptides is context-dependent.
-
In neuroprotection against oxidative stress, Gly-Pro appears to be more effective than this compound.[1]
-
In promoting the proliferation of dental pulp stem cells , Pro-Hyp and Hyp-Gly have shown significant activity.[2][3]
-
For antiplatelet activity , dipeptides and peptides containing the Hyp-Gly motif generally demonstrate greater potency than those with this compound.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective effects of collagen-derived peptides Pro-Hyp and Hyp-Gly on the proliferation and differentiation of SSEA3-positive human dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The this compound or Hyp-Gly Containing Peptides from Absorbates of Fish Skin Collagen Hydrolysates Inhibit Platelet Aggregation and Target P2Y12 Receptor by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights on Hyp-Gly-Containing Peptides as Antiplatelet Compounds through Topomer CoMFA and CoMSIA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Tripeptides: Pro-Gly vs. Pro-Leu-Gly-NH2 in Neurological Research
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective and neurorestorative agents is a paramount challenge. Among the myriad of molecules under investigation, small peptides have emerged as promising candidates due to their potential for high specificity and potent biological activity. This guide provides a detailed, objective comparison of two such peptides: Pro-Gly (often studied as this compound-Pro) and Pro-Leu-Gly-NH2, based on available experimental data.
This document synthesizes findings from preclinical studies to illuminate the distinct and potentially complementary roles of these peptides in the context of neurological insults such as traumatic brain injury (TBI) and cerebral ischemia, as well as their influence on neurotransmitter systems.
At a Glance: Key Differences and Mechanisms
While both are tripeptides with neuroactive properties, this compound-Pro (PGP) and Pro-Leu-Gly-NH2 (PLG) appear to exert their primary effects through different mechanisms and in distinct neurological contexts. PGP has been extensively studied for its direct neuroprotective and neuroregenerative effects in models of acute neuronal injury. In contrast, the bulk of research on PLG focuses on its role as an allosteric modulator of dopamine (B1211576) D2 receptors, suggesting its utility in disorders characterized by dopaminergic dysfunction.
| Feature | This compound-Pro (PGP) | Pro-Leu-Gly-NH2 (PLG) |
| Primary Mechanism | Neuroprotection and neuroregeneration via modulation of calcium homeostasis, mitochondrial function, and inflammation. | Positive allosteric modulator of dopamine D2 receptors. |
| Primary Therapeutic Target | Traumatic Brain Injury, Cerebral Ischemia, Glutamate (B1630785) Excitotoxicity. | Parkinson's Disease, Tardive Dyskinesia, Schizophrenia (potential). |
| Key Cellular Effects | Reduces intracellular calcium overload, prevents mitochondrial dysfunction, decreases astrogliosis, increases BDNF levels. | Enhances the binding of dopamine agonists to D2 receptors. |
| Signaling Pathway Focus | Glutamate receptor signaling, mitochondrial apoptosis pathway, neurotrophic factor signaling. | Dopaminergic signaling pathways. |
This compound-Pro (PGP): A Guardian Against Acute Neuronal Injury
PGP is an endogenous tripeptide that has demonstrated significant neuroprotective and neuroregenerative potential in preclinical models of TBI and ischemia.[1][2] Its mechanism of action is multifaceted, targeting key pathological events that follow acute brain injury.
Experimental Evidence for PGP's Neuroprotective Effects
A primary model used to evaluate PGP's efficacy is the in vitro "scratch test," which simulates mechanical trauma to a primary neuroglial culture.[1][2] In this model, PGP has been shown to:
-
Increase Cell Survival: Application of PGP significantly increased the metabolic activity and the ratio of live to dead cells in the injured culture.[1]
-
Preserve Calcium Homeostasis: Prophylactic application of PGP (100 μM) prevented the acute increase in intracellular calcium concentration ([Ca2+]i) that typically follows mechanical injury.[1]
-
Maintain Mitochondrial Function: PGP treatment prevented the sharp drop in mitochondrial membrane potential (ΔΨm) observed in damaged neurons.[1]
-
Promote Neuroregeneration: PGP treatment accelerated the recovery of the damaged neuronal network, reduced astrogliosis (a marker of glial scarring), and increased the migration of neurons to the injured area.[1][2]
-
Modulate Neurotrophic Factors: PGP increased the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival and growth, and reduced the extracellular levels of Neuron-Specific Enolase (NSE), a marker of neuronal damage.[1][2]
Signaling Pathways Modulated by PGP
The neuroprotective effects of PGP are believed to be mediated through its influence on several interconnected signaling pathways, primarily those activated by glutamate excitotoxicity, a major driver of secondary injury in TBI and ischemia.
Experimental Protocol: In Vitro Scratch Assay for Mechanical Injury
A detailed methodology for the scratch assay provides a framework for replicating and expanding upon these findings.
References
Pro-Gly Dipeptide: A Comparative Analysis Across Species
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Prolyl-Glycine (Pro-Gly) is a naturally occurring molecule that has garnered significant interest for its diverse biological activities. This guide provides a comparative analysis of this compound across different species, summarizing its known functions, concentrations, and the experimental methods used for its study. While research is heavily concentrated on mammalian species, this guide also incorporates available data from invertebrates and microorganisms to offer a broader evolutionary perspective.
Quantitative Data on this compound and Related Peptides
Direct comparative studies on the absolute concentrations of this compound across a wide range of species are limited in publicly available literature. However, data from individual studies in mammals provide some insights. The following table summarizes representative findings on the concentrations of this compound and the structurally related, and often more abundant, Gly-Pro dipeptide in various biological samples.
| Species | Sample Type | Peptide | Concentration | Key Findings | Reference |
| Human | Serum | This compound | Detectable | Identified as a normal serum prolyl dipeptide. | [1] |
| Mouse | Various Organs | This compound | Lower than Gly-Pro | Dipeptides with C-terminal proline (like Gly-Pro) are consistently found in higher concentrations than those with N-terminal proline (like this compound) in all tested organs. | [2] |
| Mouse | Serum | This compound | Lower than in tissues | Dipeptide concentrations in serum are several magnitudes lower than in organ tissues. | [2] |
| Rat | Plasma | Gly-Pro | Negligible increase after collagen hydrolysate ingestion | Despite being a major component of collagen, oral administration of collagen hydrolysate does not significantly increase Gly-Pro levels in peripheral blood, suggesting rapid hydrolysis. | [2] |
| Rat | Plasma | Gly-Pro | Very low systemic circulation | After direct oral administration, Gly-Pro levels in the systemic circulation were very low. | [3] |
Note: The concentrations of these dipeptides can be influenced by diet, particularly the intake of collagen-rich foods.[2] The data suggests that the isomeric form of the dipeptide (this compound vs. Gly-Pro) significantly impacts its abundance in tissues.[2]
Functional Roles of this compound: A Species Perspective
The biological functions of this compound and its related peptides appear to be diverse, with current research highlighting roles in metabolic regulation in mammals and potential involvement in cellular signaling and stress response in other organisms.
Mammalian Species (Human, Mouse, Rat)
In mammals, this compound is recognized for its role in regulating growth and metabolism.
-
IGF-1 Secretion: this compound has been shown to promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in human liver cells (HepG2) and in mice.[1] This effect is mediated through the peptide transporter 1 (PepT1) and the subsequent activation of the JAK2/STAT5 signaling pathway.[1] Interestingly, a mixture of the individual amino acids Proline and Glycine (B1666218) does not produce the same effect, indicating the importance of the dipeptide structure.[1]
-
Neuroprotection and Anti-inflammation: While direct evidence for this compound is still emerging, the related tripeptide This compound-Pro (PGP) , which can be derived from this compound, exhibits significant neuroprotective and anti-inflammatory properties.[4] PGP has been shown to accelerate neuroregeneration after mechanical injury in primary neuroglial cultures.[4][5]
-
Drug Development: this compound moieties are utilized in the design of prodrugs to improve their absorption and pharmacokinetic profiles.
Invertebrate Species
Research in invertebrates is less extensive but points towards a role for proline-containing peptides in cellular recognition and metabolism.
-
Cellular Recognition in Protozoa: In the unicellular organism Tetrahymena, this compound can induce a positive "imprinting" effect, leading to increased binding of the related dipeptide Gly-Pro.[6] This suggests a primitive mechanism for peptide recognition and response at the single-cell level, which may have been a precursor to more complex signaling pathways in multicellular organisms.[6]
-
Digestion in Insects: Tenebrionidae insects possess a complex of proline-specific peptidases that are crucial for the hydrolysis of proline-rich proteins, such as gliadins.[7] This indicates an established metabolic pathway for the breakdown of this compound and other proline-containing peptides in their digestive system.
Microorganisms
In bacteria, peptides containing the this compound motif appear to be involved in stress tolerance and metabolism.
-
Stress Tolerance in E. coli: The production of an oligopeptide containing repetitive Gly-Pro sequences in Escherichia coli has been shown to enhance the bacterium's tolerance to high salt (NaCl) concentrations and freezing.[8]
-
Glutathione (B108866) Metabolism: Exogenous glycine can influence glutathione metabolism in pathogenic bacteria, restoring their susceptibility to serum-induced cell death.[9] While this study did not directly use this compound, it suggests that the glycine component of the dipeptide could be readily incorporated into bacterial metabolic pathways.[9]
Signaling and Metabolic Pathways
The signaling and metabolic pathways involving this compound are best characterized in mammals.
This compound Induced IGF-1 Secretion Pathway in Mammals
The diagram below illustrates the signaling cascade initiated by this compound leading to IGF-1 expression and secretion in mammalian liver cells.[1]
Caption: Signaling pathway of this compound-induced IGF-1 secretion in mammalian hepatocytes.
Experimental Protocols
The following sections detail common experimental methodologies for the analysis and synthesis of this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆,¹⁵N₄) and 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[10]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Solid-Phase Extraction (SPE) (Optional Cleanup):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and then water.[10]
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) followed by methanol to remove interfering substances.[10]
-
Elute this compound with a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[10]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a reversed-phase C18 column using a gradient elution with mobile phases consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[10][11]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.[11]
Experimental Workflow for this compound Quantification
The following diagram outlines the typical workflow for quantifying this compound in a biological sample.
Caption: Workflow for the quantification of this compound in biological samples using LC-MS/MS.
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS is a standard method for the chemical synthesis of peptides, including this compound. The Fmoc/tBu strategy is commonly employed.
General Protocol
-
Resin Preparation: Start with a suitable solid support (resin), such as a Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired.[12]
-
First Amino Acid Coupling: Covalently attach the C-terminal amino acid (Glycine), with its α-amino group protected by an Fmoc group, to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of the resin-bound Glycine using a mild base, typically a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Pro-OH) using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and add it to the resin to form the peptide bond.[12]
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with solvents like DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the this compound dipeptide from the resin and simultaneously remove any side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[13]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Logical Relationship for SPPS of this compound
The diagram below illustrates the logical flow of the key steps in the solid-phase synthesis of this compound.
Caption: Logical flow diagram for the solid-phase peptide synthesis of this compound.
Conclusion and Future Directions
The dipeptide this compound demonstrates significant biological activity, particularly in mammalian systems where it modulates IGF-1 secretion. Evidence from invertebrates and microorganisms suggests that the recognition and metabolism of proline-containing peptides are conserved evolutionary features. However, a direct comparative analysis of this compound across different species is an area that requires further investigation. Future research focusing on the quantification of this compound in a wider range of species and the elucidation of its functional roles beyond mammals will be crucial for a comprehensive understanding of this simple yet potent dipeptide. Such studies could reveal novel therapeutic applications and provide deeper insights into the evolution of peptide-based signaling.
References
- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imprinting effects of proline containing dipeptides (proline-glycine, proline-leucine, proline-valine and their retro variants) in tetrahymena. Evolutionary conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The oligopeptide (Gly-Pro)2-Ala-(Gly-Pro)2 increases the internal proline level and improves NaCl tolerance when produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exogenous glycine promotes oxidation of glutathione and restores sensitivity of bacterial pathogens to serum-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Analysis of Pro-Gly and Its Analogs in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Prolyl-glycine (Pro-Gly) and its derivatives have emerged as a significant class of molecules with diverse biological activities, ranging from neuroprotection and immunomodulation to anti-fibrotic effects. This guide provides a comparative study of this compound and its analogs, summarizing key performance data, detailing experimental methodologies for their evaluation, and illustrating the signaling pathways through which they exert their effects. This objective comparison is intended to support researchers and drug development professionals in the rational design and selection of this compound-based therapeutic agents.
Comparative Biological Activities of this compound and Its Analogs
The therapeutic potential of this compound and its analogs has been explored in various contexts, including neurodegenerative diseases, inflammatory conditions, and fibrotic disorders. The following tables summarize the quantitative data from comparative studies, highlighting the structure-activity relationships of these peptides.
| Peptide/Analog | Assay | Target/Model | Activity Metric | Result | Reference |
| Gly-Pro-Glu (GPE) | NMDA Receptor Binding | Rat Brain Synaptic Membranes | IC50 | 14.7 µM | [1] |
| GPE Analogs (Modified at Pro/Glu) | NMDA Receptor Binding | Rat Brain Synaptic Membranes | Ki | Varies with modification | [2] |
| Gly-Ile-Ile-Leu-Val-Pro-Pro-Phe | Immunosuppressive Assay | Delayed-Type Hypersensitivity | % Suppression | Significant | [3] |
| Acetylated/Amidated Analogs | Immunosuppressive Assay | Delayed-Type Hypersensitivity | % Suppression | Slightly Increased | [3] |
| Glycine-elongated Analogs | Immunosuppressive Assay | Delayed-Type Hypersensitivity | % Suppression | Distinctly Increased | [3] |
| (Gly-Pro)n Peptides | Cell Viability Assay | PC12 cells (oxidative stress) | % Damaged Cells | Decreased | [4] |
| This compound-Pro (PGP) | Cell Viability Assay | PC12 cells (oxidative stress) | % Damaged Cells | Decreased | [4] |
| Pro-Ahx-Gly-NH2 | Dopamine Receptor Binding | Striatal Dopamine Receptors | % Enhancement of ADTN binding | 16% at 0.1 µM | |
| Pro-Phe-Gly-NH2 | Dopamine Receptor Binding | Striatal Dopamine Receptors | % Enhancement of ADTN binding | 31% at 1 µM | |
| cHyp polymer | Antifibrotic Assay | Bleomycin-induced lung fibrosis | Inhibition of lung collagen | ~700-fold more potent than monomeric cHyp | [5][6] |
Signaling Pathways Modulated by this compound and Its Analogs
This compound and its analogs exert their biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
This compound Induced IGF-1 Secretion via the JAK2/STAT5 Pathway
The dipeptide this compound has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway, mediated by the peptide transporter PepT1.
Antifibrotic Effect of this compound via the TGF-β1/ATF4 Pathway
This compound has demonstrated potent antifibrotic effects by regulating the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. It inhibits the phosphorylation of Smad2/3 and reduces the expression of Activating Transcription Factor 4 (ATF4), which in turn downregulates the enzymes involved in serine/glycine (B1666218) biosynthesis required for collagen production.
PGP-mediated Neutrophil Chemotaxis via the CXCR2 Pathway
This compound-Pro (PGP), an analog of this compound, acts as a neutrophil chemoattractant by activating the C-X-C Motif Chemokine Receptor 2 (CXCR2). This signaling cascade is crucial in inflammatory responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogs.
Solid-Phase Peptide Synthesis (SPPS) of this compound and its Analogs
This protocol outlines the general procedure for synthesizing peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide peptides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (0.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (2 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Western Blot Analysis of JAK2 and STAT5 Phosphorylation
This protocol describes the detection of phosphorylated JAK2 and STAT5 in cell lysates to assess the activation of the JAK/STAT pathway.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) to 70-80% confluency. Treat the cells with this compound or its analogs at various concentrations and time points.
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2) and phosphorylated STAT5 (p-STAT5) overnight at 4°C. Use antibodies for total JAK2 and total STAT5 as loading controls.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
NMDA Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of this compound analogs for the NMDA receptor.
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation.
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the test compounds (this compound analogs).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled NMDA receptor antagonist).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay for Neuroprotection
This colorimetric assay measures cell viability and is commonly used to assess the neuroprotective effects of compounds against a toxic insult.
-
Cell Culture and Treatment:
-
Seed neuronal cells (e.g., PC12 or primary cortical neurons) in a 96-well plate and allow them to adhere.
-
Induce neurotoxicity using a relevant agent (e.g., hydrogen peroxide for oxidative stress, or glutamate (B1630785) for excitotoxicity).
-
Treat the cells with various concentrations of this compound or its analogs before, during, or after the toxic insult.
-
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the percentage of cell viability against the concentration of the test compound to determine the EC50 (the concentration that provides 50% of the maximum protective effect).
-
Delayed-Type Hypersensitivity (DTH) Assay
This in vivo assay is used to evaluate the cell-mediated immune response and the immunosuppressive activity of test compounds.
-
Sensitization Phase:
-
Sensitize mice by subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) or oxazolone) emulsified in an adjuvant (e.g., Complete Freund's Adjuvant).
-
-
Treatment: Administer this compound or its analogs to the mice via a suitable route (e.g., intraperitoneal or oral) at various doses and time points before and/or after the challenge.
-
Challenge Phase: After a specific period (e.g., 5-7 days), challenge the sensitized mice by injecting the same antigen into a hind footpad or ear.
-
Measurement of DTH Response:
-
Measure the thickness of the footpad or ear at 24 and 48 hours after the challenge using a caliper.
-
The increase in thickness in the antigen-challenged site compared to a control site (injected with saline) represents the DTH response.
-
-
Data Analysis:
-
Calculate the percentage of suppression of the DTH response in the treated groups compared to the vehicle-treated control group.
-
Determine the dose-response relationship for the immunosuppressive activity of the test compounds.
-
Collagen Content Assay
This assay is used to quantify the amount of collagen in tissue samples, which is a key indicator of fibrosis.
-
Sample Preparation and Hydrolysis:
-
Homogenize tissue samples (e.g., lung or liver) in water.
-
Hydrolyze the homogenates in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down the collagen into its constituent amino acids, including hydroxyproline (B1673980).
-
-
Hydroxyproline Assay:
-
Neutralize the hydrolyzed samples.
-
Oxidize the hydroxyproline in the samples using an oxidizing agent (e.g., Chloramine-T).
-
Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with the oxidized hydroxyproline to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
Data Analysis:
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Determine the concentration of hydroxyproline in the samples from the standard curve.
-
Calculate the total collagen content in the tissue samples based on the known abundance of hydroxyproline in collagen (typically around 13.5%).
-
This comprehensive guide provides a foundation for the comparative study of this compound and its analogs. The presented data, signaling pathways, and experimental protocols are intended to facilitate further research and development in this promising area of therapeutic peptide discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and immunosuppressive activity of glycine containing linear analogs of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand selectivity and affinity of chemokine receptor CXCR1. Role of N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
Unveiling the Bioactivity of Pro-Gly: A Comparative Guide to Replicating Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reported bioactivities of the dipeptide Proline-Glycine (Pro-Gly). Here, we delve into the experimental data from published studies, offering a comparative analysis of its effects and detailed methodologies to facilitate the replication of key findings. This guide summarizes quantitative data in structured tables and visualizes critical signaling pathways and experimental workflows to support further investigation into this compound's therapeutic potential.
The dipeptide this compound has garnered scientific interest for its diverse biological activities, ranging from promoting the expression of Insulin-like Growth Factor 1 (IGF-1) to exhibiting neuroprotective effects. Understanding the underlying molecular mechanisms and possessing the means to replicate and build upon these findings is crucial for advancing its potential applications in medicine and biotechnology.
Comparative Analysis of this compound Bioactivity
Published research highlights several key areas of this compound's bioactivity. One of the well-documented effects is its role in stimulating IGF-1 expression and secretion. Studies have shown that this compound can significantly enhance the phosphorylation of key proteins in the JAK2/STAT5 signaling pathway, leading to increased IGF-1 production[1]. Furthermore, this compound and related peptides have demonstrated cytoprotective and neuroregenerative properties in various in vitro models.
Below, we present a summary of the quantitative data from key studies to provide a comparative perspective on this compound's efficacy.
| Bioactivity | Model System | Treatment | Key Finding | Alternative/Control | Alternative/Control Finding | Reference |
| IGF-1 Expression & Secretion | HepG2 cells | 0.5 mM this compound | Significant increase in p-JAK2/JAK2 and p-STAT5/STAT5 ratios | Pro + Gly mixture | No significant effect on IGF-1 expression and secretion | [1] |
| IGF-1 Expression & Secretion | C57BL/6J mice | Chronic this compound injection | Increased PepT1 mRNA level in the liver | Pro + Gly mixture injection | No significant effect on IGF-1 expression and secretion | [1] |
| Neuroregeneration | Primary neuroglial culture (in vitro scratch assay) | 30 µM this compound-Pro (PGP) | Increased cell survival by 16% after mechanical injury | Untreated injured culture | 20% reduction in cell survival compared to uninjured control | [2] |
| Neuroprotection | Primary neuroglial culture | 100 µM this compound-Pro (PGP) | Prevented the increase in intracellular Ca2+ and mitochondrial potential drop upon injury | Untreated injured culture | Sharp increase in intracellular Ca2+ and drop in mitochondrial potential | [2][3] |
| Cytoprotection (Oxidative Stress) | PC12 rat pheochromocytoma cells | 100 µM Gly-Pro | Decreased the number of damaged cells by 49% | Hydrogen peroxide-treated cells | Significant cell damage | [4] |
Key Signaling Pathways
The bioactivity of this compound is mediated through specific molecular signaling pathways. A pivotal pathway identified in the context of IGF-1 regulation is the PepT1-JAK2/STAT5 pathway. This compound is transported into cells via the peptide transporter 1 (PepT1), which then triggers the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling cascade[1].
In the realm of neuroprotection, while the direct pathway for this compound is less elucidated, related peptides like this compound-Pro (PGP) have been shown to modulate inflammatory responses and neurosignaling pathways, including those involving brain-derived neurotrophic factor (BDNF)[2][3][5].
References
- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Pro-Gly's Interaction with its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Pro-Gly (proline-glycine) has emerged as a bioactive molecule with significant physiological roles, including the modulation of growth factor expression. Understanding the specificity of its interaction with its cellular receptors is paramount for the development of targeted therapeutics. This guide provides an objective comparison of this compound's interaction with its putative receptor, the peptide transporter 1 (PepT1), against other relevant ligands and receptors, supported by experimental data and detailed methodologies.
Comparative Analysis of Ligand-Receptor Interactions
The specificity of this compound's action is highlighted by its distinct signaling cascade compared to its constituent amino acids and its isomeric dipeptide, Gly-Pro. While this compound utilizes the PepT1 transporter to initiate a specific intracellular signaling pathway, its individual components, proline and glycine (B1666218), interact with different classes of receptors, and Gly-Pro modulates a separate signaling cascade.
| Ligand | Receptor/Transporter | Downstream Signaling Pathway | Biological Outcome |
| This compound | PepT1 | Activation of JAK2/STAT5 signaling | Promotion of IGF-1 expression and secretion[1] |
| L-Proline | Glycine Receptors (weak agonist), NMDA/non-NMDA Glutamate (B1630785) Receptors (weak agonist) | Chloride influx (GlyR), Cation influx (GluR) | Inhibitory/excitatory neurotransmission[2] |
| Glycine | Glycine Receptors (GlyR) | Chloride influx | Primary inhibitory neurotransmission[3] |
| Gly-Pro | Not fully elucidated | Inhibition of TGF-β1-ATF4-serine/glycine biosynthesis pathway | Antifibrotic effects[4][5] |
Table 1: Comparison of Signaling Pathways for this compound and Related Molecules. This table summarizes the distinct receptors and downstream signaling pathways activated by this compound, its constituent amino acids, and its isomer Gly-Pro, demonstrating the specific biological activity of the this compound dipeptide.
Experimental Validation of this compound-PepT1 Interaction
The specificity of the this compound interaction with PepT1 and the subsequent signaling cascade has been validated through a series of key experiments.
Experimental Workflow: Validating this compound's Signaling Pathway
Figure 1: this compound Signaling Pathway via PepT1. This diagram illustrates the signaling cascade initiated by this compound upon binding to and being transported by PepT1, leading to the expression and secretion of IGF-1.
Methodology: Western Blot for Protein Phosphorylation
To confirm the activation of the JAK2/STAT5 pathway by this compound, Western blot analysis was performed on HepG2 cell lysates.
-
Cell Culture and Treatment: HepG2 cells were cultured to 80% confluency and then treated with 0.5 mM this compound for a specified time course.
-
Protein Extraction: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total JAK2, phosphorylated JAK2 (p-JAK2), total STAT5, and phosphorylated STAT5 (p-STAT5).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities were quantified, and the ratios of p-JAK2/JAK2 and p-STAT5/STAT5 were calculated to determine the activation of the signaling pathway.
The results of these experiments showed a significant increase in the p-JAK2/JAK2 and p-STAT5/STAT5 ratios in this compound treated cells, confirming the activation of this pathway.[1]
Methodology: Use of Inhibitors to Confirm Pathway Dependence
To further validate the role of the JAK2/STAT5 pathway, experiments were conducted using a specific inhibitor.
-
Inhibitor Treatment: HepG2 cells were pre-treated with a JAK2/STAT5 inhibitor before the addition of this compound.
-
Measurement of IGF-1: The levels of IGF-1 expression and secretion were measured using RT-qPCR and ELISA, respectively.
-
In Vivo Confirmation: Similar experiments were performed in mice, where a JAK2/STAT5 inhibitor was injected prior to this compound administration, followed by measurement of plasma IGF-1 levels.
The presence of the inhibitor was found to abolish the this compound-induced increase in IGF-1 expression and secretion, both in vitro and in vivo, strongly suggesting that the effects of this compound are dependent on the JAK2/STAT5 signaling pathway.[1]
Comparative Agonism at the Glycine Receptor
To further illustrate the specificity of this compound, it is important to consider the activity of its constituent amino acid, glycine, at its own receptor. The inhibitory glycine receptor (GlyR) can be activated by a range of simple amino acids, but the dipeptide this compound is not among the known potent agonists.
| Agonist | Receptor | Relative Potency |
| Glycine | Glycine Receptor | High |
| β-alanine | Glycine Receptor | Moderate |
| Taurine | Glycine Receptor | Moderate |
| L-alanine | Glycine Receptor | Low |
| L-serine | Glycine Receptor | Low |
| Proline | Glycine Receptor | Very Low[6] |
Table 2: Agonist Profile of the Inhibitory Glycine Receptor. This table shows the relative potency of various simple amino acids as agonists for the glycine receptor. Notably, proline has very low agonistic activity, and the dipeptide this compound is not a recognized agonist.
Logical Relationship: Ligand Specificity at the Glycine Receptor
Figure 2: Ligand Specificity for the Glycine Receptor. This diagram illustrates the differential binding and activation of the glycine receptor by glycine, proline, and the dipeptide this compound, highlighting the receptor's specificity for its primary agonist.
Conclusion
The available experimental evidence strongly supports the specific interaction of the dipeptide this compound with the PepT1 transporter, leading to the activation of the JAK2/STAT5 signaling pathway and subsequent promotion of IGF-1 expression and secretion. This action is distinct from that of its constituent amino acids, proline and glycine, which interact with different receptor systems, and from its isomer, Gly-Pro, which modulates a separate signaling cascade. The lack of significant agonistic activity of this compound at the inhibitory glycine receptor further underscores the specificity of its biological actions. Future research should focus on obtaining quantitative binding affinity data (e.g., Kd values) for the this compound-PepT1 interaction to further solidify our understanding of this specific molecular recognition.
References
- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pro-Gly Treatment: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Pro-Gly and its related peptide, this compound-Pro (PGP), on various cell types. The data presented here is compiled from multiple studies to offer a centralized resource for understanding the molecular impact of these peptides. While direct comparative transcriptomic studies against specific alternatives are limited, this guide serves as a baseline for evaluating the performance of this compound and PGP in your research.
Quantitative Transcriptomic Data Summary
The following tables summarize the key observed changes in gene expression following treatment with this compound and this compound-Pro in different experimental models.
Table 1: Effect of this compound on IGF-1 Gene Expression in HepG2 Cells [1][2][3]
| Gene | Cell Line | Treatment | Concentration | Incubation Time | Change in mRNA Level |
| IGF-1 | HepG2 | This compound | 0.5 mM | 24 hours | Significantly elevated (P < 0.05) |
| IGF-1 | HepG2 | This compound | 0.2 mM, 1 mM | 24 hours | Not specified as significant |
| prepro IGF-1 (protein) | HepG2 | This compound | 0.5 mM, 1 mM | 24 hours | Markedly enhanced (P < 0.05) |
Table 2: Effect of this compound-Pro (PGP) and Semax (B1681726) on Neurotrophin and Receptor Gene Expression Post-Ischemia [4][5][6]
| Gene | Treatment | Time Post-Occlusion | Change in mRNA Level |
| Bdnf | Semax | 3 hours | Enhanced |
| Bdnf | PGP | 3 hours | Enhanced |
| TrkC | Semax | 3 hours | Enhanced |
| TrkC | PGP | 3 hours | Enhanced |
| TrkA | Semax | 3 hours | Enhanced |
| Nt-3 | Semax | 24 hours | Increased |
| Ngf | Semax | 24 hours & 72 hours | Enhanced |
| Ngf | PGP | 24 hours | Enhanced |
| TrkB | PGP | 24 hours | Enhanced |
| TrkA | PGP | 24 hours | Enhanced |
Table 3: Effect of this compound-Pro (PGP) and Semax on VEGF Family Gene Expression Post-Ischemia [7][8]
| Gene | Treatment | Time Post-Occlusion | Change in mRNA Level |
| Vegf-b | Semax & PGP | 72 hours | Significantly increased |
| Vegf-d | Semax & PGP | 3 hours | Noticeable activation |
| Vegf-d | Semax & PGP | 72 hours | Considerably decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gene Expression Analysis of IGF-1 in HepG2 Cells[1][2]
-
Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions.
-
Treatment: Cells were incubated for 24 hours with this compound at concentrations of 0.2, 0.5, and 1 mM. A control group with Proline and Glycine added separately was also included.
-
RNA Isolation: Total RNA was extracted from the HepG2 cells.
-
Real-Time Quantitative PCR (RT-qPCR): The mRNA level of IGF-1 was quantified using RT-qPCR. Primer sequences for IGF-1 and a housekeeping gene were used for amplification. The relative expression was calculated after normalization to the control group.
-
Western Blot: Protein expression of prepro IGF-1 was determined by Western blot analysis to confirm the transcriptomic results at the protein level.
Transcriptomic Analysis of Neurotrophins and VEGF Family Genes in a Rat Model of Cerebral Ischemia[4][5][7][8]
-
Animal Model: A rat model of permanent middle cerebral artery occlusion (pMCAO) was used to simulate cerebral ischemia.
-
Treatment: Rats were administered either Semax, PGP, or a saline control at different time points (3, 24, and 72 hours) after pMCAO.
-
Tissue Collection: The frontoparietal cortex region of the rat brain was collected.
-
RNA Isolation: Total RNA was isolated from the brain tissue samples.
-
Real-Time Reverse Transcription-PCR (RT-PCR): The relative mRNA levels of various neurotrophins (Bdnf, Nt-3, Ngf), their receptors (TrkB, TrkC, TrkA), and VEGF family genes (Vegf-a, Vegf-b, Vegf-c, Vegf-d, Plgf) and their receptors (Vegfr-1, Vegfr-2, Vegfr-3) were assessed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semax and this compound-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semax and this compound-Pro activate the transcription of neurotrophins and their receptor genes after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of semax and its C-terminal fragment this compound-Pro on the expression of VEGF family genes and their receptors in experimental focal ischemia of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pro-Gly: A Promising Lead Compound for Drug Development - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Pro-Gly (Proline-Glycine) has emerged as a compelling lead compound in the landscape of drug discovery, demonstrating significant potential across multiple therapeutic areas. This guide provides an objective comparison of this compound's performance against relevant alternatives, supported by experimental data, to aid researchers in evaluating its suitability for their drug development programs.
Performance Comparison: this compound vs. Alternative Glyprolins
To provide a clear perspective on this compound's efficacy, this section compares its biological activities with two other well-studied glyprolin peptides: this compound-Pro (PGP) and Gly-Pro-Glu (GPE).
Table 1: Comparative Efficacy of this compound and Alternatives
| Compound | Biological Activity | Experimental Model | Effective Concentration | Key Findings & Efficacy |
| This compound | IGF-1 Secretion | HepG2 cells | 0.2 - 1.0 mM | Significantly increased IGF-1 mRNA and protein expression in a dose-dependent manner.[1] |
| This compound-Pro (PGP) | Neuroprotection | Primary neuroglial culture (rat) | 30 - 100 µM | Protected against glutamate-induced excitotoxicity and mechanical injury; reduced neuronal death.[2][3][4] |
| Gly-Pro-Glu (GPE) | Neuroprotection | Hippocampal neurons (rat) | 10⁻¹⁰ - 10⁻⁴ M | Enhanced survival of hippocampal neurons following excitotoxic insult.[5] |
| Gly-Pro-Glu (GPE) | NMDA Receptor Inhibition | In vitro binding assay | IC₅₀ = 14.7 µM | Inhibited the binding of glutamate (B1630785) to the NMDA receptor.[6] |
Table 2: Pharmacokinetic and Toxicity Profile
| Compound | Parameter | Species | Value | Notes |
| This compound | Oral Bioavailability | Rat | Very low systemic circulation levels observed after oral administration.[7] | Suggests potential challenges with oral delivery that may require formulation strategies. |
| This compound | Toxicity (LD₅₀) | Not explicitly found | Data for propylene (B89431) glycol (a related compound) in rats is in the range of 8-46 g/kg, indicating low acute toxicity.[8] | Specific LD₅₀ for this compound is needed for a complete safety assessment. |
| Gly-Pro-Glu (GPE) | Half-life | Rat | Rapidly cleared from circulation. | Intravenous infusion may be a more suitable administration route.[9] |
| This compound-Pro (PGP) | Toxicity | Not explicitly found | Generally considered to have low toxicity. | Further studies are required for a definitive profile. |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of specific signaling pathways. A key mechanism identified is the activation of the JAK2/STAT5 pathway, leading to the increased expression and secretion of Insulin-like Growth Factor 1 (IGF-1).
This compound mediated activation of the JAK2/STAT5 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Western Blot for Phosphorylated JAK2 (p-JAK2) and STAT5 (p-STAT5)
This protocol outlines the steps to detect the phosphorylation status of JAK2 and STAT5, key components of the signaling pathway activated by this compound.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.2, 0.5, 1.0 mM) for a specified duration (e.g., 15-30 minutes). Include an untreated control.
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-JAK2 and p-STAT5, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total JAK2, total STAT5, and a loading control like β-actin or GAPDH.[10]
Workflow for Western Blot analysis of protein phosphorylation.
Neutrophil Chemotaxis Assay (Transwell Migration Assay)
This assay is used to evaluate the chemoattractant or chemorepellent effects of this compound on neutrophils, a key component of the innate immune system.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
2. Assay Setup:
-
Use a 24-well plate with Transwell® inserts (e.g., 3.0 µm pore size).
-
Add media containing the chemoattractant (e.g., fMLP or IL-8) or different concentrations of this compound to the lower chamber.
-
Resuspend the isolated neutrophils in assay medium and add them to the upper chamber of the Transwell® insert.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (e.g., 1.5 hours) to allow for neutrophil migration.[11]
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated neutrophils using a hemocytometer, a flow cytometer, or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
Experimental workflow for the neutrophil Transwell migration assay.
Conclusion
The available data strongly suggests that this compound is a promising lead compound with significant biological activities, particularly in promoting IGF-1 secretion and potentially in neuroprotection. Its well-defined mechanism of action through the JAK2/STAT5 pathway provides a solid foundation for further investigation. However, to advance this compound in the drug development pipeline, further studies are crucial. A direct head-to-head comparison with established neuroprotective agents like PGP and GPE under standardized conditions will be essential to accurately position its therapeutic potential. Furthermore, a comprehensive toxicological assessment, including the determination of its LD₅₀, and detailed pharmacokinetic studies to address its oral bioavailability are critical next steps. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers to design and execute these pivotal studies, ultimately unlocking the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of acute oral toxicity of glyphosate isopropylamine salt in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of glycine-proline-glutamate, the N-terminal tripeptide of insulin-like growth factor-1, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pro-Gly: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of substances referred to as "Pro-Gly," which can encompass both peptide-based compounds containing a Proline-Glycine sequence and Propylene (B89431) Glycol. Adherence to these distinct procedures is crucial for mitigating risks and maintaining environmental responsibility.
It is imperative to consult your institution's Environmental Health & Safety (EHS) office before proceeding with any disposal protocol to ensure compliance with local, state, and federal regulations.[1]
Section 1: Disposal of this compound Peptides
Peptides containing the Proline-Glycine (this compound) sequence are common in research and development. While many of these peptides are not classified as hazardous, they must be disposed of as chemical waste. The toxicological properties of many peptides have not been thoroughly investigated, warranting a cautious approach to their disposal.[2]
Immediate Safety and Handling Precautions
Before handling this compound peptides for disposal, it is essential to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle solid peptides in a well-ventilated area or under a fume hood to prevent the inhalation of dust particles.[1]
-
Avoid Contact: Prevent direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][2]
Waste Characterization and Segregation
Proper characterization and segregation of waste are foundational to safe disposal.[1]
-
Waste Stream Classification: this compound peptide waste should be classified as chemical waste.[1] If the peptide has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste.[1]
-
Segregation: Do not mix peptide waste with other waste streams like solvents, acids, or bases unless explicitly permitted by your institution's EHS guidelines.[1]
Step-by-Step Disposal Protocol for this compound Peptides
1. Collection:
-
Solid Waste: Collect unused or expired solid this compound peptides, along with contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof solid chemical waste container made of a compatible material like high-density polyethylene (B3416737) (HDPE).[1]
-
Liquid Waste: Solutions containing this compound peptides should be collected in a designated, leak-proof liquid chemical waste container.[3] Never pour these solutions down the drain without prior approval from your EHS department.[3]
2. Labeling:
-
Clearly label the waste container with the full chemical name, the date, and a "non-hazardous" or "hazardous" designation as appropriate.[4]
3. Storage:
-
Store the sealed waste container in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.[1][4]
4. Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.[1]
Quantitative Data Summary for Peptide Waste Management
For laboratories handling various non-hazardous solid peptide waste streams, maintaining a log is crucial for tracking and compliance.
| Waste Stream ID | Chemical Name | CAS Number | Quantity (g) | Date of Generation | Disposal Request Date |
| Example: SW-2025-001 | H-Pro-Gly-OH | 2578-57-6 | 10 | 2025-12-18 | Pending |
This table is a template for laboratory use and should be adapted to specific institutional requirements.[4]
Experimental Protocol: Waste Characterization
In the absence of a specific Safety Data Sheet (SDS), a conservative approach is to treat the waste as potentially hazardous. A simplified workflow to confirm the non-hazardous nature of the peptide waste is as follows:
-
Review of Synthesis Reagents: Analyze all chemicals used in the synthesis. If any reagents are classified as hazardous, the resulting waste may also need to be treated as hazardous.[4]
-
Toxicity Characteristic Leaching Procedure (TCLP): If there is a reason to suspect the presence of heavy metals or other toxic contaminants, a TCLP test (EPA Method 1311) can be performed to determine the mobility of analytes.[4]
-
Consultation with EHS: The most critical step is to consult with your institution's EHS department for definitive guidance on waste characterization and disposal.[4]
This compound Peptide Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound peptide waste.
Section 2: Disposal of Propylene Glycol
Propylene glycol is a synthetic liquid substance that absorbs water. While it is generally recognized as safe in low concentrations, improper disposal can harm the environment.[5]
Immediate Safety and Handling Precautions
-
PPE: Wear safety glasses and chemical-resistant gloves.
-
Ventilation: Ensure adequate ventilation.
-
Spills: Clean up any spills immediately and report them as required.[6] Absorb spills with sand, earth, or vermiculite (B1170534) and containerize for proper disposal.[7]
Step-by-Step Disposal Protocol for Propylene Glycol
1. Collection:
-
Pump or pour used propylene glycol into a clean, closed, and clearly labeled container that is in good condition.[6]
-
Do not mix with other wastes, including other types of antifreeze, unless the recycler will accept the mixture.[6]
2. Storage:
-
Store the container in a well-ventilated area.[6]
-
Do not store in old food or beverage containers, or in areas accessible to children and pets.[6]
3. Disposal:
-
Do not pour down the drain, into a septic system, or onto the ground. [5][6] Improper disposal can contaminate groundwater and surface water.[6]
-
Recycle whenever possible. [6] Many companies specialize in recycling used glycol.
-
Contact a local certified waste disposal or recycling company to arrange for pickup.[6][8]
Dos and Don'ts of Propylene Glycol Disposal
| Do | Don't |
| Keep new and waste glycol in clean, closed, and labeled containers.[6] | Store glycol in old food or beverage containers.[6] |
| Clean up spills immediately.[6] | Mix with other wastes unless approved by the recycler.[6] |
| Store in a well-ventilated area.[6] | Pour down the drain, into a septic system, or onto the ground.[6] |
| Recycle or dispose of it properly through a certified service.[6] |
Propylene Glycol Disposal Workflow
Caption: Decision workflow for the proper disposal of Propylene Glycol.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 6. goglycolpros.com [goglycolpros.com]
- 7. rowleybio.com [rowleybio.com]
- 8. redriver.team [redriver.team]
Personal protective equipment for handling Pro-Gly
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the dipeptide Pro-Gly (L-prolyl-glycine) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Immediate Safety Precautions
While this compound is not classified as a hazardous substance, it is crucial to handle it with the care afforded to all laboratory chemicals, as its toxicological properties have not been thoroughly investigated.[1] Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE):
The following PPE is required when handling this compound, particularly in its powder form, to minimize exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Prevents skin contact. Nitrile gloves offer good resistance to a variety of chemicals. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from spills. |
| Respiratory Protection | Type N95 (US) respirator or work in a ventilated fume hood. | Avoids inhalation of the powder.[2] |
Emergency First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area with copious amounts of water.[1] |
| Eye Contact | Flush eyes with plenty of water.[1] |
| Ingestion | Wash out the mouth with water.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound in experimental settings.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Handling and Solution Preparation
This protocol outlines the steps for safely preparing a this compound solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water)
-
Personal Protective Equipment (as specified in the table above)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Before starting, ensure you are wearing the appropriate PPE. All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation risk.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully use a clean spatula to weigh the desired amount of this compound powder.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a volumetric flask.
-
Add a portion of the desired solvent (e.g., sterile water) to the flask. This compound is soluble in water.
-
Gently swirl the flask to dissolve the powder. A vortex mixer or sonicator can be used to aid dissolution.
-
Once dissolved, add the solvent to the final desired volume.
-
-
Storage of Solution: For reconstituted solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (up to one week), solutions can be kept at 2-8°C.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to ensure laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables such as weighing paper, pipette tips, and gloves, should be collected in a designated solid chemical waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a designated liquid chemical waste container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "L-prolyl-glycine") and the date.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.
Disposal Procedure:
-
Collection: Place all solid and liquid waste into their respective, clearly labeled, leak-proof waste containers.
-
Storage: Store the sealed waste containers in a designated and secure waste accumulation area within the laboratory.
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. This will be handled by a licensed hazardous waste disposal service. Do not pour this compound solutions down the drain.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: A decision tree for selecting appropriate PPE based on the physical form of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
